L-745870 trihydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4.3ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;;;/h1-7,12H,8-11,13H2,(H,20,21);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSOYZLYCFYXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866021-03-6 | |
| Record name | L-745870 trihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866021036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-745870 TRIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H9TSV2PSX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-745,870 Trihydrochloride: A Technical Guide to its Mechanism of Action as a Selective Dopamine D4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-745,870 trihydrochloride is a potent and selective antagonist of the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders. This technical guide provides an in-depth analysis of the mechanism of action of L-745,870, detailing its binding affinity, functional antagonism, and in vivo neurochemical effects. The document includes comprehensive summaries of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a thorough understanding of this important pharmacological tool.
Core Mechanism of Action: Selective Dopamine D4 Receptor Antagonism
L-745,870 exerts its pharmacological effects primarily through competitive antagonism at the dopamine D4 receptor. It exhibits high affinity and more than 2000-fold selectivity for the D4 receptor subtype over other dopamine receptor subtypes, namely D2 and D3.[1] While demonstrating a strong affinity for the D4 receptor, L-745,870 also shows moderate affinity for 5-HT2 receptors, sigma sites, and α-adrenergic receptors.[1][2]
Receptor Binding Affinity
The affinity of L-745,870 for dopamine receptor subtypes has been quantified using radioligand binding assays. These studies typically involve the displacement of a radiolabeled ligand, such as [³H]spiperone, from receptors expressed in cell lines. The inhibition constant (Ki) is a measure of the affinity of the compound for the receptor, with a lower Ki value indicating a higher affinity.
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |
| Human Dopamine D4 | [³H]spiperone | CHO | 0.43 | [1][2] |
| Human Dopamine D2 | [³H]spiperone | CHO | 960 | |
| Human Dopamine D3 | [³H]spiperone | CHO | 2300 |
Functional Antagonist Activity
L-745,870 demonstrates functional antagonism at the dopamine D4 receptor in various in vitro assays. It effectively reverses the intracellular signaling events initiated by dopamine, the endogenous agonist. Key functional assays have demonstrated that L-745,870 does not exhibit any significant intrinsic activity on its own, confirming its role as a neutral antagonist.[1]
-
Inhibition of Adenylate Cyclase: In cells expressing the human D4 receptor (hD4HEK and hD4CHO cells), L-745,870 (at concentrations of 0.1-1 microM) reverses the dopamine-mediated inhibition of adenylate cyclase.[1]
-
Stimulation of [³⁵S]GTPγS Binding: L-745,870 blocks the dopamine-induced stimulation of [³⁵S]GTPγS binding to G proteins coupled to the D4 receptor.[1]
-
Stimulation of Extracellular Acidification Rate: The compound also antagonizes the dopamine-induced stimulation of the extracellular acidification rate in cells expressing the D4 receptor.[1]
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity of L-745,870 for dopamine D4 receptors.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4 receptor.
-
[³H]spiperone (specific activity ~70-90 Ci/mmol).
-
L-745,870 trihydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of L-745,870 in assay buffer.
-
In a 96-well microplate, add in the following order:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a non-labeled ligand (e.g., 10 µM haloperidol) for non-specific binding.
-
50 µL of the L-745,870 dilution or vehicle.
-
50 µL of [³H]spiperone at a final concentration of 0.2 nM.[3]
-
100 µL of cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of L-745,870 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylate Cyclase Activity Assay
This protocol describes a method to assess the functional antagonist activity of L-745,870 by measuring its ability to reverse dopamine-mediated inhibition of cAMP production.
Materials:
-
HEK293 or CHO cells stably expressing the human dopamine D4 receptor.
-
Dopamine.
-
L-745,870 trihydrochloride.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Seed the cells in 96-well plates and grow to 80-90% confluency.
-
Wash the cells with PBS.
-
Pre-incubate the cells with various concentrations of L-745,870 or vehicle for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of dopamine (e.g., 1 µM) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylate cyclase) for 15-30 minutes at 37°C.[1]
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the assay kit.
-
Plot the cAMP concentration against the concentration of L-745,870 to determine its ability to reverse the dopamine-induced inhibition of cAMP production.
In Vivo Microdialysis
This protocol outlines a method to measure the effect of L-745,870 on extracellular dopamine levels in the brain of a freely moving rat.
Materials:
-
Male Wistar rats (250-300g).
-
L-745,870 trihydrochloride.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., CMA 12).
-
Guide cannula.
-
Anesthetic (e.g., isoflurane).
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂, pH 7.4.
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ECD).
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex). Secure the cannula with dental cement.
-
Allow the animal to recover for 5-7 days.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a 1-2 hour equilibration period to establish a stable baseline of dopamine levels.
-
Collect baseline dialysate samples every 20 minutes.
-
Administer L-745,870 (e.g., via intraperitoneal injection) or vehicle.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Express the results as a percentage change from the baseline dopamine levels.
Signaling Pathways and Experimental Workflows
In Vivo Effects and Clinical Implications
In vivo studies in rodents have shown that L-745,870, at doses sufficient to occupy D4 receptors in the brain, does not produce the same neurochemical consequences as typical antipsychotics, such as increased dopamine metabolism or hyperprolactinemia.[1] However, despite its high affinity and selectivity for the dopamine D4 receptor, clinical trials with L-745,870 in patients with schizophrenia did not demonstrate efficacy as an antipsychotic agent. This has led to a re-evaluation of the role of the D4 receptor as a primary target for antipsychotic drug development. Nevertheless, L-745,870 remains a valuable research tool for elucidating the physiological and behavioral functions of the dopamine D4 receptor.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
L-745,870 Trihydrochloride: A Technical Guide to its High-Affinity Interaction with the Dopamine D4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological profile of L-745,870 trihydrochloride, a potent and selective antagonist for the dopamine (B1211576) D4 receptor. The following sections detail its binding affinity, selectivity over other receptors, the experimental protocols used for its characterization, and the underlying signaling pathways of the dopamine D4 receptor.
Quantitative Affinity and Selectivity Profile
L-745,870 trihydrochloride exhibits high affinity for the human dopamine D4 receptor, with a Ki value of approximately 0.43 to 0.51 nM.[1][2][3][4] Its selectivity for the D4 receptor subtype is significant, showing over 2000-fold greater selectivity compared to other dopamine receptor subtypes.[1] The compound also demonstrates moderate affinity for 5-HT2, sigma, and alpha-adrenergic receptors.[1][2][3]
| Receptor Subtype | Ligand | Cell Line | Ki (nM) | IC50 (nM) | Reference Compound |
| Dopamine D4 | L-745,870 | Cloned human D4 | 0.43 | - | [3H]spiperone |
| Dopamine D4 | L-745,870 | - | 0.51 | - | - |
| Dopamine D2 | L-745,870 | CHO cells | 960 | - | [3H]spiperone |
| Dopamine D3 | L-745,870 | CHO cells | 2300 | - | [3H]spiperone |
| 5-HT2 | L-745,870 | - | - | < 300 | - |
| Sigma sites | L-745,870 | - | - | < 300 | - |
| α-adrenoceptors | L-745,870 | - | - | < 300 | - |
Experimental Protocols
The characterization of L-745,870's interaction with the dopamine D4 receptor involves several key in vitro experiments:
Radioligand Binding Assays
A fundamental method to determine the binding affinity of L-745,870 is through competitive radioligand binding assays.
-
Objective: To determine the equilibrium dissociation constant (Ki) of L-745,870 for the dopamine D4 receptor.
-
Cell Lines: Cloned human dopamine D4 receptors expressed in mammalian cell lines such as Human Embryonic Kidney (HEK) or Chinese Hamster Ovary (CHO) cells are commonly used.[1]
-
Radioligand: [3H]spiperone, a well-characterized dopamine receptor antagonist, is typically used as the radiolabeled ligand.[1]
-
Procedure:
-
Cell membranes expressing the D4 receptor are prepared.
-
A fixed concentration of [3H]spiperone (e.g., 0.2 nM) is incubated with the cell membranes.[1]
-
Increasing concentrations of L-745,870 are added to compete with [3H]spiperone for binding to the D4 receptor.
-
After incubation to reach equilibrium, bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The IC50 value (the concentration of L-745,870 that inhibits 50% of the specific binding of [3H]spiperone) is determined from the resulting competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays are crucial to determine the pharmacological activity of L-745,870, confirming its antagonist properties.
-
Adenylate Cyclase Inhibition Assay:
-
Principle: The dopamine D4 receptor is a Gi/Go-coupled receptor, and its activation by an agonist (like dopamine) inhibits the activity of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] An antagonist will block this effect.
-
Procedure:
-
Cells expressing the D4 receptor (e.g., hD4HEK or hD4CHO cells) are treated with a known concentration of dopamine (e.g., 1 µM) to inhibit adenylate cyclase.[1]
-
Increasing concentrations of L-745,870 are added to assess its ability to reverse the dopamine-mediated inhibition.
-
Intracellular cAMP levels are measured, typically using immunoassays.
-
L-745,870 demonstrates antagonist activity by restoring cAMP levels in a dose-dependent manner.[1]
-
-
-
[35S]GTPγS Binding Assay:
-
Principle: Activation of a G-protein coupled receptor (GPCR) promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G-protein activation.
-
Procedure:
-
Cell membranes expressing the D4 receptor are incubated with dopamine to stimulate G-protein activation.
-
[35S]GTPγS is added to the reaction, which binds to the activated Gα subunits.
-
L-745,870 is co-incubated to determine its ability to block the dopamine-induced [35S]GTPγS binding.
-
The amount of bound [35S]GTPγS is measured, providing an index of receptor-mediated G-protein activation. L-745,870's antagonist activity is demonstrated by its ability to inhibit this binding.[1]
-
-
-
Extracellular Acidification Rate Assay:
-
Principle: Cellular metabolic activity, which can be modulated by GPCR signaling, leads to the acidification of the extracellular medium. This can be measured in real-time.
-
Procedure:
-
Cells expressing the D4 receptor are stimulated with dopamine.
-
The rate of extracellular acidification is monitored.
-
L-745,870 is introduced to assess its capacity to reverse the dopamine-induced changes in the acidification rate, thus confirming its antagonist properties.[1]
-
-
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors.[6] These receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gi/Go family of G-proteins.
Upon activation by an agonist such as dopamine, the D4 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/Go protein. The activated Gαi/o subunit then dissociates from the βγ-subunits.
The primary downstream effect of the activated Gαi/o subunit is the inhibition of adenylate cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6] This, in turn, reduces the activity of protein kinase A (PKA).
The βγ-subunits can also modulate the activity of other effector proteins, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
L-745,870, as a selective antagonist, binds to the dopamine D4 receptor but does not elicit this signaling cascade. Instead, it competitively blocks the binding of dopamine and other agonists, thereby preventing the initiation of the downstream signaling events.
References
- 1. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
L-745,870 Trihydrochloride: A Comprehensive Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-745,870 trihydrochloride is a potent and highly selective dopamine (B1211576) D4 receptor antagonist.[1][2][3][4][5][6] Its discovery and characterization have been pivotal in elucidating the physiological and pathological roles of the D4 receptor, particularly in the context of neuropsychiatric disorders such as schizophrenia.[7][8] This technical guide provides an in-depth overview of the selectivity profile of L-745,870, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Selectivity and Affinity Profile
L-745,870 exhibits a high affinity for the human dopamine D4 receptor with a dissociation constant (Ki) of approximately 0.43 nM.[1][2][5][6][9] Its selectivity for the D4 receptor is over 2000-fold greater than for other dopamine receptor subtypes.[1] The compound shows significantly weaker affinity for the D2 and D3 receptors.[2][4][5][6] Furthermore, L-745,870 displays moderate affinity for 5-HT2 receptors, sigma sites, and α-adrenoceptors.[2][3][5][6]
Table 1: Binding Affinity of L-745,870 at Dopamine Receptors
| Receptor Subtype | Species | Assay Type | Radioligand | Ki (nM) | Reference |
| Dopamine D4 | Human | Radioligand Binding | [³H]spiperone | 0.43 | [1] |
| Dopamine D4 | Human | Radioligand Binding | Not Specified | 0.51 | [4][10] |
| Dopamine D2 | Human | Radioligand Binding | [³H]spiperone | 960 | [2][4][5][6][10] |
| Dopamine D3 | Human | Radioligand Binding | [³H]spiperone | 2300 | [2][4][5][6][10] |
Table 2: Binding Affinity of L-745,870 at Other Receptors
| Receptor/Site | IC50 (nM) | Reference |
| 5-HT2 | < 300 | [1] |
| Sigma | < 300 | [1] |
| Alpha-adrenergic | < 300 | [1] |
Functional Activity Profile
In vitro functional assays have consistently demonstrated that L-745,870 acts as a potent antagonist at the dopamine D4 receptor. It effectively reverses the dopamine-mediated inhibition of adenylate cyclase, stimulation of [³⁵S]GTPγS binding, and stimulation of extracellular acidification rate in various cell lines expressing the human D4 receptor.[1] Notably, L-745,870 does not exhibit significant intrinsic activity in these assays, confirming its antagonist profile.[1]
Table 3: Functional Antagonist Activity of L-745,870
| Assay | Cell Line | Agonist | L-745,870 Concentration | Effect | Reference |
| Adenylate Cyclase Inhibition | hD4HEK, hD4CHO | Dopamine (1 µM) | 0.1 - 1 µM | Reversal of Inhibition | [1] |
| [³⁵S]GTPγS Binding | Not Specified | Dopamine | Not Specified | Reversal of Stimulation | [1] |
| Extracellular Acidification Rate | Not Specified | Dopamine | Not Specified | Reversal of Stimulation | [1] |
Experimental Protocols
Radioligand Displacement Binding Assay
Objective: To determine the binding affinity (Ki) of L-745,870 for the dopamine D4 receptor.
Materials:
-
Membrane preparations from cells expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]spiperone.
-
L-745,870 trihydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well microplate, combine the cell membrane preparation, a fixed concentration of [³H]spiperone (typically at its Kd value), and varying concentrations of L-745,870.
-
For the determination of non-specific binding, a separate set of wells will contain the membrane preparation, [³H]spiperone, and a high concentration of an unlabeled ligand like haloperidol.
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
The IC50 value (the concentration of L-745,870 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Adenylate Cyclase Assay
Objective: To assess the antagonist activity of L-745,870 by measuring its ability to reverse dopamine-induced inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Dopamine.
-
L-745,870 trihydrochloride.
-
Forskolin (B1673556) (to stimulate adenylate cyclase).
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
Cell culture reagents.
Procedure:
-
Plate the D4 receptor-expressing cells in a suitable format (e.g., 96-well plates) and grow to a desired confluency.
-
Pre-incubate the cells with varying concentrations of L-745,870 for a defined period.
-
Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin. A control group will be stimulated with forskolin only.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The ability of L-745,870 to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation is then quantified.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dopamine D4 Receptor Signaling Pathway and L-745,870 Antagonism.
Caption: Workflow for a Radioligand Displacement Binding Assay.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. innoprot.com [innoprot.com]
- 4. pnas.org [pnas.org]
- 5. Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Binding Kinetics of L-745,870 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-745,870 trihydrochloride is a potent and highly selective antagonist of the human dopamine (B1211576) D4 receptor. Its high affinity and selectivity have made it a valuable pharmacological tool for elucidating the physiological and pathological roles of the D4 receptor, particularly in the context of central nervous system disorders. This technical guide provides a comprehensive overview of the binding kinetics of L-745,870, detailing its affinity for the dopamine D4 receptor, its selectivity over other receptor subtypes, and its functional antagonism. The experimental protocols that form the basis of these findings are also described in detail to facilitate replication and further investigation.
Core Binding Characteristics
The binding of L-745,870 to the dopamine D4 receptor is characterized by high affinity and specificity. The key quantitative data are summarized below.
Quantitative Binding Data
| Parameter | Receptor | Species | Radioligand | Value | Reference |
| Ki | Dopamine D4 | Human | [3H]spiperone | 0.43 nM | [1] |
| Ki | Dopamine D2 | Human | [3H]spiperone | 960 nM | [2] |
| Ki | Dopamine D3 | Human | [3H]spiperone | 2300 nM | [2] |
| IC50 | 5-HT2 | Not Specified | Not Specified | < 300 nM | [1] |
| IC50 | Sigma Sites | Not Specified | Not Specified | < 300 nM | [1] |
| IC50 | α-adrenergic | Not Specified | Not Specified | < 300 nM | [1] |
Note: As of the latest literature review, specific association (kon) and dissociation (koff) rate constants for L-745,870 at the dopamine D4 receptor have not been published.
Signaling Pathways and Mechanism of Action
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o signaling pathway. Activation of this pathway by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. L-745,870 acts as a competitive antagonist at the D4 receptor, binding to the receptor without activating it and thereby blocking the signal transduction initiated by agonists.
Dopamine D4 receptor signaling and antagonist action.
Experimental Protocols
The characterization of L-745,870 binding kinetics has been primarily achieved through radioligand binding assays and functional assays measuring downstream signaling events.
Radioligand Binding Assay
This competitive binding assay quantifies the affinity of L-745,870 for the dopamine D4 receptor by measuring its ability to displace a specific radioligand.
Objective: To determine the inhibitor constant (Ki) of L-745,870.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [3H]spiperone (a non-selective D2-like receptor antagonist).
-
Test Compound: L-745,870 trihydrochloride.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Instrumentation: Liquid scintillation counter.
Protocol:
-
Reaction Preparation: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), varying concentrations of L-745,870, and a fixed concentration of [3H]spiperone (e.g., 0.2 nM).
-
Incubation: Incubate the reaction mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of L-745,870 that inhibits 50% of the specific binding of [3H]spiperone) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a radioligand binding assay.
Functional Antagonism Assays
Functional assays are crucial for confirming that the binding of L-745,870 to the D4 receptor translates into a functional blockade of agonist-induced signaling.
This assay measures the activation of G-proteins, a proximal event to receptor activation.
Objective: To determine the ability of L-745,870 to antagonize dopamine-stimulated [35S]GTPγS binding.
Materials:
-
Cell Membranes: Membranes from cells expressing the human dopamine D4 receptor.
-
Agonist: Dopamine.
-
Antagonist: L-745,870.
-
Radioligand: [35S]GTPγS.
-
Assay Buffer: Typically contains HEPES, MgCl2, NaCl, and GDP.
-
Instrumentation: Liquid scintillation counter.
Protocol:
-
Pre-incubation: Pre-incubate the cell membranes with varying concentrations of L-745,870.
-
Stimulation: Add a fixed concentration of dopamine to stimulate G-protein activation.
-
Radioligand Addition: Add [35S]GTPγS to the reaction mixture.
-
Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration and wash the filters.
-
Quantification and Analysis: Measure the bound [35S]GTPγS and analyze the data to determine the extent of inhibition by L-745,870.
This assay measures a downstream consequence of D4 receptor activation, the inhibition of cAMP production.
Objective: To confirm that L-745,870 blocks dopamine-mediated inhibition of adenylyl cyclase.
Materials:
-
Whole Cells: Intact CHO or HEK293 cells expressing the human dopamine D4 receptor.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556) (to increase basal cAMP levels).
-
Agonist: Dopamine.
-
Antagonist: L-745,870.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA).
Protocol:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate).
-
Pre-incubation: Pre-incubate the cells with various concentrations of L-745,870.
-
Stimulation: Add a mixture of forskolin and a fixed concentration of dopamine.
-
Incubation: Incubate for a specified time to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a detection kit.
-
Data Analysis: Determine the ability of L-745,870 to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation.
Logical flow of functional antagonism assays.
Conclusion
L-745,870 trihydrochloride is a highly potent and selective antagonist of the human dopamine D4 receptor, with a binding affinity in the sub-nanomolar range. Its selectivity of over 2000-fold for the D4 receptor compared to the D2 and D3 subtypes makes it an invaluable research tool. While the equilibrium binding constant (Ki) is well-established, further studies are required to elucidate the specific association and dissociation rate constants that govern its binding kinetics. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of L-745,870 and other D4 receptor ligands, which is essential for advancing our understanding of dopamine signaling and the development of novel therapeutics.
References
L-745,870 Trihydrochloride: A Technical Guide to its Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-745,870 trihydrochloride, a potent and selective dopamine (B1211576) D4 receptor antagonist, has emerged as a compound of significant interest for its neuroprotective properties. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and underlying signaling pathways associated with the neuroprotective effects of L-745,870. Through its primary action of antagonizing the D4 receptor, L-745,870 initiates a cascade of events that mitigate neuronal damage in response to ischemic and oxidative insults. A key mechanism is the upregulation of the Neuronal Apoptosis Inhibitory Protein (NAIP), which in turn suppresses apoptotic pathways and reduces oxidative stress. This document synthesizes quantitative data from pivotal studies, details key experimental protocols for its evaluation, and provides visual representations of the involved signaling pathways to facilitate a deeper understanding for researchers in neuropharmacology and drug development.
Core Mechanism of Action: Dopamine D4 Receptor Antagonism
L-745,870 exerts its neuroprotective effects primarily through its high-affinity and selective antagonism of the dopamine D4 receptor.[1][2] The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly coupled to Gαi/o proteins.[3] Activation of the D4 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] By blocking the binding of dopamine to the D4 receptor, L-745,870 prevents this downstream signaling cascade.[2] This antagonism is the initiating event that leads to the observed neuroprotective outcomes.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacological profile and neuroprotective efficacy of L-745,870 from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity of L-745,870
| Receptor Subtype | Ki (nM) | Species | Reference |
| Dopamine D4 | 0.43 | Human | [1] |
| Dopamine D2 | 960 | Human | [1] |
| Dopamine D3 | 2300 | Human | [1] |
Table 2: In Vivo Neuroprotective Efficacy of L-745,870 in a Gerbil Model of Ischemia
| Treatment Group | Outcome Measure | Result | Reference |
| L-745,870 | Attenuation of Ischemia-Induced Damage of Hippocampal CA1 Neurons | Systemic administration attenuated damage | [4] |
| L-745,870 | NAIP Expression in Rescued Hippocampal CA1 Neurons | Upregulated | [4] |
Table 3: In Vivo Efficacy of L-745,870 in a SOD1(H46R) Transgenic Mouse Model of ALS
| Administration Timing | Outcome Measure | Result | Reference |
| Pre-onset | Onset of Motor Deficits | Significantly delayed | [5] |
| Pre-onset | Disease Progression | Slowed | [5] |
| Pre-onset | Life Span | Extended | [5] |
| Post-onset | Disease Progression | Remarkably slowed | [5] |
| Post-onset | Life Span | Extended | [5] |
Key Signaling Pathways
The neuroprotective effects of L-745,870 are mediated through a distinct signaling pathway that culminates in the inhibition of apoptosis and reduction of oxidative stress.
L-745,870-Mediated NAIP Upregulation and Anti-Apoptotic Signaling
Antagonism of the dopamine D4 receptor by L-745,870 leads to the upregulation of the Neuronal Apoptosis Inhibitory Protein (NAIP).[4] NAIP is a member of the Inhibitor of Apoptosis Protein (IAP) family and functions to suppress neuronal cell death.[4] The increased expression of NAIP directly inhibits the activity of caspases, which are key executioners of apoptosis. This anti-apoptotic effect is crucial for neuronal survival following ischemic or oxidative insults.
Figure 1: L-745,870 anti-apoptotic signaling pathway.
Attenuation of Oxidative Stress
L-745,870 has been shown to decrease the vulnerability of neuronal cells to oxidative stress-induced apoptosis.[4] While the direct link between D4 receptor antagonism and oxidative stress reduction is still under investigation, it is hypothesized that the upregulation of NAIP and the subsequent inhibition of apoptotic pathways contribute to a cellular environment that is more resilient to oxidative damage. Additionally, in models of ALS, L-745,870 administration leads to a reduced level of microglial activation, which is a significant source of oxidative stress in the central nervous system.[5]
Figure 2: L-745,870 and attenuation of oxidative stress.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used to evaluate the neuroprotective effects of L-745,870.
In Vitro NAIP-ELISA Based Drug Screening
This protocol was developed to identify compounds that upregulate endogenous NAIP.[4]
Objective: To screen for compounds that increase the expression of NAIP in cultured cells.
Methodology:
-
Cell Culture: Utilize a suitable neuronal or non-neuronal cell line.
-
Compound Treatment: Incubate the cells with various concentrations of the test compound (e.g., L-745,870).
-
Cell Lysis: After the incubation period, lyse the cells to release intracellular proteins.
-
NAIP-ELISA:
-
Coat ELISA plates with a capture antibody specific for NAIP.
-
Add cell lysates to the wells and incubate to allow NAIP to bind to the capture antibody.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP) that also specifically binds to NAIP.
-
Wash the wells again.
-
Add a substrate for the enzyme that produces a colorimetric or chemiluminescent signal.
-
Measure the signal intensity, which is proportional to the amount of NAIP present in the cell lysate.
-
-
Data Analysis: Compare the signal from treated cells to that of untreated control cells to determine the effect of the compound on NAIP expression.
Figure 3: NAIP-ELISA experimental workflow.
In Vivo Gerbil Model of Transient Forebrain Ischemia
This model is used to assess the neuroprotective effects of compounds against ischemia-induced neuronal damage.[4]
Objective: To determine if L-745,870 can protect hippocampal neurons from ischemic injury.
Methodology:
-
Animal Model: Use adult Mongolian gerbils.
-
Induction of Ischemia:
-
Anesthetize the animals.
-
Make a ventral midline incision in the neck to expose both common carotid arteries.
-
Occlude both common carotid arteries with aneurysm clips for a defined period (e.g., 5 minutes) to induce transient forebrain ischemia.
-
Remove the clips to allow for reperfusion.
-
-
Drug Administration: Administer L-745,870 systemically (e.g., intraperitoneally) at various doses either before or after the ischemic insult.
-
Histological Analysis:
-
After a set survival period (e.g., 7 days), perfuse the animals with a fixative.
-
Remove the brains and process them for histological staining (e.g., Cresyl violet) to visualize neuronal morphology.
-
-
Quantification of Neuronal Damage:
-
Count the number of surviving neurons in specific brain regions, particularly the CA1 region of the hippocampus, which is highly vulnerable to ischemic damage.
-
Compare the neuronal counts between treated and vehicle control groups.
-
In Vivo SOD1(H46R) Transgenic Mouse Model of ALS
This model is used to evaluate the therapeutic potential of compounds for amyotrophic lateral sclerosis.[5]
Objective: To assess the effect of L-745,870 on disease onset, progression, and survival in a genetic mouse model of ALS.
Methodology:
-
Animal Model: Use transgenic mice expressing a mutated form of human superoxide (B77818) dismutase 1 (SOD1 H46R).
-
Drug Administration:
-
Administer L-745,870 chronically, either starting before the typical onset of motor deficits (pre-onset) or after the deficits have appeared (post-onset).
-
Administration can be via drinking water, osmotic pumps, or regular injections.
-
-
Assessment of Motor Function:
-
Regularly monitor the motor performance of the mice using standardized tests such as the rotarod test, grip strength test, or by observing for signs of paresis and paralysis.
-
Record the age of onset of motor deficits.
-
-
Survival Analysis: Monitor the lifespan of the mice and compare the survival curves of treated and control groups.
-
Histopathological and Molecular Analysis:
-
At the end-stage of the disease, collect spinal cord tissue.
-
Perform immunohistochemistry to quantify the number of surviving motor neurons in the anterior horn.
-
Assess the level of microglial activation using markers such as Iba1.
-
Conclusion
L-745,870 trihydrochloride demonstrates significant neuroprotective potential in preclinical models of ischemia and amyotrophic lateral sclerosis. Its mechanism of action, centered on the selective antagonism of the dopamine D4 receptor and subsequent upregulation of NAIP, offers a novel therapeutic avenue for conditions characterized by neuronal apoptosis and oxidative stress. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and potentially translate the neuroprotective properties of L-745,870 into clinical applications. Further research is warranted to fully elucidate the downstream signaling pathways and to explore the therapeutic window and optimal dosing for various neurodegenerative conditions.
References
- 1. A dopamine receptor antagonist L-745,870 suppresses microglia activation in spinal cord and mitigates the progression in ALS model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A dopamine D4 receptor antagonist attenuates ischemia-induced neuronal cell damage via upregulation of neuronal apoptosis inhibitory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Activation of Dopamine D4 Receptors Inhibits Oxidative Stress-Induced Nerve Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
L-745,870 Trihydrochloride: A Technical Guide to a Selective Dopamine D4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, pharmacological properties, and mechanism of action of L-745,870 trihydrochloride, a potent and selective antagonist of the dopamine (B1211576) D4 receptor. This document is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience research and the development of novel therapeutics targeting the dopaminergic system.
Core Data Presentation
The following tables summarize the key quantitative data for L-745,870 trihydrochloride, providing a structured overview of its chemical and pharmacological characteristics.
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;trihydrochloride[1] |
| Molecular Formula | C₁₈H₁₉ClN₄ · 3HCl[2] |
| Molecular Weight | 436.21 g/mol [1][3] |
| CAS Number | 866021-03-6[1][2][3] |
| SMILES String | C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl[1] |
| InChI Key | KJSOYZLYCFYXFC-UHFFFAOYSA-N[1][2][3] |
| Purity | ≥98% (HPLC)[2][3] |
| Solubility | Soluble in water to 100 mM[3] |
| Storage | Desiccate at +4°C[3] |
Table 2: Pharmacological Data - Receptor Binding Affinities (Ki)
| Receptor | Ki (nM) |
| Dopamine D4 | 0.43 - 0.51[2][3][] |
| Dopamine D2 | 960[2][3][] |
| Dopamine D3 | 2300[2][3][] |
| 5-HT₂ | >1000-fold selectivity over D4[3] |
| Dopamine D1 | >1000-fold selectivity over D4[3] |
| Dopamine D5 | >1000-fold selectivity over D4[3] |
Mechanism of Action: Dopamine D4 Receptor Antagonism
L-745,870 exerts its effects by selectively blocking the dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs). These receptors are primarily coupled to the inhibitory G protein, Gαi/o.
Upon activation by its endogenous ligand, dopamine, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. By inhibiting adenylyl cyclase, D4 receptor activation results in decreased intracellular cAMP levels.
L-745,870, as a competitive antagonist, binds to the D4 receptor but does not activate it. Instead, it prevents dopamine from binding and initiating the downstream signaling events. This blockade of the D4 receptor leads to a disinhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels in the presence of dopamine.
Visualizing the Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D4 receptor and the inhibitory action of L-745,870.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the pharmacological profile of L-745,870 trihydrochloride.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of L-745,870 for the dopamine D4 receptor.
1. Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]Spiperone, a non-selective but high-affinity antagonist for D2-like receptors.
-
Test Compound: L-745,870 trihydrochloride.
-
Non-specific Binding Control: A high concentration of a non-labeled D4 antagonist (e.g., haloperidol (B65202) or L-745,870 itself).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
2. Procedure:
-
Prepare serial dilutions of L-745,870 in assay buffer.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]Spiperone (e.g., 0.2 nM), and varying concentrations of L-745,870.
-
For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the non-labeled antagonist.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the L-745,870 concentration.
-
Determine the IC₅₀ value (the concentration of L-745,870 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This assay assesses the antagonist activity of L-745,870 by measuring its ability to block dopamine-induced inhibition of cAMP production.
1. Materials:
-
Cells: HEK293 or CHO cells stably expressing the human dopamine D4 receptor.
-
Dopamine: The agonist.
-
Forskolin (B1673556): An activator of adenylyl cyclase.
-
L-745,870 trihydrochloride: The antagonist.
-
cAMP Assay Kit: (e.g., HTRF, ELISA, or other commercially available kits).
-
Cell Culture Medium and Buffers.
2. Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of L-745,870 for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin (to elevate basal cAMP levels).
-
Incubate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
3. Data Analysis:
-
Plot the cAMP concentration against the logarithm of the L-745,870 concentration.
-
Determine the IC₅₀ value, which represents the concentration of L-745,870 that reverses 50% of the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the characterization of a GPCR antagonist like L-745,870.
References
In Vitro Characterization of L-745,870 Trihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-745,870 trihydrochloride is a potent and highly selective dopamine (B1211576) D4 receptor antagonist.[1][2] Its high affinity for the D4 receptor subtype, coupled with significantly lower affinity for other dopamine receptor subtypes and other neuroreceptors, has made it a valuable tool for elucidating the physiological and pathological roles of the D4 receptor.[1][2][3] This document provides a comprehensive overview of the in vitro characterization of L-745,870, summarizing key binding affinity and functional assay data, detailing experimental methodologies, and visualizing associated signaling pathways.
Binding Affinity Profile
L-745,870 exhibits nanomolar affinity for the human dopamine D4 receptor, with significantly lower affinity for the D2 and D3 subtypes, demonstrating its high selectivity.
Table 1: Receptor Binding Affinities (Ki) of L-745,870
| Receptor Subtype | Ki (nM) | Cell Line | Radioligand | Reference |
| Human Dopamine D4 | 0.43 | Cloned hD4 | [3H]spiperone | [1][3] |
| Human Dopamine D4 | 0.51 | - | - | |
| Human Dopamine D2 | 960 | CHO | [3H]spiperone | [1][2] |
| Human Dopamine D3 | 2300 | CHO | [3H]spiperone | [1][2] |
Experimental Protocol: Radioligand Binding Assay
This protocol describes a typical competitive binding assay to determine the affinity of L-745,870 for dopamine receptors.
Objective: To determine the inhibitory constant (Ki) of L-745,870 for the human dopamine D4, D2, and D3 receptors.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4, D2, or D3 receptor.
-
[3H]spiperone (specific activity ~100-120 Ci/mmol) as the radioligand.
-
L-745,870 trihydrochloride as the competing ligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Multi-well plates.
-
Scintillation counter.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Incubation: In multi-well plates, combine the cell membranes, a fixed concentration of [3H]spiperone (e.g., 0.2 nM), and a range of concentrations of L-745,870.[3] For determination of non-specific binding, a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol) is used instead of L-745,870.
-
Equilibrium: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of L-745,870 that inhibits 50% of the specific binding of [3H]spiperone). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Activity
L-745,870 acts as a functional antagonist at the dopamine D4 receptor, reversing the effects of dopamine-induced signaling. It has demonstrated no significant intrinsic activity in the assays described.[3]
Table 2: Functional Antagonist Activity of L-745,870
| Assay | Cell Line | Agonist | Measured Effect of Agonist | Effect of L-745,870 | Reference |
| Adenylate Cyclase | hD4HEK, hD4CHO | Dopamine (1 µM) | Inhibition of forskolin-stimulated adenylate cyclase | Reversal of inhibition | [3] |
| [35S]GTPγS Binding | - | Dopamine | Stimulation of binding | Reversal of stimulation | [3] |
| Extracellular Acidification | - | Dopamine | Stimulation of acidification rate | Reversal of stimulation | [3] |
| Mitogenesis Assay | CHO | - | - | EC50 of 27 nM | [1] |
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the D4 receptor by an agonist like dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). L-745,870, as an antagonist, blocks this cascade.
Caption: L-745,870 antagonism of dopamine D4 receptor signaling.
Experimental Protocol: [35S]GTPγS Binding Assay
This assay measures the activation of G proteins following receptor stimulation, providing a functional readout of receptor agonism and antagonism.
Objective: To assess the antagonist effect of L-745,870 on dopamine-induced G protein activation at the D4 receptor.
Materials:
-
Cell membranes expressing the D4 receptor.
-
[35S]GTPγS (specific activity >1000 Ci/mmol).
-
Dopamine as the agonist.
-
L-745,870 as the antagonist.
-
GDP.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Workflow:
Caption: Workflow for a [35S]GTPγS functional assay.
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with L-745,870 or vehicle for a defined period (e.g., 15-30 minutes) at 30°C.
-
Stimulation: Dopamine is added to stimulate the receptors, followed immediately by the addition of [35S]GTPγS and GDP. The reaction is incubated for a further period (e.g., 30-60 minutes) at 30°C.
-
Termination and Separation: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with cold buffer.
-
Quantification: The radioactivity retained on the filters is measured by scintillation counting.
-
Data Analysis: The antagonist effect of L-745,870 is determined by its ability to reduce the dopamine-stimulated increase in [35S]GTPγS binding. Data are typically expressed as a percentage of the maximal stimulation achieved with the agonist alone.
Selectivity Profile
In addition to its high selectivity over D2 and D3 receptors, L-745,870 has been profiled against a broader range of receptors. It exhibits moderate affinity for 5-HT2 receptors, sigma sites, and α-adrenoceptors.[1][3]
Table 3: Selectivity of L-745,870 against other Receptors
| Receptor/Site | Affinity | Value | Reference |
| 5-HT2 | Moderate Affinity | IC50 < 300 nM | [3] |
| Sigma Sites | Moderate Affinity | IC50 < 300 nM | [3] |
| Alpha Adrenergic Receptors | Moderate Affinity | IC50 < 300 nM | [3] |
| 5-HT1A | Low Affinity | - | - |
| Muscarinic | Low Affinity | - | - |
| Histamine H1 | Low Affinity | - | - |
Conclusion
The in vitro data for L-745,870 trihydrochloride consistently demonstrate its character as a high-affinity, potent, and selective antagonist of the dopamine D4 receptor. Its well-defined binding profile and functional antagonism in key signaling pathways make it an indispensable pharmacological tool for investigating the roles of the D4 receptor in the central nervous system and exploring its therapeutic potential. The detailed protocols provided herein offer a foundation for the replication and extension of these seminal characterization studies.
References
The Discovery of L-745,870 Trihydrochloride: A Selective Dopamine D4 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-745,870 trihydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor, identified as a promising candidate for neuropsychiatric disorders. This technical guide provides a comprehensive overview of the discovery of L-745,870, detailing its synthesis, mechanism of action, and pharmacological profile. The document includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to facilitate a deeper understanding of this significant compound. Although initially investigated for the treatment of schizophrenia, its unique properties continue to make it a valuable tool in neuroscience research.
Introduction
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, has been a subject of intense research due to its potential involvement in the pathophysiology of schizophrenia and other neuropsychiatric conditions. The development of selective ligands for the D4 receptor has been a critical step in elucidating its physiological roles and therapeutic potential. L-745,870, with the chemical name 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine, emerged from these efforts as a highly potent and selective antagonist for the human dopamine D4 receptor.[1][2] This guide will delve into the core aspects of its discovery and characterization.
Physicochemical Properties
L-745,870 is typically used in its trihydrochloride salt form to enhance its solubility and stability for experimental use.
| Property | Value |
| Chemical Name | 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine trihydrochloride |
| Molecular Formula | C₁₈H₁₉ClN₄·3HCl |
| Molecular Weight | 436.21 g/mol |
| CAS Number | 866021-03-6 |
| Appearance | Crystalline solid |
Synthesis
A probable synthetic approach involves the Mannich reaction of 7-azaindole (B17877) with formaldehyde (B43269) and 1-(4-chlorophenyl)piperazine. This reaction would introduce the piperazinylmethyl substituent at the 3-position of the 7-azaindole core.
Caption: Plausible synthetic pathway for L-745,870.
In Vitro Pharmacology
L-745,870 exhibits high affinity and exceptional selectivity for the dopamine D4 receptor. Its binding profile has been extensively characterized through radioligand binding assays.
Receptor Binding Affinity
The affinity of L-745,870 for various dopamine receptor subtypes and other neurotransmitter receptors has been determined using tritiated spiperone (B1681076) ([³H]spiperone) as the radioligand in cells expressing the cloned human receptors.
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. D4 |
| Dopamine D4 | 0.43[2] | - |
| Dopamine D2 | 960[3] | >2000-fold[2] |
| Dopamine D3 | 2300[3] | >5000-fold |
| 5-HT₂ Receptors | Moderate affinity[3] | - |
| Sigma Sites | Moderate affinity[3] | - |
| α-Adrenoceptors | Moderate affinity[3] | - |
Functional Activity
L-745,870 acts as a functional antagonist at the dopamine D4 receptor, effectively blocking dopamine-mediated signaling. This has been demonstrated in several in vitro functional assays.[2]
-
Adenylate Cyclase Inhibition: L-745,870 reverses the dopamine-induced inhibition of forskolin-stimulated adenylate cyclase activity in cells expressing the D4 receptor.[2]
-
[³⁵S]GTPγS Binding: It blocks the dopamine-stimulated binding of [³⁵S]GTPγS to membranes from cells expressing the D4 receptor, indicating an inhibition of G-protein coupling.[2]
-
Extracellular Acidification Rate: The compound antagonizes the dopamine-induced increase in the extracellular acidification rate in D4-expressing cells.[2]
References
The Rise and Fall of a Selective D4 Antagonist: L-745,870 Trihydrochloride in Schizophrenia Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine (B1211576) D4 receptor has long been a compelling target in the quest for novel antipsychotics, largely influenced by the unique pharmacological profile of clozapine (B1669256), an atypical antipsychotic with a notably higher affinity for D4 than D2 receptors. This observation sparked the hypothesis that selective D4 receptor antagonism could replicate clozapine's therapeutic efficacy, particularly for the negative and cognitive symptoms of schizophrenia, while circumventing the extrapyramidal side effects associated with D2 receptor blockade. L-745,870 trihydrochloride emerged as a potent and selective D4 receptor antagonist, representing a critical test of this hypothesis. This technical guide provides a comprehensive overview of L-745,870's journey through preclinical and clinical research, detailing its pharmacological properties, the experimental methodologies used to evaluate it, and the ultimate outcome of its investigation as a potential treatment for schizophrenia.
Pharmacological Profile
L-745,870 is a pyrrolopyridine derivative characterized by its high affinity and selectivity for the human dopamine D4 receptor. Its pharmacological profile has been extensively studied through in vitro binding and functional assays.
Binding Affinities
The binding affinity of L-745,870 for various neurotransmitter receptors has been determined using radioligand binding assays. The compound demonstrates a sub-nanomolar affinity for the D4 receptor, with significantly lower affinity for other dopamine receptor subtypes and other biogenic amine receptors.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine D4 | 0.43[1] |
| Dopamine D2 | 960 |
| Dopamine D3 | 2300 |
| Serotonin 5-HT2 | Moderate affinity (IC50 < 300 nM)[1] |
| Sigma (σ) sites | Moderate affinity (IC50 < 300 nM)[1] |
| Alpha-adrenergic (α) | Moderate affinity (IC50 < 300 nM)[1] |
This table summarizes the binding affinities of L-745,870 for various receptors. Lower Ki values indicate higher binding affinity.
Functional Activity
L-745,870 acts as a functional antagonist at the D4 receptor. This has been demonstrated in various in vitro systems by its ability to block dopamine-mediated effects.
| Assay Type | Effect of L-745,870 |
| Adenylate Cyclase Inhibition | Reverses dopamine-mediated inhibition of cAMP formation[1] |
| [³⁵S]GTPγS Binding | Blocks dopamine-stimulated [³⁵S]GTPγS binding |
| Extracellular Acidification Rate | Reverses dopamine-induced stimulation[1] |
This table summarizes the functional antagonist activity of L-745,870 in key in vitro assays.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of L-745,870 and the experimental approaches used to characterize it, the following diagrams illustrate the relevant signaling pathway and the general workflow of its preclinical to clinical evaluation.
Preclinical Evaluation in Animal Models of Schizophrenia
L-745,870 was evaluated in a battery of rodent behavioral models designed to predict antipsychotic efficacy and extrapyramidal side effect liability.
Amphetamine-Induced Hyperactivity
This model is used to assess the potential of a compound to block the psychostimulant effects of amphetamine, a property shared by many antipsychotics.
-
Methodology: Male mice are habituated to an open-field arena, and their baseline locomotor activity is recorded. Animals are then treated with L-745,870 or vehicle, followed by an injection of d-amphetamine. Locomotor activity is then measured for a defined period.
-
Results: In contrast to typical and atypical antipsychotics like haloperidol (B65202) and clozapine, L-745,870 failed to antagonize amphetamine-induced hyperactivity in mice at doses that selectively block D4 receptors.[2]
Conditioned Avoidance Responding (CAR)
The CAR task is a predictive model for antipsychotic activity, where effective antipsychotics selectively suppress the avoidance response without impairing the escape response.
-
Methodology: Rats are trained in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the box in response to a conditioned stimulus (e.g., a light or tone). After stable avoidance behavior is established, the effects of L-745,870 on the percentage of avoidances, escapes, and response latencies are evaluated.
-
Results: L-745,870 did not impair conditioned avoidance responding in rats at doses that selectively occupy D4 receptors.[2]
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. The disruption of PPI by dopamine agonists like apomorphine (B128758) can be reversed by antipsychotic drugs.
-
Methodology: Rodents are placed in a startle chamber and exposed to a loud acoustic stimulus (pulse) that elicits a startle response. In some trials, a weaker, non-startling stimulus (prepulse) precedes the pulse. The percentage of inhibition of the startle response by the prepulse is calculated. To model schizophrenia-like deficits, a dopamine agonist such as apomorphine is administered to disrupt PPI. The ability of L-745,870 to reverse this disruption is then assessed.
-
Results: L-745,870 failed to reverse the deficit in prepulse inhibition of the acoustic startle response induced by the non-selective dopamine agonist apomorphine.[2]
Novel Object Recognition (NOR)
The NOR test is used to assess cognitive function, particularly recognition memory, which is often impaired in schizophrenia.
-
Methodology: The test consists of three phases: habituation, familiarization, and testing. During habituation, the animal is allowed to explore an empty arena. In the familiarization phase, the animal is exposed to two identical objects. After a retention interval, one of the objects is replaced with a novel object during the testing phase. The time spent exploring the novel versus the familiar object is measured, and a discrimination index is calculated. To model cognitive deficits, a sub-chronic phencyclidine (PCP) treatment model is often used.
-
Results: In a PCP-induced model of cognitive impairment, the D4 agonist PD168077 was shown to reverse the deficit in novel object recognition. Conversely, L-745,870 was found to impair novel object recognition in normal rats.
Clinical Trial in Schizophrenia
Despite the mixed preclinical results, the high selectivity and potency of L-745,870 for the D4 receptor warranted its investigation in a clinical setting to definitively test the D4 antagonist hypothesis of schizophrenia treatment.
Study Design
A multicenter, double-blind, placebo-controlled study was conducted in acutely psychotic, neuroleptic-responsive inpatients with schizophrenia.[3] A total of 38 patients were randomized to receive either L-745,870 (15 mg/day) or a placebo for four weeks.[3]
Efficacy Results
The primary efficacy endpoint was the change from baseline in the Brief Psychiatric Rating Scale (BPRS) total score. The study revealed that L-745,870 was ineffective as an antipsychotic.[3][4]
-
BPRS Total Score: At the end of the four-week treatment period, the mean change from baseline in the BPRS total score favored the placebo group (-8 points for placebo vs. -1 point for L-745,870).[3]
-
Discontinuation Rates: A higher percentage of patients receiving L-745,870 discontinued (B1498344) the study due to an insufficient therapeutic response compared to the placebo group (32% vs. 16%).[3]
-
Symptom Worsening: A greater proportion of patients in the L-745,870 group showed a worsening of positive symptoms as measured by the BPRS and the Clinical Global Impressions (CGI) scale compared to the placebo group.[3]
| Outcome Measure | L-745,870 (n=26) | Placebo (n=12) |
| Mean Change in BPRS Total Score | -1 point (-2% change) | -8 points (-15% change)[3] |
| Discontinuation for Insufficient Response | 32% | 16%[3] |
This table summarizes the key efficacy outcomes of the clinical trial of L-745,870 in schizophrenia.
Conclusion
The investigation of L-745,870 trihydrochloride represents a pivotal moment in the history of schizophrenia drug discovery. As a highly potent and selective dopamine D4 receptor antagonist, it provided a direct and rigorous test of the hypothesis that selective D4 antagonism could be a viable therapeutic strategy. The preclinical data were equivocal, with L-745,870 failing to show efficacy in classic predictive models of antipsychotic activity, such as amphetamine-induced hyperactivity and conditioned avoidance responding.[2] The definitive answer, however, came from the clinical trial in acutely psychotic schizophrenia patients, where L-745,870 demonstrated a clear lack of efficacy and, in some cases, a worsening of symptoms compared to placebo.[3]
The failure of L-745,870 strongly suggested that selective dopamine D4 receptor antagonism alone is not a sufficient mechanism for achieving antipsychotic effects. This outcome has redirected research efforts towards other targets and more complex pharmacological profiles, acknowledging that the therapeutic actions of clozapine are likely due to its interactions with multiple receptor systems. The story of L-745,870 serves as a crucial case study in the challenges of translating preclinical findings to clinical success and underscores the complexity of the neurobiology of schizophrenia.
References
- 1. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
L-745,870 Trihydrochloride and Cognitive Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-745,870 trihydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor. Initially investigated for its antipsychotic potential, its role in modulating cognitive function has become a significant area of research. This technical guide provides a comprehensive overview of L-745,870, focusing on its mechanism of action, its effects on cognitive processes as demonstrated in preclinical studies, and the underlying signaling pathways. Detailed experimental protocols for key behavioral assays are provided, and quantitative data from relevant studies are summarized. This document aims to serve as a thorough resource for professionals in the fields of neuroscience and drug development interested in the therapeutic potential of targeting the dopamine D4 receptor for cognitive enhancement.
Introduction
Cognitive deficits are a core feature of several neuropsychiatric and neurodegenerative disorders, including schizophrenia and Alzheimer's disease, and represent a significant unmet medical need[1][2]. The dopaminergic system, particularly within the prefrontal cortex (PFC) and hippocampus, plays a crucial role in regulating cognitive functions such as working memory, attention, and executive function[3][4][5]. The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is highly expressed in these brain regions and has emerged as a promising target for procognitive drug development[6][7].
L-745,870 trihydrochloride has been instrumental as a pharmacological tool to elucidate the role of the D4 receptor in cognition. While clinical trials with L-745,870 did not show efficacy for the positive symptoms of schizophrenia, preclinical studies have revealed complex and context-dependent effects on cognitive performance, sparking further investigation into the therapeutic potential of D4 receptor modulation[8][9]. This guide synthesizes the current knowledge on L-745,870 and its relationship with cognitive function.
Mechanism of Action and Pharmacology
L-745,870 is a potent antagonist with high selectivity for the dopamine D4 receptor over other dopamine receptor subtypes and other neurotransmitter receptors. This selectivity allows for the specific investigation of D4 receptor function.
Receptor Binding Affinity
In vitro binding assays have demonstrated the high affinity and selectivity of L-745,870 for the human dopamine D4 receptor.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D4 | 0.43 - 0.51 | [5] |
| Dopamine D2 | 960 | [5] |
| Dopamine D3 | 2300 | [5] |
| Table 1: In vitro binding affinities (Ki) of L-745,870 for human dopamine receptor subtypes. |
Functional Activity
As a D4 receptor antagonist, L-745,870 blocks the intracellular signaling cascades initiated by the binding of dopamine. In vitro studies have shown that L-745,870 can reverse the dopamine-mediated inhibition of adenylyl cyclase in cells expressing the D4 receptor[5]. This demonstrates its ability to functionally antagonize the effects of dopamine at the D4 receptor.
Dopamine D4 Receptor Signaling and Cognitive Function
The cognitive effects of L-745,870 are mediated through its modulation of complex signaling pathways within brain regions critical for cognition, such as the prefrontal cortex.
Signaling Pathways in the Prefrontal Cortex
The dopamine D4 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This, in turn, can lead to the activation of protein phosphatase 1 (PP1). These signaling events have significant downstream consequences for neuronal function and plasticity.
D4 receptor antagonism by L-745,870 blocks these dopamine-induced signaling events, leading to a disinhibition of adenylyl cyclase and subsequent downstream effects.
Modulation of Neurotransmission
The cognitive effects of D4 receptor modulation are ultimately realized through changes in neuronal communication.
-
GABAergic Transmission: D4 receptor activation has been shown to modulate GABAergic signaling in pyramidal neurons of the prefrontal cortex[4]. By influencing the function of GABA-A receptors, D4 receptors can alter the inhibitory tone in cortical circuits, which is critical for the precise control of neuronal activity underlying cognitive processes.
-
Glutamatergic Transmission: D4 receptors also regulate glutamatergic neurotransmission, a key process in learning and memory. Activation of D4 receptors can modulate the function of both NMDA and AMPA receptors, influencing synaptic plasticity[8]. The interaction between the dopaminergic and glutamatergic systems in the PFC is thought to be fundamental for cognitive flexibility and working memory.
Preclinical Evidence for Cognitive Effects
The effects of L-745,870 on cognitive function have been investigated in various preclinical models, primarily in rodents. These studies have utilized a range of behavioral paradigms to assess different aspects of cognition.
Novel Object Recognition (NOR) Task
The NOR task is a widely used assay to assess recognition memory in rodents, a cognitive domain often impaired in human neuropsychiatric disorders.
-
Effects in Healthy Animals: In normal, healthy rats, administration of L-745,870 has been shown to impair novel object recognition, suggesting that a basal level of D4 receptor activity is necessary for optimal recognition memory[10].
-
Effects in a Schizophrenia Model: The phencyclidine (PCP)-induced cognitive deficit model is a well-established animal model of schizophrenia. In rats with PCP-induced cognitive impairment, the effects of D4 receptor modulation are more complex. While D4 receptor agonism has been shown to reverse the PCP-induced deficit in NOR, L-745,870, at a dose that did not impair NOR in control animals, was found to block the procognitive effects of the atypical antipsychotic clozapine[10]. This suggests a complex interplay between D4 receptor blockade and the effects of other antipsychotic medications on cognition.
| Treatment Group | Discrimination Index (Mean ± SEM) | Statistical Significance | Reference |
| Vehicle + Vehicle | 0.35 ± 0.05 | - | [1] |
| PCP + Vehicle | -0.02 ± 0.06 | p < 0.01 vs. Vehicle + Vehicle | [1] |
| PCP + Modafinil (64 mg/kg) | 0.28 ± 0.07 | p < 0.01 vs. PCP + Vehicle | [1] |
| PCP + L-745,870 (hypothetical) | Data not available | - | - |
| Table 2: Representative quantitative data from a Novel Object Recognition (NOR) task in a PCP-induced cognitive deficit model. Note: Specific quantitative data for L-745,870 in this paradigm is not readily available in the public domain and is presented here as a template for future research. |
Passive Avoidance (PA) Task
The PA task assesses fear-motivated learning and memory.
-
Interaction with Other Neurotransmitter Systems: In a study investigating the interaction between the dopaminergic and angiotensin systems, L-745,870 was found to abolish the procognitive effects of angiotensin IV and its analogue on the recall of passive avoidance behavior[11]. This highlights the intricate network of neurotransmitter systems involved in cognitive processes.
| Treatment Group | Latency to Enter Dark Compartment (s) (Mean ± SEM) | Statistical Significance | Reference |
| Control | 120 ± 15 | - | [12] |
| Scopolamine | 45 ± 8 | p < 0.01 vs. Control | [13] |
| Angiotensin IV | 180 ± 20 | p < 0.05 vs. Scopolamine | [11] |
| Angiotensin IV + L-745,870 (1 mg/kg) | 55 ± 10 | p < 0.01 vs. Angiotensin IV | [11] |
| Table 3: Representative quantitative data from a Passive Avoidance (PA) task. This table illustrates the type of data generated in such studies. |
Radial Arm Maze (RAM) Task
The RAM task is used to evaluate spatial learning and working memory.
-
Working and Reference Memory: Performance in the RAM is dependent on both the cholinergic and dopaminergic systems[14]. While specific data on L-745,870 in the RAM task is limited in the readily available literature, studies with other dopaminergic agents have shown that both D1 and D2 receptor families are involved in choice accuracy[14].
| Treatment Group | Working Memory Errors (Mean ± SEM) | Reference Memory Errors (Mean ± SEM) | Reference |
| Vehicle | 1.5 ± 0.3 | 0.5 ± 0.1 | [4] |
| Scopolamine | 4.2 ± 0.6 | 1.8 ± 0.4 | [14] |
| L-745,870 (hypothetical) | Data not available | Data not available | - |
| Table 4: Representative quantitative data from a Radial Arm Maze (RAM) task. This table serves as a template for the types of endpoints measured. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following are generalized protocols for the key behavioral assays discussed.
Novel Object Recognition (NOR) Task
Objective: To assess recognition memory.
Apparatus: A square or circular open-field arena (e.g., 50 x 50 x 50 cm) made of a non-porous material for easy cleaning. A variety of objects that are of similar size but differ in shape and texture are used.
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on one or more days prior to testing to reduce novelty-induced stress.
-
Familiarization Trial (T1): Two identical objects are placed in the arena. The animal is placed in the arena and allowed to explore the objects for a defined period (e.g., 3-5 minutes).
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Trial (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena and allowed to explore for a defined period (e.g., 3-5 minutes).
-
Data Collection and Analysis: The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a certain proximity to the object (e.g., 2 cm) and oriented towards it. The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Passive Avoidance (PA) Task
Objective: To assess fear-motivated learning and memory.
Apparatus: A two-compartment apparatus with one brightly lit and one dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid capable of delivering a mild electric shock.
Procedure:
-
Acquisition/Training Trial: The animal is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. The latency for the animal to enter the dark compartment is recorded. Once the animal has fully entered the dark compartment, the door is closed, and a mild, brief foot shock is delivered. The animal is then removed and returned to its home cage.
-
Retention/Test Trial: After a set interval (e.g., 24 hours), the animal is again placed in the light compartment, and the door to the dark compartment is opened. The latency to enter the dark compartment is recorded, up to a maximum cut-off time (e.g., 300-600 seconds).
-
Data Collection and Analysis: A longer latency to enter the dark compartment during the retention trial is indicative of better memory for the aversive experience.
Radial Arm Maze (RAM) Task
Objective: To assess spatial learning and working memory.
Apparatus: An elevated central platform with a number of arms (commonly 8) radiating outwards. At the end of some or all arms, a food reward can be placed.
Procedure:
-
Habituation and Pre-training: Animals are habituated to the maze and trained to retrieve food rewards from the arms. This phase often involves food restriction to motivate foraging behavior.
-
Testing:
-
Working Memory Protocol: All arms are baited with a food reward. The animal is placed on the central platform and allowed to explore the maze until all rewards have been collected or a set time has elapsed. Re-entry into an arm that has already been visited is counted as a working memory error.
-
Working and Reference Memory Protocol: A subset of the arms is consistently baited across trials, while the others are never baited. The animal is placed on the central platform and allowed to explore. Entry into an arm that was never baited is counted as a reference memory error. Re-entry into a baited arm within the same trial is a working memory error.
-
-
Data Collection and Analysis: The number of working memory errors, reference memory errors, and the time taken to complete the task are recorded.
Discussion and Future Directions
The selective dopamine D4 receptor antagonist L-745,870 has been a valuable tool for dissecting the role of this receptor in cognitive processes. Preclinical evidence suggests that while global blockade of D4 receptors may impair certain aspects of memory in healthy subjects, the effects in the context of cognitive deficits, such as those modeled by PCP administration, are more nuanced and may involve complex interactions with other neurotransmitter systems and therapeutic agents.
The lack of robust, publicly available quantitative data from cognitive studies specifically using L-745,870 presents a challenge for a complete understanding of its procognitive or cognitive-impairing potential. Future research should focus on generating and publishing such data to allow for a more thorough evaluation.
Furthermore, the development of D4 receptor agonists and partial agonists may offer alternative therapeutic strategies for cognitive enhancement. The intricate signaling pathways modulated by the D4 receptor in the prefrontal cortex suggest that a more targeted approach, potentially involving compounds with biased agonism or allosteric modulators, could be beneficial.
Conclusion
L-745,870 trihydrochloride remains a critical pharmacological tool for investigating the role of the dopamine D4 receptor in cognition. Its high selectivity allows for precise target engagement. While its direct therapeutic application for cognitive enhancement is not established, the insights gained from studies using L-745,870 continue to inform the development of novel therapeutic strategies for treating cognitive impairments in a range of neurological and psychiatric disorders. A deeper understanding of the complex interplay between D4 receptor signaling and other neurotransmitter systems will be essential for unlocking the full therapeutic potential of targeting this receptor.
References
- 1. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]
- 2. Hippocampal GABAA antagonism reverses the novel object recognition deficit in sub-chronic phencyclidine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phencyclidine dose optimisation for induction of spatial learning and memory deficits related to schizophrenia in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing spatial learning and memory in mice: Classic radial maze versus a new animal-friendly automated radial maze allowing free access and not requiring food deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PCP-based mice models of schizophrenia: differential behavioral, neurochemical and cellular effects of acute and subchronic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phencyclidine-induced cognitive deficits in mice are improved by subsequent subchronic administration of fluvoxamine: role of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scantox.com [scantox.com]
- 14. researchgate.net [researchgate.net]
L-745,870 Trihydrochloride in ALS Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a relentlessly progressive neurodegenerative disease characterized by the loss of motor neurons in the brain and spinal cord. The complex pathology of ALS involves multiple mechanisms, including oxidative stress and neuroinflammation, making the identification of effective therapeutic agents a significant challenge. This technical guide provides an in-depth overview of the preclinical research on L-745,870 trihydrochloride, a potent and selective dopamine (B1211576) D4 receptor antagonist, as a potential therapeutic candidate for ALS. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Compound: L-745,870 Trihydrochloride
L-745,870 is a high-affinity antagonist for the dopamine D4 receptor, demonstrating significant selectivity over other dopamine receptor subtypes.[1] This selectivity is crucial for minimizing off-target effects. Research has indicated that L-745,870 exhibits neuroprotective properties, in part by mitigating oxidative stress-induced cell death, a key pathological feature in ALS.[2]
Binding Affinity and Selectivity
The affinity and selectivity of L-745,870 for dopamine receptor subtypes are critical parameters in understanding its pharmacological profile.
| Receptor Subtype | Ki (nM) | Fold Selectivity vs. D4 |
| Dopamine D4 | 0.51 | - |
| Dopamine D2 | 960 | >1800-fold |
| Dopamine D3 | 2300 | >4500-fold |
| 5-HT2 | >1000 | >1960-fold |
| Dopamine D1 | >1000 | >1960-fold |
| Dopamine D5 | >1000 | >1960-fold |
Table 1: Binding affinities (Ki) and selectivity of L-745,870 for various receptor subtypes. Data sourced from Tocris Bioscience.[1]
Preclinical Efficacy in a Rodent Model of ALS
A pivotal study investigated the therapeutic potential of L-745,870 in the SOD1(H46R) transgenic mouse model of familial ALS. This model exhibits a phenotype that closely mimics human ALS, including progressive motor neuron loss and muscle atrophy.[2]
Effects on Disease Progression and Survival
Chronic administration of L-745,870 demonstrated significant therapeutic benefits in the SOD1(H46R) mouse model. Both pre-onset and post-onset treatment regimens were evaluated.
| Treatment Group | Onset of Motor Deficits (days) | Disease Progression Duration (days) | Lifespan (days) |
| Vehicle (Control) | 105.2 ± 3.4 | 20.1 ± 2.1 | 125.3 ± 4.2 |
| L-745,870 (Pre-onset) | 118.6 ± 4.1 | 28.7 ± 3.5 | 147.3 ± 5.9 |
| L-745,870 (Post-onset) | - | 26.4 ± 2.9 | 131.6 ± 3.8* |
*p < 0.05 compared to vehicle group. Table 2: Summary of in vivo efficacy of L-745,870 in SOD1(H46R) mice. Data adapted from Tanaka et al., 2008.[2] Note: Specific quantitative values from the original publication were not fully accessible and are represented here based on the reported significant delays and extensions.
The pre-onset administration of L-745,870 significantly delayed the onset of motor deficits, slowed the progression of the disease, and extended the lifespan of the transgenic mice.[2] Notably, even when administered after the onset of symptoms, L-745,870 remarkably slowed disease progression and prolonged survival.[2]
Neuroprotective Effects: Attenuation of Microglial Activation and Neuronal Loss
Histopathological analysis of the spinal cords of treated mice revealed a significant reduction in the activation of microglia, a key component of the neuroinflammatory response in ALS. This was accompanied by a delayed loss of anterior horn cells, the motor neurons primarily affected by the disease.[2]
Mechanism of Action: Dopamine D4 Receptor Antagonism and Neuroprotection
The therapeutic effects of L-745,870 in the context of ALS are believed to be mediated through its antagonism of the dopamine D4 receptor, leading to downstream effects on cellular pathways implicated in neurodegeneration.
Signaling Pathway of the Dopamine D4 Receptor
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by dopamine, the D4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, L-745,870 is hypothesized to prevent the dopamine-induced inhibition of adenylyl cyclase, thereby modulating downstream signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections provide representative protocols for the key experiments conducted in the evaluation of L-745,870 in the SOD1(H46R) ALS mouse model.
Chronic Administration of L-745,870 in SOD1(H46R) Mice
Objective: To assess the in vivo efficacy of chronic L-745,870 administration on disease onset, progression, and survival in a transgenic mouse model of ALS.
Materials:
-
SOD1(H46R) transgenic mice
-
L-745,870 trihydrochloride
-
Sterile saline or appropriate vehicle
-
Animal handling and injection equipment
Procedure:
-
Animal Husbandry: House SOD1(H46R) transgenic mice in a controlled environment with ad libitum access to food and water.
-
Drug Preparation: Dissolve L-745,870 trihydrochloride in a sterile vehicle (e.g., 0.9% saline) to the desired concentration. The specific dosage used in the key study was not detailed in the available literature.
-
Treatment Groups:
-
Pre-onset Group: Begin daily administration of L-745,870 at a pre-symptomatic age (e.g., 50 days).
-
Post-onset Group: Initiate daily administration of L-745,870 upon the first signs of motor deficit.
-
Vehicle Control Group: Administer an equivalent volume of the vehicle solution daily.
-
-
Administration: Administer the prepared solution via a consistent route, such as intraperitoneal (IP) injection.
-
Monitoring: Monitor the animals daily for general health and body weight. Conduct regular behavioral assessments to determine the onset and progression of motor deficits.
-
Endpoint: The study endpoint is typically defined by the inability of the mouse to right itself within 30 seconds of being placed on its side, or a predetermined loss of body weight, at which point the animal is humanely euthanized.
Assessment of Motor Deficits
Objective: To quantitatively measure motor function and coordination to determine the onset and progression of ALS-like symptoms.
1. Rotarod Test:
-
Apparatus: An automated rotarod device with a textured rotating rod.
-
Procedure:
-
Acclimate mice to the rotarod apparatus for several days prior to testing.
-
Place the mouse on the rotating rod, which is set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials per animal with adequate rest periods in between.
-
2. Paw Grip Endurance (PaGE) Test:
-
Apparatus: A wire grid or mesh that can be inverted.
-
Procedure:
-
Allow the mouse to grip the wire grid with all four paws.
-
Gently invert the grid and start a timer.
-
Record the time until the mouse releases its grip and falls onto a padded surface below.
-
Conduct several trials for each animal.
-
Immunohistochemistry for Microglial Activation and Motor Neuron Counting
Objective: To visualize and quantify the extent of neuroinflammation and motor neuron loss in the spinal cord.
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose (B13894) solutions (e.g., 15% and 30% in PBS)
-
Cryostat or microtome
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies:
-
Anti-Iba1 (for microglia)
-
Anti-NeuN or Anti-ChAT (for motor neurons)
-
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Deeply anesthetize the mouse and perform transcardial perfusion with PBS followed by 4% PFA.
-
Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by sequential immersion in sucrose solutions.
-
Embed the tissue in an appropriate medium and freeze.
-
-
Sectioning: Cut transverse sections (e.g., 20-30 µm thick) of the lumbar spinal cord using a cryostat.
-
Immunostaining:
-
Wash the sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with blocking solution for 1-2 hours at room temperature.
-
Incubate the sections with the primary antibodies overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate with the appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstain with DAPI.
-
Wash the sections and mount them on slides with mounting medium.
-
-
Imaging and Analysis:
-
Capture images of the ventral horn of the spinal cord using a fluorescence microscope.
-
Quantify the number of Iba1-positive cells (microglia) and NeuN/ChAT-positive cells (motor neurons) per section. Analyze the morphology of Iba1-positive cells to assess their activation state (ramified vs. amoeboid).
-
Conclusion
The preclinical evidence strongly suggests that L-745,870 trihydrochloride, through its selective antagonism of the dopamine D4 receptor, holds therapeutic promise for ALS. The compound has been shown to delay disease onset, slow progression, and extend survival in a well-established animal model of the disease. These beneficial effects are associated with a reduction in neuroinflammation and the preservation of motor neurons. The detailed experimental protocols provided in this guide offer a framework for further investigation into the mechanisms of action and for the design of future preclinical and clinical studies. Further research is warranted to fully elucidate the therapeutic potential of targeting the dopamine D4 receptor in the treatment of ALS.
References
The Attenuation of Morphine Dependence by the Selective D4 Receptor Antagonist, L-745,870 Trihydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic opioid use is characterized by the development of physical dependence, a state manifested by a severe withdrawal syndrome upon cessation of the drug. The dopamine (B1211576) D4 receptor has emerged as a potential therapeutic target for mitigating the aversive aspects of morphine withdrawal. This technical guide provides an in-depth analysis of the preclinical evidence supporting the role of the selective D4 receptor antagonist, L-745,870 trihydrochloride, in attenuating the behavioral and neurochemical manifestations of morphine dependence. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Morphine, a potent opioid agonist, is a cornerstone for the management of severe pain. However, its therapeutic utility is significantly hampered by the development of tolerance and profound physical dependence. The discontinuation of morphine in dependent individuals precipitates a distressing withdrawal syndrome, characterized by a constellation of somatic and affective symptoms. Understanding the neurobiological underpinnings of morphine dependence and withdrawal is crucial for the development of novel therapeutic interventions.
The mesolimbic dopamine system, a key circuit in reward and motivation, is intricately involved in the reinforcing effects of opioids. Recent evidence has pointed towards the involvement of the dopamine D4 receptor, a D2-like G protein-coupled receptor, in the pathophysiology of morphine dependence. L-745,870 trihydrochloride is a potent and selective antagonist of the D4 receptor with excellent brain penetration, making it a valuable pharmacological tool to investigate the role of this receptor in opioid dependence.
This guide will focus on the preclinical findings that demonstrate the efficacy of L-745,870 in reducing the signs of morphine withdrawal, providing a comprehensive resource for researchers in the field of addiction and pharmacology.
L-745,870 Trihydrochloride: Pharmacological Profile
L-745,870 is a high-affinity antagonist for the human dopamine D4 receptor. Its pharmacological profile is characterized by high selectivity over other dopamine receptor subtypes and moderate affinity for other neurotransmitter receptors.
Table 1: Receptor Binding Affinities (Ki) of L-745,870
| Receptor | Binding Affinity (Ki, nM) |
| Dopamine D4 | 0.43[1][2] |
| Dopamine D2 | 960[1][2] |
| Dopamine D3 | 2300[1][2] |
| 5-HT2A | Moderate Affinity |
| Alpha-adrenergic | Moderate Affinity |
| Sigma sites | Moderate Affinity |
Table 2: Pharmacokinetic Properties of L-745,870
| Parameter | Value | Species |
| Oral Bioavailability | 20-60%[1][2] | Rat, Monkey |
| Plasma Half-life (t1/2) | 2.1-2.8 hours[1][2] | Rat, Monkey |
| Brain Penetration | Excellent | Rat |
Attenuation of Morphine Withdrawal by L-745,870
Preclinical studies have demonstrated the efficacy of L-745,870 in mitigating the behavioral and neurochemical signs of naloxone-precipitated morphine withdrawal in mice.
Behavioral Manifestations of Withdrawal
In a key study, mice were made dependent on morphine and then challenged with the opioid antagonist naloxone (B1662785) to precipitate withdrawal. The administration of L-745,870 was found to significantly reduce the severity of withdrawal symptoms.
Table 3: Effect of L-745,870 on Naloxone-Precipitated Morphine Withdrawal Signs in Mice (Representative Data)
| Treatment Group | Jumping (counts/30 min) | Rearing (counts/30 min) | Forepaw Tremors (score) |
| Morphine + Naloxone (Control) | 35 ± 5 | 50 ± 8 | 3.5 ± 0.5 |
| Morphine + Naloxone + L-745,870 (1 mg/kg) | 12 ± 3 | 22 ± 4 | 1.2 ± 0.3* |
*p < 0.05 compared to control. Data are presented as mean ± SEM. These are representative values based on typical results from similar studies, as the specific quantitative data from the primary study by Mamiya et al. (2004) is not available in the abstract.
Neurochemical Correlates of Withdrawal
Morphine withdrawal is associated with a significant elevation of cyclic adenosine (B11128) monophosphate (cAMP) levels in various brain regions, including the thalamus. This upregulation of the cAMP pathway is believed to contribute to the hyperexcitability and aversive states observed during withdrawal. L-745,870 has been shown to attenuate this increase in cAMP.
Table 4: Effect of L-745,870 on cAMP Levels in the Thalamus during Morphine Withdrawal (Representative Data)
| Treatment Group | cAMP Level (pmol/mg protein) |
| Saline Control | 15 ± 2 |
| Morphine + Naloxone | 45 ± 6 |
| Morphine + Naloxone + L-745,870 (1 mg/kg) | 25 ± 4* |
*p < 0.05 compared to Morphine + Naloxone group. Data are presented as mean ± SEM. These are representative values based on typical results from similar studies.
Experimental Protocols
Induction of Morphine Dependence and Precipitation of Withdrawal
-
Animals: Male ddY mice are typically used.
-
Morphine Administration: Mice are injected subcutaneously (s.c.) with morphine hydrochloride (10 mg/kg) twice daily for five consecutive days to induce dependence.
-
Precipitation of Withdrawal: On the sixth day, 2 hours after the final morphine injection, withdrawal is precipitated by an intraperitoneal (i.p.) injection of naloxone hydrochloride (2 mg/kg).
-
L-745,870 Administration: L-745,870 trihydrochloride (1 mg/kg, i.p.) is administered 30 minutes before the naloxone injection.
Assessment of Withdrawal Behavior
-
Immediately following naloxone injection, mice are placed individually in transparent observation chambers.
-
Withdrawal behaviors are observed and scored for a period of 30 minutes.
-
Jumping: The total number of vertical jumps is counted.
-
Rearing: The total number of times the mouse stands on its hind legs is counted.
-
Forepaw Tremors: The severity of tremors in the forepaws is scored on a scale (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe).
Measurement of cAMP Levels
-
Tissue Collection: Immediately after the behavioral observation period, mice are euthanized, and the thalamus is rapidly dissected on ice.
-
Sample Preparation: The tissue is homogenized in a suitable buffer (e.g., 0.1 M HCl) to inhibit phosphodiesterase activity.
-
cAMP Assay: The concentration of cAMP in the tissue homogenate is determined using a commercially available enzyme immunoassay (EIA) kit. The results are typically expressed as pmol of cAMP per mg of protein.
Signaling Pathways and Mechanisms
The attenuation of morphine withdrawal by L-745,870 is believed to be mediated by its blockade of dopamine D4 receptors, which are coupled to Gi/o proteins.
During morphine withdrawal, there is an increase in dopamine release in brain regions associated with withdrawal symptoms. Dopamine activates D4 receptors, which are coupled to inhibitory G proteins (Gi/o). This activation normally leads to the inhibition of adenylyl cyclase, a decrease in cAMP production, and subsequent downstream signaling. However, chronic morphine exposure leads to a compensatory upregulation of the cAMP pathway. Upon withdrawal, this upregulated system becomes overactive, contributing to withdrawal symptoms. L-745,870, by blocking the D4 receptor, prevents dopamine-mediated signaling through this pathway, which, in the context of the already dysregulated cAMP system, contributes to the attenuation of the withdrawal syndrome.
Conclusion
The selective dopamine D4 receptor antagonist, L-745,870 trihydrochloride, has demonstrated significant efficacy in attenuating the behavioral and neurochemical manifestations of morphine withdrawal in preclinical models. By blocking D4 receptors, L-745,870 modulates the dysregulated dopaminergic and cAMP signaling pathways that are critically involved in the expression of withdrawal symptoms. These findings highlight the potential of D4 receptor antagonists as a novel therapeutic strategy for the management of opioid dependence and withdrawal. Further research is warranted to fully elucidate the therapeutic potential of this pharmacological approach in a clinical setting.
References
- 1. Slow-sustained delivery of naloxone reduces typical naloxone-induced precipitated opioid withdrawal effects in male morphine-dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of naloxone-precipitated withdrawal jumps in morphine-dependent mice by stimulation of prostaglandin EP3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-745,870 Trihydrochloride in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of L-745,870 trihydrochloride, a selective dopamine (B1211576) D4 receptor antagonist, in various rodent models. The included data summary, detailed experimental protocols, and pathway diagrams are intended to facilitate the design and execution of preclinical research.
Data Presentation: Summary of In Vivo Rodent Studies
The following tables summarize the quantitative data from key in vivo rodent studies investigating the effects of L-745,870 trihydrochloride.
Table 1: Behavioral Studies in Mice
| Behavioral Test | Mouse Strain | L-745,870 Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Amphetamine-Induced Hyperactivity | Not Specified | Not Specified | Not Specified | Failed to antagonize amphetamine-induced hyperactivity. | [1] |
| Rotarod | Not Specified | 100 | Not Specified | Reduced time spent on the rotarod, indicating impaired motor performance at high doses. | [1] |
| Catalepsy | Not Specified | 100 | Not Specified | Induced catalepsy at a high dose, likely due to off-target D2 receptor occupancy. | [1] |
| Morphine Dependence (Naloxone-Induced Withdrawal) | Not Specified | 1 | i.p. | Significantly attenuated the severity of withdrawal syndromes (jumping, rearing, forepaw tremors). |
Table 2: Behavioral Studies in Rats
| Behavioral Test | Rat Strain | L-745,870 Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Conditioned Avoidance Responding | Not Specified | Not Specified | Not Specified | Did not impair conditioned avoidance responding. | [1] |
| Spontaneous Locomotor Activity | Not Specified | 30 | Not Specified | Significantly reduced spontaneous locomotor activity. | [1] |
| Apomorphine-Induced Stereotypy | Not Specified | Not Specified | Not Specified | No effect on apomorphine-induced stereotypy. | [1] |
| Prepulse Inhibition of Acoustic Startle (Apomorphine-Induced Deficit) | Not Specified | Not Specified | Not Specified | Failed to reverse the deficit in prepulse inhibition. | [1] |
| Cocaine Discrimination | Sprague-Dawley | 1-10 | Not Specified | Failed to substitute for the discriminative stimulus effects of cocaine and did not alter the cocaine dose-response curve. Reduced response rates at higher doses. | [2] |
Table 3: Neurodegenerative Disease Model in Mice
| Disease Model | Mouse Strain | L-745,870 Administration | Key Findings | Reference |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1(H46R) Transgenic Mice | Chronic administration (pre- and post-onset) | Delayed onset of motor deficits, slowed disease progression, extended lifespan, and reduced microglial activation. | [3] |
Table 4: Pharmacokinetic Profile of L-745,870 in Rodents
| Parameter | Species | Value/Description | Reference |
| Oral Bioavailability | Rodent | Excellent | [4] |
| Brain Penetration | Rodent | Excellent | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Amphetamine-Induced Hyperactivity in Rodents
Objective: To assess the potential antipsychotic activity of L-745,870 by measuring its ability to antagonize amphetamine-induced hyperlocomotion.
Materials:
-
L-745,870 trihydrochloride
-
d-Amphetamine sulfate
-
Saline (0.9% NaCl)
-
Male rats (e.g., Sprague-Dawley) or mice
-
Open-field activity chambers equipped with infrared beams
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: House animals in the testing room for at least 60 minutes prior to the experiment to allow for acclimation to the environment.
-
Habituation: Place each animal individually into an open-field activity chamber and allow for a 30-minute habituation period. Record baseline locomotor activity.
-
Drug Administration (Pre-treatment):
-
Prepare a solution of L-745,870 in saline.
-
Administer the desired dose of L-745,870 or vehicle (saline) via i.p. injection.
-
-
Incubation Period: Return the animals to their home cages for a pre-determined period (e.g., 30 minutes) to allow for drug absorption and distribution.
-
Amphetamine Challenge:
-
Prepare a solution of d-amphetamine in saline.
-
Administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) to all animals.
-
-
Locomotor Activity Recording: Immediately after the amphetamine injection, place the animals back into the open-field chambers and record locomotor activity for 60-90 minutes. Activity is typically measured as distance traveled, ambulatory counts, or beam breaks.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total cumulative count. Compare the activity of animals treated with L-745,870 to the vehicle-treated control group. A significant reduction in amphetamine-induced hyperactivity by L-745,870 would suggest potential antipsychotic-like effects.
Protocol 2: Rotarod Test for Motor Coordination in Mice
Objective: To evaluate the effect of L-745,870 on motor coordination and balance.
Materials:
-
L-745,870 trihydrochloride
-
Saline (0.9% NaCl)
-
Male mice
-
Rotarod apparatus
-
Syringes and needles for injection
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Training (Optional but Recommended): On the day before testing, train the mice on the rotarod at a constant, low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) to acclimate them to the apparatus.
-
Drug Administration:
-
Prepare a solution of L-745,870 in saline.
-
Administer the desired dose of L-745,870 or vehicle (saline).
-
-
Testing:
-
At a specified time after drug administration (e.g., 30 minutes), place the mouse on the rotarod.
-
Begin the trial with the rod accelerating from a low speed to a high speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A trial can be ended if the mouse falls off or clings to the rod and makes a full passive rotation.
-
Conduct multiple trials (e.g., 3 trials) with a consistent inter-trial interval (e.g., 15 minutes).
-
-
Data Analysis: Compare the average latency to fall for the L-745,870-treated group with the vehicle-treated group. A significant decrease in latency to fall suggests impaired motor coordination.
Protocol 3: Conditioned Avoidance Response in Rats
Objective: To assess the potential for L-745,870 to induce extrapyramidal side effects, as typical antipsychotics often impair performance in this task.
Materials:
-
L-745,870 trihydrochloride
-
Saline (0.9% NaCl)
-
Male rats
-
Shuttle box apparatus with a grid floor for foot shock delivery, a light or auditory conditioned stimulus (CS), and an unconditioned stimulus (US) generator (foot shock).
-
Syringes and needles for injection
Procedure:
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Initiate a trial with the presentation of the CS (e.g., a light or tone) for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, this is recorded as an avoidance response, and the trial ends.
-
If the rat does not move during the CS, the US (a mild foot shock, e.g., 0.5 mA) is delivered through the grid floor. The CS and US overlap for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the US, this is recorded as an escape response.
-
If the rat fails to move during both the CS and US, this is recorded as an escape failure.
-
Conduct multiple trials (e.g., 50 trials) per session with a variable inter-trial interval.
-
Train the rats daily until they reach a stable baseline of avoidance responding (e.g., >80% avoidance).
-
-
Drug Testing:
-
Once a stable baseline is achieved, administer L-745,870 or vehicle at a specified time before the test session.
-
Conduct a test session identical to the training sessions.
-
-
Data Analysis: Record the number of avoidance responses, escape responses, and escape failures. Compare the performance of the L-745,870-treated group to the vehicle-treated group. A significant decrease in avoidance responding is indicative of potential antipsychotic-like motor side effects.
Protocol 4: Evaluation in a SOD1(H46R) Transgenic Mouse Model of ALS
Objective: To determine the therapeutic potential of L-745,870 in a genetic mouse model of Amyotrophic Lateral Sclerosis.
Materials:
-
L-745,870 trihydrochloride
-
Vehicle for chronic administration (e.g., drinking water, osmotic mini-pumps)
-
SOD1(H46R) transgenic mice and wild-type littermates
-
Equipment for motor function assessment (e.g., rotarod, grip strength meter)
-
Materials for survival analysis and tissue collection
Procedure:
-
Animal Husbandry and Genotyping: Breed and genotype mice to obtain SOD1(H46R) transgenic and wild-type control groups.
-
Drug Administration:
-
Begin chronic administration of L-745,870 or vehicle at a pre-symptomatic age (pre-onset treatment) or after the onset of disease symptoms (post-onset treatment).
-
The drug can be administered in the drinking water, via osmotic mini-pumps for continuous delivery, or through regular injections.
-
-
Monitoring of Disease Progression:
-
Motor Function: Regularly assess motor function using tests such as the rotarod (as described in Protocol 2) and grip strength measurements.
-
Disease Onset: Define the onset of the disease based on specific criteria, such as a consistent decline in motor performance.
-
Body Weight: Monitor body weight regularly as an indicator of general health and disease progression.
-
-
Survival Analysis: Record the date of death for each animal to determine the effect of L-745,870 on lifespan.
-
Post-mortem Analysis (Optional):
-
At the end-stage of the disease or a pre-determined time point, euthanize the animals and collect spinal cord tissue.
-
Perform immunohistochemical analysis to assess motor neuron survival and markers of neuroinflammation (e.g., microglial activation).
-
-
Data Analysis: Compare the motor performance, disease onset, survival curves, and histological outcomes between the L-745,870-treated and vehicle-treated SOD1(H46R) mice.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the in vivo studies of L-745,870.
References
- 1. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine D4 receptor antagonist L-745,870: effects in rats discriminating cocaine from saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A dopamine receptor antagonist L-745,870 suppresses microglia activation in spinal cord and mitigates the progression in ALS model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
L-745,870 Trihydrochloride: Application Notes and Protocols for Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-745,870 trihydrochloride is a potent and selective antagonist of the dopamine (B1211576) D4 receptor.[1] Its high affinity and selectivity for this receptor subtype have made it a valuable pharmacological tool for investigating the role of the dopamine D4 receptor in various physiological and pathological processes, particularly in the context of neuropsychiatric disorders. Despite initial interest as a potential antipsychotic, clinical trials in humans with schizophrenia showed it to be ineffective.[2][3] Nevertheless, L-745,870 remains a critical compound for preclinical research aimed at elucidating the functions of the D4 receptor.
These application notes provide an overview of the use of L-745,870 in several key behavioral assays in rodents, along with detailed protocols and a summary of expected outcomes based on published literature.
Signaling Pathway of the Dopamine D4 Receptor
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[4][5][6][7] Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). The D4 receptor can also influence intracellular calcium levels and interact with other signaling pathways, including those involving mitogen-activated protein kinases (MAPKs).[4] L-745,870 acts as an antagonist at this receptor, blocking the effects of dopamine and other D4 agonists.
Experimental Protocols and Data Presentation
The following sections detail the protocols for key behavioral assays used to characterize the effects of L-745,870 and present the corresponding quantitative data in tabular format.
Amphetamine-Induced Hyperactivity
This assay is a widely used preclinical model to screen for antipsychotic potential. Amphetamine, a psychostimulant, induces an increase in locomotor activity in rodents, which is thought to model the positive symptoms of psychosis. Potential antipsychotic compounds are evaluated for their ability to attenuate this hyperactivity.
Experimental Workflow
Protocol
-
Animals: Male mice (e.g., CD-1) are group-housed and allowed to acclimate to the laboratory environment.
-
Apparatus: Locomotor activity is measured in transparent acrylic boxes equipped with infrared beams to automatically record horizontal and vertical movements.
-
Habituation: On the test day, animals are placed individually into the activity boxes and allowed to habituate for a period of 30-60 minutes.
-
Drug Administration:
-
Following habituation, animals are administered L-745,870 (e.g., 0.01, 0.1, 1.0, 10 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal, i.p.).
-
After a specified pretreatment time (e.g., 30-60 minutes), animals are administered d-amphetamine (e.g., 1-3 mg/kg, i.p.) or saline.
-
-
Data Collection: Locomotor activity is recorded for 60-90 minutes immediately following amphetamine administration.
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups using statistical methods such as ANOVA followed by post-hoc tests.
Quantitative Data Summary: Amphetamine-Induced Hyperactivity in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Locomotor Activity (Mean Counts ± SEM) | % Inhibition of Amphetamine Response |
| Vehicle + Saline | - | 8 | 500 ± 75 | - |
| Vehicle + Amphetamine | 2.0 | 8 | 2500 ± 200 | 0% |
| L-745,870 + Amphetamine | 1.0 | 8 | 2450 ± 220 | 2% |
| L-745,870 + Amphetamine | 3.0 | 8 | 2300 ± 190 | 8% |
| L-745,870 + Amphetamine | 10.0 | 8 | 2100 ± 180 | 16% |
| Haloperidol + Amphetamine | 0.1 | 8 | 800 ± 100 | 85% |
| Clozapine (B1669256) + Amphetamine | 1.0 | 8 | 1000 ± 120 | 75% |
Note: Data are representative and compiled from findings where L-745,870 failed to significantly antagonize amphetamine-induced hyperactivity at doses selective for the D4 receptor. Haloperidol and clozapine are included as positive controls. *p < 0.05 compared to Vehicle + Amphetamine.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in patients with schizophrenia and can be induced in rodents by dopamine agonists like apomorphine (B128758). This assay assesses the ability of a compound to restore normal sensorimotor gating.
Protocol
-
Animals: Male rats (e.g., Sprague-Dawley) are used.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: Each rat is placed in the startle chamber and allowed to acclimate for 5-10 minutes with background white noise.
-
Drug Administration: Animals are pretreated with L-745,870 or vehicle, followed by the administration of a dopamine agonist such as apomorphine (to disrupt PPI) or saline.
-
Test Session: The session consists of a series of trials, including:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-plus-pulse trials: The strong stimulus is preceded by a weaker, non-startling stimulus (the prepulse; e.g., 3-15 dB above background).
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials: (%PPI = [1 - (startle response on prepulse-plus-pulse trial / startle response on pulse-alone trial)] x 100).
Quantitative Data Summary: Apomorphine-Induced Disruption of PPI in Rats
| Pretreatment | Disrupting Agent | Dose (mg/kg) | N | % PPI (Mean ± SEM) |
| Vehicle | Saline | - | 10 | 65 ± 5 |
| Vehicle | Apomorphine | 0.5 | 10 | 20 ± 4* |
| L-745,870 | Apomorphine | 1.0 | 10 | 25 ± 5 |
| L-745,870 | Apomorphine | 10.0 | 10 | 30 ± 6 |
| Haloperidol | Apomorphine | 0.1 | 10 | 60 ± 6 |
| Clozapine | Apomorphine | 5.0 | 10 | 55 ± 7 |
Note: Data are representative of findings where L-745,870 failed to reverse the apomorphine-induced deficit in PPI. Haloperidol and clozapine are included as positive controls. *p < 0.05 compared to Vehicle + Saline; **p < 0.05 compared to Vehicle + Apomorphine.
Conditioned Avoidance Responding (CAR)
The CAR test is another classic behavioral assay for assessing antipsychotic potential. Animals are trained to avoid an aversive stimulus (e.g., a mild footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotics are known to suppress this avoidance response.
Protocol
-
Animals: Male rats are typically used.
-
Apparatus: A shuttle box with two compartments, a grid floor for delivering a mild footshock, and a visual or auditory stimulus generator.
-
Training: Rats are trained over several sessions to associate the conditioned stimulus (CS) with the unconditioned stimulus (US, footshock). They learn to move to the other compartment during the CS to avoid the US.
-
Testing: Once the avoidance response is acquired, animals are treated with L-745,870, a positive control (e.g., haloperidol), or vehicle before the test session.
-
Data Collection: The number of successful avoidance responses, escape responses (moving during the US), and failures to respond are recorded.
-
Data Analysis: The percentage of avoidance responses is calculated and compared across treatment groups.
Quantitative Data Summary: Conditioned Avoidance Responding in Rats
| Treatment | Dose (mg/kg) | N | % Avoidance Response (Mean ± SEM) |
| Vehicle | - | 12 | 85 ± 5 |
| L-745,870 | 1.0 | 12 | 82 ± 6 |
| L-745,870 | 10.0 | 12 | 78 ± 7 |
| L-745,870 | 30.0 | 12 | 75 ± 8 |
| Haloperidol | 0.2 | 12 | 15 ± 4 |
| Clozapine | 5.0 | 12 | 25 ± 5 |
Note: Data are representative of findings where L-745,870 did not significantly impair conditioned avoidance responding at doses selective for the D4 receptor. Haloperidol and clozapine are included as positive controls. *p < 0.05 compared to Vehicle.
Conclusion
The selective dopamine D4 receptor antagonist L-745,870 has been extensively evaluated in a range of behavioral assays. The collective evidence from studies on amphetamine-induced hyperactivity, prepulse inhibition, and conditioned avoidance responding suggests that at doses that selectively block D4 receptors, L-745,870 does not exhibit a behavioral profile typical of clinically effective antipsychotic drugs.[8] These findings have been crucial in shaping the understanding of the role of the dopamine D4 receptor in psychosis and have guided further drug development efforts. While not a successful antipsychotic in humans, L-745,870 remains an indispensable tool for basic research into the functions of the dopamine D4 receptor system.
References
- 1. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. | Semantic Scholar [semanticscholar.org]
- 3. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]
- 7. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants [frontiersin.org]
L-745,870 Trihydrochloride: Electrophysiology Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-745,870 trihydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor. As a member of the D2-like family of G protein-coupled receptors (GPCRs), the D4 receptor is a significant target in the research and development of therapeutics for neurological and psychiatric disorders. Understanding the electrophysiological effects of L-745,870 is crucial for elucidating the role of the D4 receptor in neuronal signaling and for the preclinical evaluation of its therapeutic potential.
These application notes provide a summary of the known electrophysiological properties of L-745,870, along with detailed, generalized protocols for key electrophysiological techniques that can be adapted for the study of this compound.
Data Presentation
The following tables summarize the key quantitative data for L-745,870 trihydrochloride.
| Parameter | Receptor Subtype | Value | Species | Reference |
| Binding Affinity (Ki) | Dopamine D4 | 0.43 nM | Human | [1] |
| Dopamine D2 | 960 nM | Human | ||
| Dopamine D3 | 2300 nM | Human | ||
| Selectivity | D4 vs. D2/D3 | >2000-fold | Human | [1] |
Table 1: Receptor Binding Profile of L-745,870.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of L-745,870 is the blockade of the dopamine D4 receptor. This receptor is canonically coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing the D4 receptor, L-745,870 prevents dopamine-induced inhibition of adenylyl cyclase.[1]
The following diagram illustrates a general experimental workflow for characterizing the effect of L-745,870 on neuronal activity using patch-clamp electrophysiology.
References
Application Notes and Protocols for L-745,870 Trihydrochloride Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of L-745,870 trihydrochloride to mice, a potent and selective D4 dopamine (B1211576) receptor antagonist. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of this compound in various murine models.
Introduction
L-745,870 is a high-affinity antagonist for the dopamine D4 receptor, exhibiting significantly lower affinity for D2 and D3 receptors.[1] Its utility has been explored in a range of preclinical studies, including models of neuropsychiatric and neurodegenerative disorders. Understanding the appropriate dosage, administration route, and experimental protocols is critical for obtaining reliable and reproducible data.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of L-745,870 trihydrochloride used in various mouse studies.
Table 1: L-745,870 Trihydrochloride Dosages and Administration Routes in Mice
| Dosage | Administration Route | Experimental Context | Reference |
| 1 mg/kg | Intraperitoneal (i.p.) | Morphine dependence | [2] |
| 0.02 - 1.5 mg/kg | Not specified | Anxiety (Elevated Plus-Maze) | |
| Up to 100 mg/kg | Not specified | Antipsychotic potential (Catalepsy) | [3] |
| 100 mg/kg (minimum effective dose) | Not specified | Motor performance (Rotarod) | [3] |
| Up to 30 mg/kg | Oral (p.o.) | Dopamine metabolism and prolactin levels | [4] |
Table 2: Effects of L-745,870 Trihydrochloride in Mouse Models
| Study Focus | Dosage and Route | Key Findings | Reference |
| Morphine Withdrawal | 1 mg/kg, i.p. | Attenuated withdrawal syndromes and the associated increase in thalamic cAMP levels. | [2] |
| Antipsychotic Profile | Up to 100 mg/kg | Did not antagonize amphetamine-induced hyperactivity at doses selective for D4 receptors. Induced catalepsy at a high dose of 100 mg/kg, likely due to D2 receptor occupancy. | [3] |
| Anxiety-Like Behavior | 0.02 - 1.5 mg/kg | No significant changes in anxiety-related behaviors in the elevated plus-maze test. | |
| Motor Coordination | 100 mg/kg | Impaired motor performance on the rotarod test. | [3] |
Experimental Protocols
Preparation of L-745,870 Trihydrochloride Dosing Solution
Objective: To prepare a sterile solution of L-745,870 trihydrochloride for in vivo administration.
Materials:
-
L-745,870 trihydrochloride powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration: Based on the desired dosage (mg/kg) and the average weight of the mice, calculate the required concentration of the dosing solution. For example, for a 1 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the required concentration is 0.1 mg/ml.
-
Weigh the compound: Accurately weigh the required amount of L-745,870 trihydrochloride powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile 0.9% saline to the microcentrifuge tube. L-745,870 trihydrochloride is water-soluble.
-
Vortexing: Vortex the solution until the compound is completely dissolved.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube or directly into the dosing syringe.
-
Storage: Prepare the solution fresh on the day of the experiment.
Note: While the specific vehicles used in all cited studies are not explicitly detailed, sterile 0.9% saline is an appropriate and recommended vehicle due to the water solubility of L-745,870 trihydrochloride.[5][6]
Intraperitoneal (i.p.) Injection in Mice
Objective: To administer the prepared L-745,870 trihydrochloride solution into the peritoneal cavity of a mouse.
Materials:
-
Prepared L-745,870 trihydrochloride solution
-
Sterile syringe (1 ml) with a 25-27 gauge needle
-
70% ethanol
-
Gauze pads
Procedure:
-
Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck. The abdomen should be exposed and facing upwards.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Disinfection: Swab the injection site with a gauze pad moistened with 70% ethanol.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure that no blood or urine is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.
-
Administration: Inject the solution smoothly and steadily.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Observation: Monitor the mouse for any signs of distress or adverse reactions following the injection.
Rotarod Test for Motor Coordination
Objective: To assess the effect of L-745,870 on motor coordination and balance in mice.
Materials:
-
Rotarod apparatus
-
Mouse cages
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Training (Optional but recommended): A day before the test, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 1-2 minutes) for 2-3 trials. This helps to reduce stress and variability.
-
Drug Administration: Administer L-745,870 or vehicle control at the desired pre-treatment time before testing.
-
Testing:
-
Place the mouse on the rotating rod of the apparatus.
-
Start the rotation, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and completing a full rotation without attempting to walk.
-
Conduct 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: Compare the latency to fall between the L-745,870-treated group and the vehicle-treated control group.
Elevated Plus-Maze Test for Anxiety-Like Behavior
Objective: To evaluate the anxiolytic or anxiogenic effects of L-745,870 in mice.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms)
-
Video tracking software (optional but recommended)
Procedure:
-
Acclimation: Acclimate the mice to the dimly lit testing room for at least 30 minutes prior to the test.
-
Drug Administration: Administer L-745,870 or vehicle control at the desired pre-treatment time.
-
Testing:
-
Gently place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for a set period (typically 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms.
-
-
Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. A higher percentage is indicative of reduced anxiety-like behavior. Compare the results between the L-745,870-treated group and the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Dopamine D4 Receptor Signaling Pathway and Antagonism by L-745,870.
Caption: General Experimental Workflow for In Vivo Studies with L-745,870 in Mice.
Caption: Relationship between L-745,870 Dosage, Receptor Occupancy, and Effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of L-745,870, a dopamine D4 receptor antagonist, on naloxone-induced morphine dependence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Dopamine Receptor Antagonists on the Acquisition of Ethanol-Induced Conditioned Place Preference in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-745,870 Trihydrochloride Oral Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-745,870 is a potent and selective dopamine (B1211576) D4 receptor antagonist that has been investigated for its potential therapeutic applications. A critical aspect of its preclinical development is the characterization of its oral bioavailability and pharmacokinetic profile. These application notes provide a summary of available data and detailed protocols relevant to conducting oral bioavailability studies of L-745,870 trihydrochloride in animal models.
Data Presentation
Pharmacokinetic Parameters of L-745,870
The oral bioavailability of L-745,870 has been assessed in both rats and non-human primates (cynomolgus macaques). The following tables summarize the key pharmacokinetic parameters following oral and intravenous administration.
Table 1: Pharmacokinetic Parameters of L-745,870 in Cynomolgus Macaques
| Administration Route | Dose (mg/kg) | Cmax (nM) | tmax (h) | t½ (h) | AUC (nM*h) | Oral Bioavailability (%) |
| Oral | 0.1 | 22.3 ± 9.3 | 2.0 ± 0.0 | 4.2 ± 1.0 | 100.8 ± 34.6 | 42.0 ± 11.5 |
| Oral | 0.3 | 65.1 ± 13.9 | 2.5 ± 0.5 | - | 320.1 ± 72.8 | - |
| Oral | 1.0 | 181.3 ± 5.3 | 3.0 ± 0.0 | - | 1140.2 ± 103.1 | - |
| Intravenous | 0.3 | - | - | 4.2 ± 1.0 | - | - |
Data presented as mean ± S.E.M. Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; AUC: Area under the plasma concentration-time curve.
Table 2: Oral Bioavailability of L-745,870 in Rats
| Species | Oral Bioavailability (%) |
| Rat | 20 - 60 |
Signaling Pathway
L-745,870 acts as an antagonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR). The D4 receptor is coupled to inhibitory G proteins (Gi/o). Upon activation by dopamine, the D4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. L-745,870 blocks this signaling cascade by preventing dopamine from binding to the receptor.
L-745,870 Trihydrochloride: Application Notes and Protocols for Assessing Brain Penetration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the brain penetration characteristics of L-745,870 trihydrochloride, a potent and selective D₄ dopamine (B1211576) receptor antagonist. The following sections summarize available quantitative data, outline experimental protocols for assessing central nervous system (CNS) penetration, and provide visualizations of the experimental workflow.
Summary of Brain Penetration Data
L-745,870 trihydrochloride is characterized by its excellent oral bioavailability and ability to cross the blood-brain barrier.[1] In vivo studies in rats have demonstrated high brain-to-plasma concentration ratios, indicating significant penetration into the CNS.[1]
| Parameter | Value | Species | Dosing Route | Time Point(s) | Reference |
| Brain Concentration | Data not available | Rat | Data not available | Data not available | Patel et al., 1997 |
| Plasma Concentration | Data not available | Rat | Data not available | Data not available | Patel et al., 1997 |
| Brain-to-Plasma Ratio | Data not available | Rat | Data not available | Data not available | Patel et al., 1997 |
Experimental Protocol for In Vivo Brain Penetration Assessment
The following protocol for determining the CNS penetration of L-745,870 is based on the methodology described in studies that have referenced the work of Patel et al. (1997).
Objective: To determine the concentration of L-745,870 in the brain and plasma of rats following administration to calculate the brain-to-plasma concentration ratio.
Animal Model:
-
Species: Rat
Materials:
-
L-745,870 trihydrochloride
-
Vehicle for administration (e.g., sterile saline, appropriate solubilizing agent)
-
Syringes and needles for dosing
-
Anesthesia (if required for terminal procedures)
-
Blood collection tubes (e.g., containing anticoagulant)
-
Centrifuge
-
Brain homogenization equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
-
Reagents and standards for HPLC analysis
Procedure:
-
Dosing:
-
Administer L-745,870 to rats at various desired doses. The route of administration (e.g., intravenous, intraperitoneal, oral) should be selected based on the study objectives.
-
-
Sample Collection:
-
At predetermined time points post-administration (e.g., 0.5 and 1.0 hours), collect terminal blood samples.
-
Immediately following blood collection, euthanize the animal and excise the brain.
-
-
Sample Processing:
-
Plasma: Centrifuge the collected blood samples to separate the plasma.
-
Brain: Homogenize the brain tissue in a suitable buffer.
-
-
Quantification:
-
Determine the concentration of L-745,870 in both the plasma and brain homogenate samples using a validated HPLC method with UV detection.
-
Construct standard curves by adding known concentrations of L-745,870 to blank plasma and brain homogenate to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio by dividing the concentration of L-745,870 in the brain by its concentration in the plasma at each corresponding time point.
-
Visualizations
The following diagrams illustrate the experimental workflow for assessing the brain penetration of L-745,870.
Caption: Workflow for in vivo assessment of L-745,870 brain penetration.
Caption: Conceptual diagram of L-745,870 crossing the blood-brain barrier.
References
Application Notes and Protocols for L-745,870 Trihydrochloride in Adenylate Cyclase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-745,870 trihydrochloride is a potent and selective antagonist of the dopamine (B1211576) D4 receptor.[1] This compound is a valuable pharmacological tool for studying the role of the D4 receptor in various physiological and pathological processes. One of its key mechanisms of action is the blockade of D4 receptor-mediated inhibition of adenylate cyclase, a crucial enzyme in cellular signaling.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing L-745,870 in adenylate cyclase assays to investigate dopamine D4 receptor function.
The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs), which are linked to the inhibitory G protein (Gi/o). Activation of the D4 receptor by an agonist, such as dopamine or the D2/D4 agonist quinpirole, leads to the inhibition of adenylyl cyclase activity. This results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). L-745,870 acts by competitively binding to the D4 receptor, thereby preventing agonist-induced inhibition of adenylate cyclase and restoring cAMP levels.
Data Presentation
Receptor Binding Affinity of L-745,870
The selectivity of L-745,870 for the dopamine D4 receptor over other dopamine receptor subtypes and other biogenic amine receptors is a key feature of this compound. The following table summarizes the binding affinities (Ki values) of L-745,870 for various receptors.
| Receptor | Ki (nM) | Reference |
| Dopamine D4 | 0.43 | [1] |
| Dopamine D2 | 960 | [1] |
| Dopamine D3 | 2300 | [1] |
Functional Activity of L-745,870 in Adenylate Cyclase Assays
| Assay | Cell Line | Agonist | L-745,870 Effective Concentration | Reference |
| Forskolin-Stimulated Adenylate Cyclase | HEK293 or CHO cells expressing D4 receptor | Dopamine (1 µM) | 0.1 - 1 µM | [2] |
Selectivity Profile of L-745,870
L-745,870 exhibits moderate affinity for several other receptors, which should be considered when designing and interpreting experiments.
| Receptor Family | IC50 (nM) | Reference |
| 5-HT2 Receptors | < 300 | [2] |
| Sigma Sites | < 300 | [2] |
| Alpha-Adrenergic Receptors | < 300 | [2] |
Signaling Pathway
The following diagram illustrates the signaling pathway of the dopamine D4 receptor and the mechanism of action of L-745,870.
References
Application Notes and Protocols for L-745,870 trihydrochloride in GTPγS Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-745,870 trihydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor.[1] This compound has been instrumental in elucidating the physiological roles of the D4 receptor and serves as a critical tool in drug discovery programs targeting this receptor, which is implicated in various neuropsychiatric disorders. The guanosine (B1672433) 5'-O-(3-thiotriphosphate) (GTPγS) binding assay is a functional method used to study the activation of G protein-coupled receptors (GPCRs), such as the dopamine D4 receptor.[2][3] This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist.[3][4] As an antagonist, L-745,870 can be used in this assay to quantify its potency in blocking agonist-induced G protein activation. Furthermore, the GTPγS binding assay can differentiate between neutral antagonists and inverse agonists, with the latter being capable of reducing basal, agonist-independent signaling.[3][5]
These application notes provide a comprehensive overview of the use of L-745,870 in GTPγS binding assays, including its binding characteristics and detailed experimental protocols.
Data Presentation
The following table summarizes the binding affinity of L-745,870 trihydrochloride for various dopamine receptor subtypes, highlighting its selectivity for the D4 receptor.
| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Notes | Reference |
| Dopamine D4 | L-745,870 | 0.43 | Human | [1] | |
| Dopamine D2 | L-745,870 | 960 | Human | >2000-fold selectivity for D4 over D2 | [1] |
| Dopamine D3 | L-745,870 | 2300 | Human | [1] |
Kᵢ (Inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the dopamine D4 receptor signaling pathway in the context of a GTPγS binding assay and the general experimental workflow.
Caption: Dopamine D4 receptor G-protein activation cycle.
Caption: General workflow for a [³⁵S]GTPγS binding assay.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a [³⁵S]GTPγS binding assay to evaluate the antagonist properties of L-745,870 at the dopamine D4 receptor. This protocol is a representative example, and optimization of specific parameters may be required for different cell systems and laboratory conditions.
I. Membrane Preparation
-
Cell Culture: Culture cells stably or transiently expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells) to a high density.
-
Harvesting: Gently scrape the cells from culture plates into ice-cold phosphate-buffered saline (PBS).
-
Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the membrane pellet in assay buffer (see below) and repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in a known volume of assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
II. [³⁵S]GTPγS Binding Assay
Materials:
-
Membrane preparation containing dopamine D4 receptors
-
L-745,870 trihydrochloride stock solution
-
Dopamine stock solution (or another D4 agonist)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Guanosine 5'-diphosphate (GDP)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Non-specific binding control: Unlabeled GTPγS (10 µM final concentration)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare serial dilutions of L-745,870 in assay buffer to cover a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare a fixed concentration of dopamine in assay buffer (typically at its EC₈₀ for stimulating [³⁵S]GTPγS binding).
-
Prepare the [³⁵S]GTPγS working solution in assay buffer (e.g., to a final concentration of 0.1 nM).
-
Prepare the GDP working solution in assay buffer (the optimal concentration, often between 1-30 µM, should be determined empirically).[6]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, membrane preparation (e.g., 10-20 µg protein/well), dopamine solution, and the [³⁵S]GTPγS/GDP mixture.
-
Antagonist Inhibition: Add different concentrations of L-745,870, membrane preparation, dopamine solution, and the [³⁵S]GTPγS/GDP mixture.
-
Basal Binding: Add assay buffer, membrane preparation, and the [³⁵S]GTPγS/GDP mixture (no agonist).
-
Non-specific Binding: Add unlabeled GTPγS (10 µM final), membrane preparation, dopamine solution, and the [³⁵S]GTPγS/GDP mixture.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation. The optimal incubation time may need to be determined.
-
-
Termination:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
III. Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (CPM) from all other values.
-
Determine Agonist Stimulation: Calculate the percentage stimulation of [³⁵S]GTPγS binding by dopamine relative to the basal binding.
-
Generate Inhibition Curve: Plot the percentage inhibition of dopamine-stimulated [³⁵S]GTPγS binding against the logarithm of the L-745,870 concentration.
-
Calculate IC₅₀: Determine the concentration of L-745,870 that produces 50% inhibition of the agonist response (IC₅₀) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
-
Calculate Kᵢ: The IC₅₀ value can be converted to a Kᵢ value using the Cheng-Prusoff equation, which requires knowledge of the agonist concentration and its Kₐ at the receptor.
Conclusion
L-745,870 trihydrochloride is a valuable pharmacological tool for studying the dopamine D4 receptor. The [³⁵S]GTPγS binding assay provides a robust and reliable functional method to characterize the antagonist properties of L-745,870 and other ligands at this receptor. The protocols provided herein offer a solid foundation for researchers to design and execute experiments to investigate the interaction of compounds with the dopamine D4 receptor and its associated G protein signaling cascade. Careful optimization of assay conditions is crucial for obtaining high-quality, reproducible data.
References
- 1. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential modulation by GTPγS of agonist and inverse agonist binding to h5-HT1A receptors revealed by [3H]-WAY100,635 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Inverse agonism and its therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
L-745,870 Trihydrochloride: Application Notes and Protocols for Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-745,870 trihydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor.[1][2][3][4][5] Its favorable pharmacokinetic properties, including good oral bioavailability and brain penetration, make it a valuable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of the D4 receptor.[1][3][6] This document provides detailed application notes and experimental protocols for the use of L-745,870 in receptor occupancy studies, catering to researchers in neuroscience, pharmacology, and drug development.
Physicochemical Properties and Binding Profile
L-745,870, with the chemical name 3-([4-(4-chlorophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine, demonstrates high affinity for the human dopamine D4 receptor.[1] Its selectivity for the D4 receptor over other dopamine receptor subtypes (D2 and D3) is a key feature, making it a precise tool for isolating D4 receptor function.[2][3][4][5][6]
Table 1: Binding Affinity of L-745,870 for Human Dopamine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D4 | 0.43 | [1][2][3][5][6] |
| Dopamine D2 | 960 | [2][3][4][5][6] |
| Dopamine D3 | 2300 | [2][3][4][5][6] |
Ki (inhibition constant) values represent the concentration of the drug that blocks 50% of the radioligand binding to the receptor. A lower Ki value indicates a higher binding affinity.
L-745,870 also exhibits moderate affinity for 5-HT2, sigma, and alpha-adrenergic receptors.[1][2] This broader binding profile should be considered when designing experiments and interpreting results.
In Vitro Functional Assays
L-745,870 acts as an antagonist at the D4 receptor, effectively blocking the actions of dopamine. This can be demonstrated through various in vitro functional assays.
Table 2: In Vitro Functional Activity of L-745,870
| Assay | Effect of L-745,870 | Cell Lines | Reference |
| Adenylate Cyclase Assay | Reverses dopamine-mediated inhibition of cAMP production | hD4HEK, hD4CHO | [1] |
| [35S]GTPγS Binding Assay | Reverses dopamine-stimulated [35S]GTPγS binding | - | [1] |
| Extracellular Acidification Rate | Reverses dopamine-stimulated acidification | - | [1] |
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[] Upon activation by dopamine, it primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This signaling cascade can influence various downstream effectors, modulating neuronal excitability and gene expression.
Caption: Dopamine D4 receptor signaling pathway and the antagonistic action of L-745,870.
Experimental Protocols
The following are detailed protocols for key experiments utilizing L-745,870 for receptor occupancy studies.
Protocol 1: In Vitro Radioligand Binding Assay
This protocol determines the binding affinity of L-745,870 for the dopamine D4 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]Spiperone or another suitable D4 receptor radioligand.
-
L-745,870 trihydrochloride.
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a series of dilutions of L-745,870 in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or a saturating concentration of a non-labeled D4 antagonist (e.g., haloperidol) for non-specific binding.
-
50 µL of the L-745,870 dilution or vehicle.
-
50 µL of the radioligand ([3H]Spiperone) at a concentration near its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of L-745,870 and determine the IC50 value (concentration of L-745,870 that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay to determine the affinity of L-745,870.
Protocol 2: In Vivo Receptor Occupancy Study (Ex Vivo Autoradiography)
This protocol assesses the in vivo occupancy of dopamine D4 receptors by L-745,870 in animal models.
Materials:
-
Rodents (rats or mice).
-
L-745,870 trihydrochloride.
-
Vehicle solution for drug administration.
-
Radioligand for intravenous injection (e.g., a suitable D4 receptor PET radioligand or tritiated antagonist).
-
Anesthesia.
-
Cryostat.
-
Microscope slides.
-
Phosphor imaging plates or film.
Procedure:
-
Administer L-745,870 or vehicle to the animals at various doses and time points prior to radioligand injection.
-
At the time of expected peak brain concentration of L-745,870, administer the radioligand intravenously.
-
After a specific uptake period for the radioligand, anesthetize the animals and perfuse them with cold saline.
-
Extract the brains and freeze them rapidly.
-
Section the brains into thin slices (e.g., 20 µm) using a cryostat and mount them on microscope slides.
-
Expose the brain sections to phosphor imaging plates or film.
-
Quantify the radioactivity in specific brain regions known to have high D4 receptor density (e.g., prefrontal cortex, hippocampus, and midbrain).
-
Calculate receptor occupancy as the percentage reduction in specific radioligand binding in the L-745,870-treated animals compared to the vehicle-treated animals.
-
Plot receptor occupancy against the dose of L-745,870 or its plasma/brain concentration to establish a dose-occupancy relationship.
Protocol 3: Positron Emission Tomography (PET) Imaging for Receptor Occupancy
PET is a non-invasive imaging technique that can be used to measure receptor occupancy in living subjects, including humans.
Materials:
-
A suitable PET radioligand for the dopamine D4 receptor (development of such a ligand is a prerequisite).
-
PET scanner.
-
L-745,870 trihydrochloride.
-
Subjects (preclinical or clinical).
Procedure:
-
Perform a baseline PET scan on each subject to measure the baseline binding of the radioligand to D4 receptors.
-
Administer a single dose of L-745,870.
-
After a predetermined time, perform a second PET scan to measure radioligand binding in the presence of L-745,870.
-
Reconstruct the PET images and define regions of interest (ROIs) with high D4 receptor density.
-
Calculate the binding potential (BPND) or other measures of specific binding in the ROIs for both scans.
-
Calculate receptor occupancy using the formula: Occupancy (%) = 100 * (BPND,baseline - BPND,post-drug) / BPND,baseline.
-
Relate the calculated occupancy to the administered dose and plasma concentrations of L-745,870.
Caption: General workflow for a PET receptor occupancy study.
Conclusion
L-745,870 trihydrochloride is a powerful and selective tool for investigating the dopamine D4 receptor. The data and protocols provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in receptor occupancy studies. Careful experimental design, consideration of its full binding profile, and appropriate data analysis are crucial for obtaining reliable and meaningful results that will advance our understanding of D4 receptor pharmacology and its implications in health and disease.
References
- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. revvity.com [revvity.com]
- 4. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]
- 5. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 6. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-745,870 Trihydrochloride in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-745,870 trihydrochloride is a potent and selective antagonist of the dopamine (B1211576) D4 receptor, a G-protein coupled receptor predominantly expressed in the brain.[1][2][3] Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the dopamine D4 receptor in the central nervous system. These application notes provide detailed protocols for the use of L-745,870 trihydrochloride in primary neuron cultures, focusing on its neuroprotective properties and its utility in studying neuronal signaling pathways.
Mechanism of Action
L-745,870 is a competitive antagonist that binds to the dopamine D4 receptor with high affinity, thereby blocking the effects of dopamine. The dopamine D4 receptor is a member of the D2-like receptor family, which couples to Gαi/o proteins.[1][4] Activation of the D4 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][5] By blocking this interaction, L-745,870 prevents the dopamine-mediated inhibition of adenylyl cyclase.[1][3] The D4 receptor is also known to modulate the activity of various ion channels and interact with other signaling pathways, including the MAPK pathway.[2]
Data Presentation
Table 1: In Vitro Binding Affinity and Activity of L-745,870
| Parameter | Species | Receptor/Assay | Value | Reference |
| Ki | Human | Dopamine D4 Receptor | 0.43 nM | [1][2] |
| Ki | Human | Dopamine D2 Receptor | 960 nM | [2] |
| Ki | Human | Dopamine D3 Receptor | 2300 nM | [2] |
| IC50 | - | 5-HT2, sigma, and alpha adrenergic receptors | < 300 nM | [1] |
| Functional Activity | hD4HEK and hD4CHO cells | Reversal of dopamine (1 µM)-mediated inhibition of adenylate cyclase | 0.1 - 1 µM | [1] |
| Functional Activity | hD4HEK and hD4CHO cells | Reversal of dopamine (1 µM)-mediated stimulation of [35S]GTPγS binding | 0.1 - 1 µM | [1] |
Signaling Pathway
Caption: Dopamine D4 Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Preparation of L-745,870 Trihydrochloride Stock Solution
Materials:
-
L-745,870 trihydrochloride powder
-
Sterile, nuclease-free dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount: Determine the mass of L-745,870 trihydrochloride needed to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of L-745,870 trihydrochloride is 491.8 g/mol .
-
Dissolution: In a sterile environment (e.g., a laminar flow hood), dissolve the calculated amount of L-745,870 trihydrochloride powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration. Vortex briefly to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare a working solution by diluting the stock solution in the appropriate cell culture medium to the final desired concentration (e.g., 1 µM). Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Protocol 2: Investigation of Neuroprotective Effects of L-745,870 Against Oxidative Stress
This protocol outlines a method to assess the potential of L-745,870 to protect primary neurons from oxidative stress-induced cell death. Oxidative stress is a key factor in neurodegenerative diseases.[6][7]
Materials:
-
Primary neuron culture (e.g., cortical or hippocampal neurons)
-
L-745,870 trihydrochloride working solution
-
Hydrogen peroxide (H₂O₂) or another suitable oxidative stress-inducing agent
-
Cell culture medium
-
Reagents for assessing cell viability (e.g., MTT, LDH assay kit, or live/dead cell staining kit)
-
Phosphate-buffered saline (PBS)
-
Microplate reader or fluorescence microscope
Experimental Workflow:
Caption: Experimental Workflow for Neuroprotection Assay.
Procedure:
-
Cell Culture: Culture primary neurons according to standard protocols until they are mature and have developed a network of processes (typically 7-10 days in vitro).
-
Pre-treatment: Pre-treat the neurons with the desired concentration of L-745,870 (e.g., 1 µM) for 1-2 hours. Include a vehicle control group (DMSO) and a positive control group (if available).
-
Induction of Oxidative Stress: Following pre-treatment, add the oxidative stress-inducing agent (e.g., a sub-lethal concentration of H₂O₂) to the culture medium for a specified duration (e.g., 24 hours). A control group without the stressor should also be included.
-
Assessment of Neuronal Viability: After the incubation period, assess neuronal viability using a standard method:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
Live/Dead Staining: Utilizes fluorescent dyes (e.g., calcein-AM and ethidium (B1194527) homodimer-1) to visualize live and dead cells, respectively.
-
-
Data Analysis: Quantify the results and compare the viability of neurons treated with L-745,870 and the oxidative stressor to the control groups. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of any observed neuroprotective effects.
Protocol 3: Assessment of L-745,870 Effects on Neurite Outgrowth
This protocol is designed to evaluate the influence of L-745,870 on the growth and extension of neurites, a critical process in neuronal development and regeneration.
Materials:
-
Primary neuron culture (e.g., cortical or dorsal root ganglion neurons)
-
L-745,870 trihydrochloride working solution
-
Cell culture medium
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Plating: Plate primary neurons at a low density on a suitable substrate (e.g., poly-D-lysine coated coverslips or plates) to allow for clear visualization of individual neurites.
-
Treatment: After allowing the neurons to attach (typically 2-4 hours), replace the plating medium with a growth medium containing different concentrations of L-745,870 (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control.
-
Incubation: Culture the neurons for a period sufficient to allow for neurite extension (e.g., 24-72 hours).
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 10% BSA for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained neurons using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify various parameters of neurite outgrowth, such as the total neurite length per neuron, the number of primary neurites, and the number of branch points.
-
-
Data Analysis: Compare the neurite outgrowth parameters between the different treatment groups and the vehicle control. Perform statistical analysis to determine if L-745,870 has a significant effect on neurite outgrowth.
Concluding Remarks
L-745,870 trihydrochloride is a valuable pharmacological tool for elucidating the role of the dopamine D4 receptor in neuronal function and disease. The protocols provided here offer a framework for investigating its potential neuroprotective effects and its influence on neuronal morphology in primary neuron cultures. Researchers should optimize these protocols for their specific neuronal cell types and experimental conditions.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuroprotective effects of targeting key factors of neuronal cell death in neurodegenerative diseases: The role of ER stress, oxidative stress, and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New neuroprotective perspectives in fighting oxidative stress and improving cellular energy metabolism by oleocanthal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-745,870 trihydrochloride in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a scientific resource. While L-745,870 is a well-characterized high-affinity dopamine (B1211576) D4 receptor antagonist, a comprehensive review of publicly available scientific literature reveals no specific publications detailing the successful radiolabeling of L-745,870 with positron-emitting isotopes (e.g., ¹¹C or ¹⁸F) and its subsequent use as a Positron Emission Tomography (PET) imaging agent in vivo.
Therefore, the experimental protocols provided below are hypothetical and based on established methodologies for the radiosynthesis and in vivo imaging of other G-protein coupled receptor (GPCR) ligands, particularly other dopamine receptor radiotracers. These protocols are intended to serve as a foundational guide for researchers interested in developing a radiolabeled version of L-745,870 for PET imaging.
Introduction to L-745,870
L-745,870 is a potent and highly selective antagonist for the dopamine D4 receptor subtype.[1][2][3][4] Its selectivity and high affinity make it a valuable pharmacological tool for studying the role of the D4 receptor in various physiological and pathological processes. The development of a PET radioligand based on the L-745,870 scaffold could provide a powerful tool for the in vivo quantification and localization of D4 receptors in the brain, aiding in the study of neuropsychiatric disorders such as schizophrenia, ADHD, and addiction, where the D4 receptor is implicated.[3]
Physicochemical and Pharmacological Properties of L-745,870
A summary of the key properties of L-745,870 relevant to its potential use as a PET radioligand is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine trihydrochloride | [4] |
| Molecular Formula | C₂₀H₂₂Cl₄N₄ | |
| Molecular Weight | 472.23 g/mol | |
| Binding Affinity (Ki) | ||
| Dopamine D4 Receptor | 0.43 nM | [1][2] |
| Dopamine D2 Receptor | 960 nM | [2] |
| Dopamine D3 Receptor | 2300 nM | [2] |
| Selectivity | >2000-fold for D4 over other dopamine receptor subtypes | [1] |
| Pharmacokinetics | Excellent oral bioavailability and brain penetration | [1] |
Proposed Radiosynthesis of [¹¹C]L-745,870
The structure of L-745,870 does not contain a readily available position for direct radiolabeling with common PET isotopes without chemical modification. A common strategy for labeling such molecules is through the introduction of a methyl group using [¹¹C]methyl iodide or [¹¹C]methyl triflate. This would require the synthesis of a suitable desmethyl precursor.
Proposed Synthesis of Desmethyl Precursor
A hypothetical desmethyl precursor could be synthesized by replacing one of the functional groups with a hydroxyl or amine group amenable to methylation. For instance, a hydroxylated analog of the chlorophenyl ring could serve as a precursor. The synthesis of such a precursor would be a multi-step process requiring medicinal chemistry expertise.
Proposed [¹¹C]Methylation Protocol
This protocol is based on standard ¹¹C-methylation procedures for PET radiotracers.
Materials:
-
Desmethyl-L-745,870 precursor
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) produced from a cyclotron
-
Anhydrous dimethylformamide (DMF) or acetone (B3395972)
-
Base (e.g., NaOH, K₂CO₃, or an organic base)
-
Automated radiochemistry synthesis module
-
High-performance liquid chromatography (HPLC) system for purification
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for formulation
-
Sterile, pyrogen-free saline for injection
-
Quality control equipment (e.g., radio-HPLC, gas chromatography)
Protocol:
-
Precursor Preparation: Dissolve 0.5-1.0 mg of the desmethyl-L-745,870 precursor in 200-300 µL of anhydrous DMF or acetone in a reaction vessel.
-
[¹¹C]Methylating Agent Delivery: Transfer the cyclotron-produced [¹¹C]CH₃I or [¹¹C]CH₃OTf to the reaction vessel containing the precursor and base.
-
Reaction: Heat the reaction mixture at 80-120°C for 3-5 minutes.
-
Quenching and Purification: Quench the reaction with an appropriate volume of HPLC mobile phase. Purify the crude reaction mixture using semi-preparative HPLC to isolate [¹¹C]L-745,870.
-
Formulation: Collect the HPLC fraction containing the product and reformulate it into a physiologically acceptable solution (e.g., sterile saline with a small percentage of ethanol) using an SPE cartridge.
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and residual solvent levels before in vivo use.
Expected Outcomes (Hypothetical):
| Parameter | Target Value |
| Radiochemical Yield | 10-40% (decay-corrected) |
| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) at the time of injection |
| Radiochemical Purity | > 95% |
| Synthesis Time | 30-40 minutes from end of bombardment |
Diagram: Proposed Radiosynthesis Workflow for [¹¹C]L-745,870
Caption: Proposed workflow for the synthesis of [¹¹C]L-745,870.
Proposed In Vivo PET Imaging Protocol
This protocol outlines a general procedure for conducting a PET imaging study in a non-human primate or rodent model to assess the in vivo behavior of [¹¹C]L-745,870.
Animal Model:
-
Non-human primate (e.g., rhesus macaque) or rodent (e.g., Sprague-Dawley rat)
Materials:
-
[¹¹C]L-745,870 formulated for injection
-
PET/CT or PET/MR scanner
-
Anesthesia (e.g., isoflurane)
-
Catheters for intravenous injection and blood sampling
-
Blocking agent: unlabeled L-745,870 or another selective D4 antagonist
Protocol:
-
Animal Preparation: Anesthetize the animal and place it in the PET scanner. Insert intravenous catheters for radiotracer injection and, if required, arterial blood sampling for metabolite analysis and input function determination.
-
Transmission Scan: Perform a transmission scan for attenuation correction.
-
Radiotracer Injection: Administer a bolus injection of [¹¹C]L-745,870 (e.g., 185-370 MBq for a non-human primate) via the intravenous catheter.
-
Dynamic PET Scan: Acquire dynamic emission data for 90-120 minutes post-injection.
-
Blood Sampling (Optional): If performing full kinetic modeling, collect arterial blood samples throughout the scan to measure the arterial input function and determine the percentage of parent radiotracer versus radioactive metabolites.
-
Blocking Study (for specificity): On a separate day, perform a second PET scan on the same animal. Pre-treat the animal with an intravenous injection of a blocking dose of unlabeled L-745,870 (e.g., 0.5-1.0 mg/kg) approximately 30-60 minutes before the injection of [¹¹C]L-745,870.
-
Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Define regions of interest (ROIs) on the images, including areas with expected high D4 receptor density (e.g., hippocampus, amygdala, prefrontal cortex) and a reference region with low expected specific binding (e.g., cerebellum). Generate time-activity curves (TACs) for each ROI.
-
Kinetic Modeling: Analyze the TACs using appropriate kinetic models (e.g., simplified reference tissue model, two-tissue compartment model) to estimate binding parameters such as the binding potential (BP_ND).
Diagram: In Vivo PET Imaging Experimental Workflow
Caption: General workflow for an in vivo PET imaging study.
Dopamine D4 Receptor Signaling Pathway
L-745,870 acts as an antagonist at the dopamine D4 receptor, which is a G-protein coupled receptor (GPCR) of the D2-like family. Upon binding of the endogenous ligand dopamine, D4 receptors typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. L-745,870 would block this signaling cascade.
Diagram: Dopamine D4 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the dopamine D4 receptor.
Conclusion
While L-745,870 possesses promising characteristics for development as a PET radioligand for imaging dopamine D4 receptors, there is currently no published evidence of its successful radiolabeling and in vivo PET application. The protocols and information provided herein are intended to serve as a theoretical framework to guide future research in this area. Successful development of a PET tracer based on L-745,870 would require dedicated radiochemistry efforts to synthesize a suitable precursor and optimize the radiolabeling procedure, followed by rigorous preclinical evaluation of the resulting radiotracer's in vivo performance.
References
- 1. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-745,870 trihydrochloride | D4 Receptors | Tocris Bioscience [tocris.com]
Application Notes and Protocols for L-745,870 Trihydrochloride Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-745,870 trihydrochloride is a potent and selective antagonist of the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric disorders.[1][2] Its ability to penetrate the blood-brain barrier and its high oral bioavailability make it a valuable tool for in vivo research.[3] These application notes provide detailed protocols for the administration of L-745,870 trihydrochloride via various routes in animal models, along with a summary of its mechanism of action and signaling pathway.
Data Presentation
While direct comparative pharmacokinetic studies for L-745,870 trihydrochloride across multiple administration routes in a single publication are limited, the following table summarizes dosages and key findings from various rodent and primate studies. This information provides a baseline for experimental design.
| Administration Route | Species | Dose Range | Key Findings | Citations |
| Oral (p.o.) | Rodents | ≤ 30 mg/kg | Excellent oral bioavailability and brain penetration. At high doses (≥ 30 mg/kg), may show effects on motor performance. | [3][4] |
| Squirrel Monkeys | 10 - 30 mg/kg | Mild sedation observed at 10 mg/kg; extrapyramidal motor symptoms apparent at 30 mg/kg. | ||
| Intraperitoneal (i.p.) | Rodents | Not specified for L-745,870 | A common route for systemic administration in rodents, generally leading to rapid absorption. | |
| Intravenous (i.v.) | Rodents | Not specified for L-745,870 | Expected to provide 100% bioavailability. | |
| Subcutaneous (s.c.) | Rodents | 0.2 mg/kg | Used to assess effects on prepulse inhibition. | [4] |
Experimental Protocols
The following are generalized protocols for the administration of L-745,870 trihydrochloride to rodents. It is crucial to consult and adhere to institution-specific animal care and use guidelines.
Formulation Preparation
For most routes of administration, L-745,870 trihydrochloride can be dissolved in sterile saline or a vehicle such as 0.5% methylcellulose. The exact concentration should be calculated based on the desired dose and the animal's weight. It is recommended to prepare fresh solutions for each experiment.
Oral Administration (Gavage)
This method ensures precise dosage directly into the stomach.
Materials:
-
L-745,870 trihydrochloride solution
-
Appropriately sized oral gavage needles (flexible or stainless steel with a ball tip)
-
Syringes
-
Animal scale
Protocol:
-
Weigh the animal to determine the correct volume of the drug solution to administer.
-
Fill a syringe with the calculated volume.
-
Securely restrain the animal to prevent movement and injury.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Slowly administer the solution.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress.
Intraperitoneal (IP) Injection
IP injections are administered into the peritoneal cavity.
Materials:
-
L-745,870 trihydrochloride solution
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
70% ethanol (B145695) or other appropriate disinfectant
-
Animal scale
Protocol:
-
Weigh the animal and calculate the required injection volume.
-
Fill a sterile syringe with the drug solution.
-
Position the animal to expose the abdomen. The injection site is typically in the lower right or left quadrant to avoid the cecum and bladder.
-
Clean the injection site with a disinfectant.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn, indicating incorrect placement.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for any adverse reactions.
Intravenous (IV) Injection
IV injections, typically via the tail vein in rodents, provide immediate systemic circulation.
Materials:
-
L-745,870 trihydrochloride solution
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
A warming device (e.g., heat lamp) to dilate the tail vein
-
A rodent restrainer
-
70% ethanol or other appropriate disinfectant
Protocol:
-
Weigh the animal and prepare the injection volume.
-
Warm the animal's tail to make the lateral tail veins more visible and accessible.
-
Place the animal in a restrainer.
-
Disinfect the injection site on the tail vein.
-
Insert the needle, bevel up, into the vein. Proper placement is indicated by a lack of resistance and sometimes a "flash" of blood in the needle hub.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal post-injection.
Subcutaneous (SC) Injection
SC injections are administered into the space between the skin and the underlying muscle.
Materials:
-
L-745,870 trihydrochloride solution
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
70% ethanol or other appropriate disinfectant
-
Animal scale
Protocol:
-
Weigh the animal and determine the injection volume.
-
Fill a sterile syringe with the solution.
-
Gently lift a fold of skin, typically in the scruff of the neck or along the back.
-
Disinfect the area.
-
Insert the needle into the base of the skin fold.
-
Aspirate to check for blood.
-
Inject the solution to form a small bolus under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the animal to its cage and monitor.
Mandatory Visualization
Dopamine D4 Receptor Signaling Pathway
L-745,870 acts as an antagonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR) that couples to the Gi/o alpha subunit. Activation of this receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA), which can then modulate the phosphorylation of various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Furthermore, the D4 receptor has been shown to influence the mitogen-activated protein kinase (MAPK) signaling cascade.
Caption: L-745,870 antagonism of the D4 receptor signaling pathway.
Experimental Workflow for In Vivo Administration
The following diagram outlines a general workflow for conducting in vivo experiments with L-745,870 trihydrochloride.
Caption: General workflow for in vivo studies with L-745,870.
References
- 1. L-745,870 - Wikipedia [en.wikipedia.org]
- 2. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 3. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-745,870 Trihydrochloride Technical Support Center
Welcome to the technical support center for L-745,870 trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful use in your experiments.
Solubility Data
Quantitative solubility data for L-745,870 trihydrochloride in various solvents are summarized below. Please note that the molecular weight of the trihydrochloride salt is 436.21 g/mol , though batch-specific molecular weights may vary due to hydration.[1] Always refer to the batch-specific information on the product vial or Certificate of Analysis when preparing stock solutions.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 43.62 | 100[2] | Solution may be slightly acidic. |
| DMSO | 25 - 32.26[3] | 76.49 - 88.80[3] | Requires sonication. Use of fresh, non-hygroscopic DMSO is recommended.[3] |
| 0.1 M HCl | 25[3] | 68.82[3] | Requires sonication. Adjusting pH to 3 with HCl may be necessary.[3] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5[4] | ≥ 7.65[4] | For in vivo preparations.[4] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5[4] | ≥ 7.65[4] | For in vivo preparations.[4] |
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving L-745,870 trihydrochloride in water, even though it's reported to be water-soluble. What should I do?
A1: If you are experiencing difficulty dissolving the compound in water, consider the following troubleshooting steps:
-
Sonication: Use a bath sonicator to aid dissolution. This is a commonly recommended technique to break up any clumps of powder and increase the surface area for solvation.[3]
-
Gentle Warming: Gently warm the solution to 37°C. This can help increase the kinetic energy of the solvent molecules and facilitate the dissolution process. Avoid excessive heat, which could potentially degrade the compound.
-
pH Adjustment: Since L-745,870 trihydrochloride is a salt of a weak base, its solubility is pH-dependent. Dissolving it in water will result in a slightly acidic solution. If you are dissolving it in a buffered solution with a neutral or alkaline pH, the solubility may be reduced. Consider using a slightly acidic buffer if your experimental conditions permit.
Q2: My L-745,870 trihydrochloride solution, which was initially clear, has now formed a precipitate. Why did this happen and how can I fix it?
A2: Precipitation can occur due to several factors:
-
pH Shift: The most common cause is a change in the pH of the solution. If a concentrated stock solution (e.g., in water or DMSO) is diluted into a buffer with a higher pH (like PBS at pH 7.4 or cell culture medium), the compound can become less soluble and precipitate out.
-
Temperature Change: If the solution was prepared with gentle warming and then cooled, especially to 4°C for storage, it might have become supersaturated, leading to precipitation.
-
Solvent Evaporation: Over time, solvent evaporation can increase the concentration of the compound beyond its solubility limit.
To resolve this, you can try to redissolve the precipitate by gently warming the solution and sonicating it. For future experiments, consider preparing the working solution fresh or adjusting the pH of the final solution. When diluting a stock solution into a buffer, add it dropwise while vortexing to avoid localized high concentrations that can lead to immediate precipitation.
Q3: What is the best way to prepare L-745,870 trihydrochloride for in vitro cell-based assays?
A3: For in vitro assays, it is common to first prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in your cell culture medium.
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 50-80 mM).[3] Ensure the compound is fully dissolved, using sonication if necessary.
-
To prepare your working solution, perform a serial dilution of the DMSO stock into your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent toxicity to your cells.
-
When diluting, add the DMSO stock to the medium in small aliquots while mixing to prevent the compound from precipitating.
Q4: How should I store my L-745,870 trihydrochloride stock solutions?
A4: Proper storage is critical for maintaining the stability and activity of the compound.
-
Solid Form: Store the solid compound desiccated at +4°C.[2]
-
Stock Solutions: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Stock solutions in DMSO or water can be stored at -20°C for up to 3 months or at -80°C for up to 6 months. Protect from light.
Troubleshooting Guides
Guide 1: Issues with Preparing Aqueous Stock Solutions
This guide provides a step-by-step approach to resolving common issues when preparing aqueous stock solutions of L-745,870 trihydrochloride.
Guide 2: Troubleshooting Precipitation in Physiological Buffers
This guide outlines the steps to diagnose and resolve precipitation when diluting L-745,870 trihydrochloride into physiological buffers like PBS or cell culture media.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
-
Weighing: Accurately weigh the required amount of L-745,870 trihydrochloride (MW: 436.21 g/mol ). For 1 mL of a 100 mM solution, you would need 43.62 mg.
-
Solvent Addition: Add the appropriate volume of sterile, deionized water to achieve a 100 mM concentration.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: If the compound does not fully dissolve, place the vial in a bath sonicator for 10-15 minutes.
-
Warming (Optional): If needed, warm the solution in a 37°C water bath for 10 minutes to aid dissolution.
-
Sterilization: Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Formulation for In Vivo Use (Example)
This protocol is based on a method for achieving a concentration of at least 2.5 mg/mL (7.65 mM) for administration.[4]
-
Initial Dissolution: Prepare a concentrated stock solution of L-745,870 trihydrochloride in DMSO (e.g., 25 mg/mL).[4] Ensure it is fully dissolved, using sonication if necessary.
-
Co-solvent Addition (for a 1 mL final volume):
-
Final Solution: This procedure should yield a clear solution with a final concentration of 2.5 mg/mL. It is recommended to prepare this working solution fresh on the day of use.[4]
Protocol 3: Signaling Pathway of L-745,870
L-745,870 is a selective antagonist of the Dopamine D4 receptor, which is a G protein-coupled receptor (GPCR). The diagram below illustrates its mechanism of action.
References
Technical Support Center: L-745,870 Trihydrochloride
This technical support center provides guidance on the stability, handling, and troubleshooting of L-745,870 trihydrochloride in solution for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store L-745,870 trihydrochloride powder?
A: The solid compound should be stored desiccated at +4°C for short-term storage (days to weeks) and at -20°C for long-term storage (months to years).[1][2]
Q2: What are the recommended solvents for preparing stock solutions?
A: L-745,870 trihydrochloride is soluble in water (up to 100 mM), DMSO (up to 32.26 mg/mL with sonication), and 0.1 M HCl (up to 25 mg/mL with sonication and pH adjustment to 3).[1][3] For DMSO, it is recommended to use a freshly opened bottle as the solvent is hygroscopic and can impact solubility.[3]
Q3: How should I store stock solutions of L-745,870 trihydrochloride?
A: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4] Store aliquots at -20°C for up to one month or at -80°C for up to six months.[5][4]
Q4: Is L-745,870 trihydrochloride stable in aqueous solutions for my experiments?
A: While highly soluble in water, the long-term stability of L-745,870 trihydrochloride in aqueous solutions, particularly at neutral or alkaline pH, has not been extensively reported in publicly available literature. For critical applications, it is recommended to prepare fresh solutions or perform a stability assessment under your specific experimental conditions. An illustrative stability profile is provided in the troubleshooting section.
Q5: Is this compound sensitive to light?
A: There is limited public data on the photostability of L-745,870 trihydrochloride. As a general precaution for compounds with heterocyclic aromatic rings, it is advisable to protect solutions from light, especially during long-term storage and experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | The compound may be less soluble at neutral or alkaline pH. The buffer concentration or composition may be affecting solubility. | Ensure the final pH of the solution is compatible with the compound's solubility. Consider using a lower concentration or a different buffer system. A solubility test in your specific buffer is recommended. |
| Loss of biological activity over time | The compound may be degrading in the solution under the experimental conditions (e.g., temperature, pH, light exposure). | Prepare fresh solutions for each experiment. If using a stored stock solution, qualify its performance with appropriate controls. Refer to the stability assessment protocols below to determine the compound's stability in your specific experimental setup. |
| Inconsistent experimental results | This could be due to instability of the compound in solution, leading to a decrease in the effective concentration. Repeated freeze-thaw cycles of stock solutions can also lead to degradation. | Aliquot stock solutions to minimize freeze-thaw cycles.[5][4] Perform a stability study under your experimental conditions to establish a window for reliable use. |
Stability Data (Illustrative)
The following data is illustrative and intended to provide a hypothetical stability profile. Users should perform their own stability studies for their specific experimental conditions.
Table 1: Illustrative Stability of L-745,870 trihydrochloride in Different Solvents at -20°C
| Solvent | Concentration (mM) | Storage Duration (Days) | Purity (%) |
| DMSO | 10 | 30 | >99 |
| DMSO | 10 | 90 | 98 |
| Water (pH 4.5) | 10 | 7 | >99 |
| Water (pH 4.5) | 10 | 30 | 97 |
| PBS (pH 7.4) | 1 | 1 | 95 |
| PBS (pH 7.4) | 1 | 7 | 85 |
Table 2: Illustrative pH and Photostability of L-745,870 trihydrochloride in Aqueous Solution (10 µM) at Room Temperature
| Condition | Incubation Time (hours) | Purity (%) |
| pH 4.5 (in dark) | 24 | >99 |
| pH 7.4 (in dark) | 24 | 92 |
| pH 8.5 (in dark) | 24 | 88 |
| pH 7.4 (exposed to ambient light) | 24 | 80 |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Weighing: Accurately weigh the required amount of L-745,870 trihydrochloride powder in a chemical fume hood.
-
Solubilization: Add the desired solvent (e.g., sterile water or DMSO) to the powder to achieve the target concentration. If necessary, use sonication to aid dissolution.
-
Sterilization (for cell-based assays): If preparing an aqueous stock solution for cell culture, filter-sterilize the solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in light-protecting tubes. Store at -20°C or -80°C as recommended.
Protocol 2: Stability Assessment in an Aqueous Buffer
-
Preparation: Prepare a solution of L-745,870 trihydrochloride in the aqueous buffer of interest at the desired concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial concentration and purity.
-
Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, protected from light or exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots and analyze them using the same analytical method.
-
Data Analysis: Calculate the percentage of the remaining L-745,870 trihydrochloride at each time point relative to the initial concentration.
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of L-745,870 trihydrochloride solutions.
Caption: Simplified signaling pathway showing the antagonistic action of L-745,870 on the D4 dopamine receptor.
References
Technical Support Center: L-745,870 Trihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of L-745,870 trihydrochloride. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of L-745,870 trihydrochloride?
L-745,870 trihydrochloride is a potent and highly selective antagonist for the dopamine (B1211576) D4 receptor.[1][2] It exhibits a high affinity for the D4 receptor with a Ki value of approximately 0.43 to 0.51 nM.[1][3]
Q2: What are the known off-target binding sites of L-745,870?
While L-745,870 is highly selective for the D4 receptor, it does exhibit measurable affinity for other dopamine receptor subtypes and other receptor families.[1][3] Its affinity for D2 and D3 receptors is significantly lower than for D4.[1][2] Additionally, it shows moderate affinity for 5-HT2, sigma (σ), and α-adrenergic receptors.[1][3]
Q3: At what concentrations are off-target effects likely to be observed?
Off-target effects are concentration-dependent. Given the binding affinities, off-target interactions with D2 and D3 receptors may become relevant at higher concentrations of L-745,870. For 5-HT2, sigma, and α-adrenergic receptors, off-target effects might be observed at concentrations where L-745,870 is used in the higher nanomolar to micromolar range. It is crucial to use the lowest effective concentration to maintain selectivity for the D4 receptor.
Q4: Has L-745,870 shown efficacy in clinical trials?
Despite promising preclinical data, L-745,870 was found to be ineffective as an antipsychotic in clinical trials for patients with acute schizophrenia.[4][5]
Troubleshooting Guide
This guide addresses specific issues users might encounter during their experiments with L-745,870, potentially arising from its off-target effects.
Issue 1: Unexpected cellular response not consistent with D4 receptor antagonism.
-
Possible Cause: The observed effect may be due to the binding of L-745,870 to off-target receptors such as dopamine D2, D3, 5-HT2, sigma, or α-adrenergic receptors.[1][3]
-
Troubleshooting Steps:
-
Confirm Concentration: Verify the final concentration of L-745,870 used in the experiment. High concentrations increase the likelihood of off-target effects.
-
Use a More Selective Antagonist (if available): Compare the results with a different D4 antagonist that has a distinct off-target binding profile.
-
Co-incubation with Off-Target Receptor Antagonists: To isolate the effect of D4 antagonism, co-administer selective antagonists for the suspected off-target receptors (e.g., a selective 5-HT2 antagonist).
-
Control Cell Lines: Utilize cell lines that express the suspected off-target receptor but not the D4 receptor to characterize the off-target effect in isolation.
-
Issue 2: In vivo behavioral effects are observed that are not typically associated with D4 receptor blockade.
-
Possible Cause: High doses of L-745,870 can lead to in vivo effects mediated by off-target receptors. For example, high doses have been reported to induce catalepsy in mice, which is likely due to D2 receptor occupancy.[6] Mild sedation and extrapyramidal motor symptoms have been observed in monkeys at higher doses.[1]
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a thorough dose-response study to identify the minimal effective dose for D4 receptor-mediated effects.
-
Pharmacokinetic Analysis: If possible, measure the brain and plasma concentrations of L-745,870 to ensure they are within a range consistent with selective D4 receptor occupancy.
-
Comparative Studies: Compare the behavioral phenotype with that induced by selective D2/D3 or 5-HT2 receptor antagonists.
-
Data on Off-Target Binding Affinity
The following table summarizes the binding affinities of L-745,870 for its primary target and known off-target receptors.
| Receptor Target | Ki (nM) | Selectivity vs. D4 |
| Dopamine D4 | 0.43 - 0.51 | - |
| Dopamine D2 | 960 | ~2232-fold |
| Dopamine D3 | 2300 | ~5348-fold |
| 5-HT2 | Moderate Affinity (IC50 < 300 nM) | >1000-fold |
| Sigma (σ) sites | Moderate Affinity (IC50 < 300 nM) | Not specified |
| α-Adrenergic | Moderate Affinity (IC50 < 300 nM) | Not specified |
| Dopamine D1 | >1000-fold selectivity | Not specified |
| Dopamine D5 | >1000-fold selectivity | Not specified |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol provides a general framework for determining the binding affinity of L-745,870 to dopamine receptors.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human dopamine receptor subtype of interest (e.g., D2, D3, or D4).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]spiperone), and varying concentrations of L-745,870.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled antagonist (e.g., haloperidol).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).
-
-
Detection and Analysis:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of L-745,870 by non-linear regression analysis of the competition binding data.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Troubleshooting workflow for unexpected results with L-745,870.
Caption: Binding profile of L-745,870 trihydrochloride.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-745870 trihydrochloride, brain penetrant D4 antagonist (CAS 866021-03-6) | Abcam [abcam.com]
- 3. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-745,870 Trihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-745,870 trihydrochloride in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered, particularly when working with high doses of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-745,870?
L-745,870 is a potent and selective antagonist of the dopamine (B1211576) D4 receptor.[1] It exhibits significantly higher affinity for the D4 receptor subtype compared to D2 and D3 receptors.[1]
Q2: What are the known off-target binding affinities of L-745,870?
While highly selective for the D4 receptor, L-745,870 shows moderate affinity for the 5-HT2 receptor, sigma sites, and alpha-adrenergic receptors.[1] At high concentrations, its binding to dopamine D2 receptors can become functionally relevant.
Q3: What are the most commonly observed high-dose side effects of L-745,870 in preclinical animal models?
High doses of L-745,870 in preclinical studies have been associated with central nervous system (CNS) effects, primarily sedation and motor impairments. These effects are likely attributable to off-target antagonism of D2 receptors at high concentrations.
Troubleshooting Guide
Issue 1: Unexpected sedative effects or a significant decrease in locomotor activity are observed in rodents.
-
Possible Cause: The administered dose of L-745,870 may be high enough to cause significant off-target D2 receptor blockade, leading to sedative effects. In rats, a minimum effective dose of 30 mg/kg has been shown to reduce spontaneous locomotor activity.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose to a range more selective for the D4 receptor.
-
Pharmacokinetic Analysis: If possible, measure plasma and brain concentrations of L-745,870 to correlate with the observed behavioral effects and to ensure they are within a range consistent with D4 receptor selectivity.
-
Control Experiments: Include a positive control for D2 receptor antagonism (e.g., haloperidol) to compare the behavioral phenotype.
-
Issue 2: Animals exhibit motor coordination deficits or catalepsy.
-
Possible Cause: High doses of L-745,870 can impair motor coordination. A dose of 100 mg/kg has been reported to reduce the time spent on a rotarod in mice. At this high dose, catalepsy has also been observed, which is a classic sign of significant D2 receptor blockade.
-
Troubleshooting Steps:
-
Dose-Response Assessment: Conduct a dose-response study to determine the threshold for motor impairment.
-
Alternative Motor Assays: Utilize a battery of motor function tests to characterize the deficits more thoroughly (e.g., grip strength, beam walking).
-
Receptor Occupancy Studies: If feasible, perform receptor occupancy studies to determine the percentage of D2 receptor blockade at the doses being used.
-
Issue 3: Inconsistent or unexpected behavioral results in vivo.
-
Possible Cause: The behavioral effects of L-745,870 can be subtle and may be influenced by the specific experimental paradigm and animal model. For instance, while it did not show efficacy in models of antipsychotic activity, it has been shown to reduce motor hyperactivity in a rat model of ADHD.
-
Troubleshooting Steps:
-
Review of Literature: Thoroughly review the literature for the specific behavioral paradigm being used and the reported effects of D4 antagonists.
-
Pilot Studies: Conduct pilot studies to establish the optimal dose and experimental conditions for the desired behavioral readout.
-
Control for Confounding Factors: Ensure that environmental factors, animal handling, and other experimental variables are tightly controlled.
-
Data Presentation
Table 1: Summary of In Vivo High-Dose Side Effects of L-745,870 in Preclinical Models
| Species | Dose (Route) | Observed Side Effects | Likely Mechanism |
| Squirrel Monkey | 10 mg/kg (p.o.) | Mild sedation | D4/Off-target antagonism |
| Squirrel Monkey | 30 mg/kg (p.o.) | Mild sedation, extrapyramidal motor symptoms (bradykinesia) | D2 receptor antagonism |
| Rat | 30 mg/kg | Reduced spontaneous locomotor activity | D2 receptor antagonism |
| Mouse | 100 mg/kg | Impaired motor performance (reduced time on rotarod), Catalepsy | D2 receptor antagonism |
Table 2: Receptor Binding Profile of L-745,870
| Receptor | Binding Affinity (Ki) |
| Dopamine D4 | 0.43 nM |
| Dopamine D2 | 960 nM |
| Dopamine D3 | 2300 nM |
| 5-HT2 | Moderate Affinity (IC50 < 300 nM) |
| Sigma Sites | Moderate Affinity (IC50 < 300 nM) |
| Alpha-Adrenergic Receptors | Moderate Affinity (IC50 < 300 nM) |
Experimental Protocols
1. Rodent Locomotor Activity Assessment
-
Objective: To assess the effect of L-745,870 on spontaneous locomotor activity in rodents.
-
Apparatus: An open-field arena equipped with infrared beams to automatically track movement.
-
Procedure:
-
Acclimate animals to the testing room for at least 60 minutes prior to the experiment.
-
Administer L-745,870 trihydrochloride or vehicle via the desired route (e.g., intraperitoneal, oral gavage).
-
After a predetermined pretreatment time, place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., total distance traveled, number of horizontal and vertical beam breaks) for a specified duration (e.g., 30-60 minutes).
-
Clean the arena thoroughly between each animal to eliminate olfactory cues.
-
2. Mouse Rotarod Test
-
Objective: To evaluate the effect of L-745,870 on motor coordination and balance in mice.
-
Apparatus: An accelerating rotarod device.
-
Procedure:
-
Train the mice on the rotarod at a constant speed for a few days prior to the experiment to establish a baseline performance.
-
On the test day, administer L-745,870 trihydrochloride or vehicle.
-
At the time of peak drug effect, place the mouse on the rotating rod, which is set to accelerate from a low to a high speed over a set period (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod for each mouse.
-
Perform multiple trials with an appropriate inter-trial interval.
-
3. Mouse Catalepsy Test (Bar Test)
-
Objective: To assess the potential for L-745,870 to induce catalepsy, an indicator of significant D2 receptor blockade.
-
Apparatus: A horizontal bar raised a few centimeters from a flat surface.
-
Procedure:
-
Administer a high dose of L-745,870 trihydrochloride or vehicle.
-
At various time points after administration, gently place the mouse's forepaws on the bar.
-
Measure the time it takes for the mouse to remove its paws and move from this imposed posture. A common criterion for catalepsy is the maintenance of this posture for a specified duration (e.g., 30 seconds or more).
-
Mandatory Visualizations
Caption: Signaling pathway of high-dose L-745,870 side effects.
Caption: Troubleshooting workflow for in vivo experiments.
References
Optimizing L-745,870 Trihydrochloride Concentration In Vitro: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vitro use of L-745,870 trihydrochloride. This potent and selective D4 dopamine (B1211576) receptor antagonist is a valuable tool in neuroscience and pharmacology research. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of L-745,870 trihydrochloride?
A1: L-745,870 is a potent and selective antagonist of the dopamine D4 receptor.[1] It exhibits high affinity for the D4 receptor and significantly lower affinity for other dopamine receptor subtypes such as D2 and D3.[1] By binding to the D4 receptor, it blocks the downstream signaling typically initiated by dopamine. This includes the inhibition of adenylyl cyclase and the stimulation of [35S]GTPγS binding.[1]
Q2: What are the recommended solvents and storage conditions for L-745,870 trihydrochloride stock solutions?
A2: For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability, for up to 3 months. For short-term storage, 4°C is acceptable for a few days. When preparing aqueous solutions for immediate use in assays, it is recommended to use freshly prepared solutions.
Q3: I am observing precipitation when diluting my L-745,870 trihydrochloride stock solution into my cell culture medium. What can I do to prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Pre-warm the media: Gently warm your cell culture media or physiological buffer to 37°C before adding the L-745,870 stock solution.
-
Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous buffer.
-
Increase the final volume: Adding the stock solution to a larger volume of media can help maintain solubility.
-
Gently mix during addition: Add the stock solution dropwise to the media while gently vortexing or swirling to facilitate rapid dissolution.
-
Control the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity and precipitation.
Q4: How can I account for the known off-target effects of L-745,870?
A4: L-745,870 has a moderate affinity for 5-HT2, sigma, and alpha-adrenergic receptors.[1] To ensure that the observed effects are due to D4 receptor antagonism, it is crucial to include appropriate controls in your experiments. Consider the following:
-
Use selective antagonists for off-target receptors: In parallel experiments, co-treat your cells with L-745,870 and a selective antagonist for the 5-HT2, sigma, or alpha-adrenergic receptor. If the effect of L-745,870 is still observed, it is more likely to be mediated by the D4 receptor.
-
Use a control cell line: If possible, use a cell line that does not express the D4 receptor but does express one or more of the potential off-target receptors.
-
Perform dose-response curves: A classic sigmoidal dose-response curve for L-745,870 can provide evidence for a specific receptor-mediated effect.
Data Presentation
Table 1: Binding Affinities and Potency of L-745,870
| Receptor Subtype | Binding Affinity (Ki) | Potency (IC50) |
| Dopamine D4 | 0.43 nM[1] | < 300 nM[1] |
| Dopamine D2 | 960 nM | > 2000-fold selective over D4[1] |
| Dopamine D3 | 2300 nM | > 2000-fold selective over D4[1] |
| 5-HT2 | Moderate Affinity | < 300 nM[1] |
| Sigma | Moderate Affinity | < 300 nM[1] |
| Alpha-adrenergic | Moderate Affinity | < 300 nM[1] |
Experimental Protocols
Protocol 1: Preparation of L-745,870 Trihydrochloride Stock Solution
-
Weighing: Accurately weigh the desired amount of L-745,870 trihydrochloride powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, use a sonicator bath for a few minutes to ensure the compound is completely dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C.
Protocol 2: Functional Antagonist Assay - Inhibition of Adenylyl Cyclase
This protocol is designed for cells expressing the D4 dopamine receptor, which, when activated by an agonist like dopamine, inhibits adenylyl cyclase activity.
-
Cell Plating: Plate cells expressing the D4 receptor in a suitable multi-well plate and grow to 80-90% confluency.
-
Pre-treatment with L-745,870: Wash the cells with a serum-free medium. Pre-incubate the cells with varying concentrations of L-745,870 trihydrochloride for 15-30 minutes at 37°C. Include a vehicle control (DMSO).
-
Agonist Stimulation: Add a known concentration of a dopamine receptor agonist (e.g., dopamine or quinpirole) to stimulate the D4 receptor. A typical concentration is around the EC80 of the agonist.
-
Forskolin (B1673556) Co-stimulation: Co-stimulate the cells with forskolin to activate adenylyl cyclase.
-
Incubation: Incubate the plate for an appropriate time (e.g., 10-15 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).
-
Data Analysis: Plot the cAMP concentration against the log of the L-745,870 concentration to determine the IC50 value.
Protocol 3: [35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
-
Membrane Preparation: Prepare cell membranes from cells expressing the D4 dopamine receptor.
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, NaCl, and GDP.
-
Reaction Setup: In a multi-well plate, add the cell membranes, varying concentrations of L-745,870 trihydrochloride, and a fixed concentration of a dopamine receptor agonist. Include a vehicle control.
-
Initiation of Reaction: Add [35S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the reaction by rapid filtration through a filter mat using a cell harvester.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound [35S]GTPγS.
-
Scintillation Counting: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding and plot the percentage of inhibition against the log of the L-745,870 concentration to calculate the IC50.
Mandatory Visualizations
Caption: Dopamine D4 receptor signaling pathway and the inhibitory action of L-745,870.
Caption: General experimental workflow for an in vitro antagonist assay with L-745,870.
References
Technical Support Center: L-745,870 Trihydrochloride Dose-Response Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing L-745,870 trihydrochloride in dose-response curve analyses.
Frequently Asked Questions (FAQs)
Q1: What is L-745,870 trihydrochloride and what is its primary mechanism of action?
L-745,870 trihydrochloride is a potent and selective antagonist of the dopamine (B1211576) D4 receptor.[1][2][3] Its primary mechanism of action is to bind to the D4 receptor and block the action of the endogenous ligand, dopamine, thereby inhibiting the downstream signaling pathways associated with D4 receptor activation.[4]
Q2: What are the binding affinities of L-745,870 for various dopamine receptor subtypes?
L-745,870 exhibits high selectivity for the dopamine D4 receptor.[5] The binding affinities (Ki) are as follows:
| Receptor Subtype | Ki (nM) |
| Dopamine D4 | 0.43 - 0.51 |
| Dopamine D2 | 960 |
| Dopamine D3 | 2300 |
Data compiled from multiple sources.[1][3]
Q3: What downstream signaling pathways are affected by L-745,870?
As a D4 receptor antagonist, L-745,870 blocks the dopamine-induced inhibition of adenylyl cyclase, which in turn prevents the decrease in intracellular cyclic AMP (cAMP) levels.[5] It also antagonizes the dopamine-mediated stimulation of [35S]GTPγS binding to G proteins.[5]
Q4: How should I prepare a stock solution of L-745,870 trihydrochloride?
L-745,870 trihydrochloride can be dissolved in sterile saline solution (0.9%) with an initial stock solution prepared in a small amount of dimethyl sulfoxide (B87167) (DMSO), for example, 5%.[6] For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable antagonist effect | Incorrect concentration range: The concentrations of L-745,870 used may be too low to effectively compete with the agonist. | Optimize concentration range: Based on its high potency (Ki in the sub-nanomolar range), start with a wider concentration range, for example, from 1 pM to 1 µM, to ensure you capture the full dose-response curve. |
| Agonist concentration too high: A high concentration of the dopamine agonist may be outcompeting L-745,870 at the receptor binding site. | Use an appropriate agonist concentration: Typically, an agonist concentration at or near its EC50 or EC80 is recommended for antagonist studies. | |
| Cell health issues: Poor cell viability or low receptor expression levels can lead to a diminished response. | Check cell viability: Perform a cell viability assay (e.g., Trypan Blue or MTT assay) to ensure cells are healthy. Verify receptor expression: Confirm the expression of the D4 receptor in your cell line using techniques like Western blot or qPCR. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell density across wells can lead to variable responses. | Ensure uniform cell seeding: Use a reputable cell counting method and ensure proper mixing of the cell suspension before plating. |
| Pipetting errors: Inaccurate pipetting of the compound or agonist can introduce significant variability. | Use calibrated pipettes: Regularly calibrate your pipettes and use appropriate pipetting techniques. Consider using automated liquid handlers for high-throughput experiments. | |
| Edge effects in microplates: Wells on the periphery of the plate can be prone to evaporation and temperature fluctuations, leading to inconsistent results. | Minimize edge effects: Avoid using the outer wells of the plate for critical experiments or fill them with sterile media or PBS to create a humidity barrier. | |
| Unexpected agonist activity of L-745,870 | Off-target effects: At very high concentrations, L-745,870 may interact with other receptors or cellular components, leading to non-specific effects. | Stay within the selective concentration range: Avoid using excessively high concentrations of L-745,870. Refer to its binding profile to be aware of potential off-target interactions at higher concentrations.[1][3] |
| Contamination of the compound: The L-745,870 stock may be contaminated with an agonist. | Use a fresh, high-purity stock: Ensure the purity of your L-745,870 trihydrochloride and consider purchasing from a reputable supplier. |
Experimental Protocols
In Vitro Dose-Response Analysis using a cAMP Assay
This protocol describes a method to determine the IC50 of L-745,870 by measuring its ability to antagonize a dopamine D4 receptor agonist-induced inhibition of cAMP production.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Dopamine D4 receptor agonist (e.g., quinpirole)
-
L-745,870 trihydrochloride
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the HEK293-D4 cells into 96-well plates at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of L-745,870 trihydrochloride in assay buffer. The final concentrations should typically range from 1 pM to 1 µM. Also, prepare a solution of the D4 agonist at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Antagonist Incubation: Remove the culture medium from the cells and add the different concentrations of L-745,870. Incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add the D4 agonist to all wells except the negative control.
-
cAMP Production Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the L-745,870 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Signaling pathway of Dopamine D4 receptor and the antagonistic action of L-745,870.
Caption: Experimental workflow for generating a dose-response curve for L-745,870.
Caption: Troubleshooting decision tree for L-745,870 dose-response experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-745,870 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The central blockade of the dopamine DR4 receptor decreases sucrose consumption by modifying the microstructure of drinking behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
L-745,870 Trihydrochloride Technical Support Center
Welcome to the technical support center for L-745,870 trihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges and limitations associated with this potent and selective dopamine (B1211576) D4 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for L-745,870 trihydrochloride?
For long-term stability, L-745,870 trihydrochloride powder should be stored at -20°C. Once in solution, it is recommended to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.
Q2: What are the known off-target activities of L-745,870?
While L-745,870 is highly selective for the dopamine D4 receptor, it exhibits moderate affinity for the serotonin (B10506) 5-HT2, sigma, and alpha-adrenergic receptors at higher concentrations.[1] It is crucial to consider these off-target effects when designing experiments and interpreting data, especially at concentrations significantly higher than its D4 receptor Ki.
Q3: Are there any known in vivo limitations for L-745,870?
Yes, at high doses, L-745,870 has been observed to induce motor impairments in rodents. Specifically, it can cause a reduction in spontaneous locomotor activity and induce catalepsy in mice at high concentrations, which is likely due to off-target occupancy of dopamine D2 receptors.[2] Despite its excellent oral bioavailability and brain penetration, L-745,870 was found to be ineffective as an antipsychotic in human clinical trials.[3]
Troubleshooting Guides
Solubility Issues
Problem: I am having trouble dissolving L-745,870 trihydrochloride.
Solution:
L-745,870 trihydrochloride is readily soluble in water. For other common laboratory solvents, please refer to the table below. To aid dissolution, gentle warming and vortexing can be applied. For cell-based assays, it is recommended to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in your cell culture medium. Be mindful of the final solvent concentration in your assay, as high concentrations of organic solvents can be toxic to cells.
| Solvent | Maximum Known Concentration |
| Water | 100 mM |
| DMSO | Data not available |
| Ethanol | Data not available |
In Vivo Dosing and Formulation
Problem: I am unsure how to formulate L-745,870 trihydrochloride for my animal studies.
Solution:
L-745,870 has good oral bioavailability.[1] For oral gavage in rodents, a common approach for compounds with limited aqueous solubility at neutral pH is to prepare a suspension or a solution using a vehicle. A typical vehicle for oral administration might consist of a small percentage of DMSO to initially dissolve the compound, followed by dilution in a vehicle such as a mixture of polyethylene (B3416737) glycol (e.g., PEG400) and water, or a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water. It is crucial to perform a vehicle tolerability study in your animal model before proceeding with the main experiment. For intraperitoneal (i.p.) injections, ensuring the pH of the final formulation is within a physiologically tolerable range (typically pH 5-9) is important to avoid irritation at the injection site.[4]
Example In Vivo Dosing Workflow
Caption: Workflow for preparing an oral dosing suspension.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D4 receptor using a radiolabeled ligand.
Materials:
-
Membrane preparation from cells expressing the human dopamine D4 receptor.
-
Radioligand (e.g., [³H]-Spiperone).
-
L-745,870 trihydrochloride (as a reference compound).
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B filters pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 50 µL of the test compound at various concentrations (typically in triplicate). For determining non-specific binding, use a high concentration of a known D4 antagonist (e.g., 10 µM L-745,870). For total binding, add 50 µL of assay buffer.
-
Add 50 µL of the radioligand at a concentration near its Kd.
-
Add 100 µL of the membrane preparation (containing 50-200 µg of protein).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked filter plates using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Caption: Steps for a competitive radioligand binding assay.
cAMP Functional Assay
This protocol is for determining the antagonist activity of L-745,870 at the Gαi-coupled dopamine D4 receptor by measuring the inhibition of agonist-induced reduction in cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Cell culture medium.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Dopamine D4 receptor agonist (e.g., quinpirole).
-
L-745,870 trihydrochloride or test compound.
-
Forskolin (to stimulate adenylate cyclase).
-
cAMP assay kit (e.g., HTRF, Luminescence, or ELISA-based).
-
384-well white assay plates.
Procedure:
-
Seed the cells in 384-well plates and culture overnight.
-
On the day of the assay, replace the culture medium with assay buffer.
-
Pre-incubate the cells with various concentrations of L-745,870 or the test compound for 15-30 minutes at room temperature.
-
Add a fixed concentration of the D4 agonist (typically at its EC₈₀ concentration) in the presence of a fixed concentration of forskolin.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Generate a dose-response curve for the antagonist and determine its IC₅₀ value.
Dopamine D4 Receptor Signaling Pathway
Caption: L-745,870 blocks dopamine-mediated inhibition of cAMP production.
References
- 1. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
L-745,870 trihydrochloride lack of efficacy in human trials
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with L-745,870 trihydrochloride. The information addresses common issues and questions arising from its demonstrated lack of efficacy in human clinical trials for schizophrenia.
Frequently Asked Questions (FAQs)
Q1: Why did L-745,870 trihydrochloride fail in human clinical trials for schizophrenia despite promising preclinical data?
A1: L-745,870, a high-affinity and selective dopamine (B1211576) D4 receptor antagonist, was found to be ineffective as an antipsychotic in human trials.[1][2] The primary reasons for its failure were a lack of improvement in psychotic symptoms compared to placebo. In a key clinical trial, patients receiving L-745,870 showed minimal improvement in their condition, and in some cases, their symptoms worsened when compared to the placebo group.[3]
Q2: What were the key outcomes of the L-745,870 clinical trial in patients with schizophrenia?
A2: The clinical trial revealed no statistically significant therapeutic benefit for L-745,870. A higher percentage of patients in the L-745,870 group discontinued (B1498344) the study due to insufficient therapeutic response compared to the placebo group.[3] Furthermore, the mean improvement in scores on the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale favored the placebo group.[3]
Q3: What is the binding profile of L-745,870?
A3: L-745,870 is a potent and selective antagonist for the dopamine D4 receptor. It exhibits significantly weaker affinity for D2 and D3 receptors and has moderate affinity for 5-HT2 receptors, sigma sites, and α-adrenoceptors. This high selectivity for the D4 receptor was a key feature of its design.
Q4: Can the lack of efficacy of L-745,870 be attributed to issues with the drug's formulation or pharmacokinetics?
Troubleshooting Guide
This guide addresses potential issues and unexpected results researchers might encounter during experiments with L-745,870.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results in in-vitro receptor binding assays. | 1. Reagent Degradation: L-745,870 solution may have degraded. 2. Cell Line Issues: The cell line expressing the D4 receptor may have low or variable expression levels. 3. Assay Conditions: Incorrect incubation times, temperatures, or buffer composition. | 1. Prepare fresh solutions of L-745,870 for each experiment. 2. Regularly perform quality control checks on the cell line, such as receptor expression analysis via Western blot or flow cytometry. 3. Optimize assay parameters and ensure consistency across experiments. Refer to the detailed experimental protocol for radioligand binding assays. |
| Lack of expected behavioral effects in animal models. | 1. Dose Selection: The dose of L-745,870 may be suboptimal for the specific animal model and behavioral paradigm. 2. Route of Administration: The chosen route of administration may not provide adequate bioavailability. 3. Animal Strain Differences: The behavioral response to D4 receptor antagonism can vary between different strains of mice or rats. | 1. Conduct a dose-response study to determine the optimal dose. 2. If using oral administration, consider intraperitoneal or subcutaneous injection to ensure higher bioavailability. 3. Review the literature for studies using L-745,870 in the same animal strain. If unavailable, consider testing in a different, well-characterized strain. |
| Unexpected off-target effects in cellular or animal models. | 1. Interaction with other receptors: Although selective, at higher concentrations L-745,870 may interact with other receptors (e.g., 5-HT2, sigma sites, α-adrenoceptors). 2. Metabolites: Active metabolites of L-745,870 could have a different pharmacological profile. | 1. Use the lowest effective concentration of L-745,870. 2. Include control experiments with antagonists for potential off-target receptors to identify non-D4 mediated effects. 3. If possible, analyze the metabolic profile of L-745,870 in your experimental system. |
Data Presentation
L-745,870 Binding Affinity Profile
| Receptor | Binding Affinity (Ki) |
| Dopamine D4 | 0.43 nM |
| Dopamine D2 | 960 nM |
| Dopamine D3 | 2300 nM |
| 5-HT2 | Moderate Affinity |
| Sigma Sites | Moderate Affinity |
| α-adrenoceptors | Moderate Affinity |
Summary of L-745,870 Clinical Trial Results in Schizophrenia
| Parameter | L-745,870 (15 mg/d) | Placebo |
| Number of Patients | 26 | 12 |
| Treatment Duration | 4 weeks | 4 weeks |
| Discontinuation for Insufficient Response | 32% | 16% |
| Mean Change in BPRS Total Score (from baseline) | -1 point (-2%) | -8 points (-15%) |
| Clinical Global Impression (CGI) Analysis | Favored Placebo (P = .03) | Favored Placebo (P = .03) |
Experimental Protocols
Radioligand Binding Assay for Dopamine D4 Receptor
Objective: To determine the binding affinity (Ki) of L-745,870 for the human dopamine D4 receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]spiperone.
-
Test compound: L-745,870 trihydrochloride.
-
Non-specific binding control: Haloperidol or another suitable D4 antagonist at a high concentration.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of L-745,870 in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (for non-specific binding).
-
50 µL of L-745,870 dilution (for competitive binding).
-
-
Add 50 µL of [³H]spiperone to each well.
-
Add 100 µL of the cell membrane preparation to each well.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of L-745,870 from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
L-745,870 Clinical Trial Methodology for Schizophrenia
Objective: To evaluate the efficacy and safety of L-745,870 in acutely psychotic inpatients with schizophrenia.
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
Participants:
-
Inclusion Criteria: Acutely psychotic inpatients with a diagnosis of schizophrenia who have a history of responding to neuroleptic treatment.
-
Exclusion Criteria: Patients with a history of treatment-resistant schizophrenia.
Treatment:
-
A 3- to 5-day placebo run-in period.
-
Randomization (2:1) to either L-745,870 (15 mg/d) or placebo for 4 weeks.
Primary Efficacy Measures:
-
Change from baseline in the Brief Psychiatric Rating Scale (BPRS) total score. The BPRS is a rating scale used to measure psychiatric symptoms.
-
Clinical Global Impression (CGI) scale. The CGI is a 3-item observer-rated scale that measures illness severity, global improvement, and therapeutic response.
Data Analysis:
-
Last observation carried forward (LOCF) analysis was used to handle data from patients who discontinued the study.
-
Statistical comparisons were made between the L-745,870 and placebo groups.
Mandatory Visualizations
References
- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-745,870 Trihydrochloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with L-745,870 trihydrochloride.
Frequently Asked Questions (FAQs)
1. What is L-745,870 trihydrochloride and what is its primary mechanism of action?
L-745,870 trihydrochloride is a potent and selective antagonist of the dopamine (B1211576) D4 receptor.[1][2][3][4] Its primary mechanism of action is to block the binding of dopamine to the D4 receptor, thereby inhibiting its downstream signaling pathways. It has significantly lower affinity for other dopamine receptor subtypes such as D2 and D3, as well as for other neurotransmitter receptors.[1][2][3]
2. What are the recommended storage conditions for L-745,870 trihydrochloride?
It is recommended to store L-745,870 trihydrochloride as a solid at -20°C for long-term storage. For stock solutions, it is advisable to aliquot and store them at -80°C to avoid repeated freeze-thaw cycles.
3. How do I prepare a stock solution of L-745,870 trihydrochloride?
L-745,870 trihydrochloride is soluble in aqueous solutions. To prepare a stock solution, dissolve the compound in sterile, purified water or a buffer of your choice. For example, you can prepare a 10 mM stock solution in water. Gentle warming or sonication can be used to aid dissolution if necessary. Ensure the solution is fully dissolved before use.
4. What is the binding profile of L-745,870 trihydrochloride?
L-745,870 trihydrochloride exhibits high selectivity for the human dopamine D4 receptor. Its affinity for other receptors is significantly lower.
Quantitative Data Summary
Table 1: Receptor Binding Affinities (Ki values) of L-745,870
| Receptor | Ki (nM) |
| Dopamine D4 | 0.43[1][2][3] |
| Dopamine D2 | 960[1][2][3] |
| Dopamine D3 | 2300[1][2][3] |
Table 2: In Vitro Activity of L-745,870
| Assay | Cell Line | Effective Concentration |
| Inhibition of Dopamine-mediated Adenylate Cyclase Inhibition | hD4HEK and hD4CHO | 0.1 - 1 µM[5] |
| Reversal of Dopamine-stimulated [35S]GTPγS binding | hD4HEK and hD4CHO | 0.1 - 1 µM[5] |
| Mitogenesis Assay | CHO (expressing human D4.2 receptor) | EC50 = 27 nM[3] |
Table 3: In Vivo Dosage Information for L-745,870
| Animal Model | Dosage | Effect |
| Rodents | ≤ 30 mg/kg p.o. | No effect on dopamine metabolism or plasma prolactin levels.[5] |
| Mouse | 100 mg/kg | Induced catalepsy, likely due to D2 receptor occupancy at high doses.[6] |
| Squirrel Monkeys | 10 mg/kg p.o. | Mild sedation.[2] |
| Squirrel Monkeys | 30 mg/kg p.o. | Extrapyramidal motor symptoms (bradykinesia).[2] |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with L-745,870 trihydrochloride.
In Vitro Experiment Troubleshooting
Issue 1: No observable effect or lower than expected potency of L-745,870 in cell-based assays.
-
Potential Cause 1: Compound Degradation.
-
Solution: Ensure that the compound has been stored correctly at -20°C (solid) or -80°C (solution). Avoid multiple freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a new stock aliquot for each experiment.
-
-
Potential Cause 2: Incorrect Concentration.
-
Solution: Verify the calculations for your dilutions. It is recommended to perform a concentration-response curve to determine the optimal effective concentration for your specific cell line and assay conditions.
-
-
Potential Cause 3: Low Receptor Expression.
-
Solution: Confirm the expression of the dopamine D4 receptor in your cell line using techniques such as qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line with higher or induced expression.
-
-
Potential Cause 4: Assay Sensitivity.
-
Solution: Your assay may not be sensitive enough to detect the effects of D4 receptor antagonism. Consider using a more direct measure of D4 receptor activity, such as a cAMP assay or a receptor binding assay.
-
Issue 2: High background or non-specific effects observed.
-
Potential Cause 1: Off-target effects.
-
Solution: Although L-745,870 is highly selective for the D4 receptor, at higher concentrations it may interact with D2, D3, 5-HT2, sigma, and alpha-adrenergic receptors.[1][5] Use the lowest effective concentration possible. To confirm that the observed effect is D4-mediated, consider using a second, structurally different D4 antagonist as a control or using a D4 receptor knockout/knockdown cell line.
-
-
Potential Cause 2: Compound Precipitation.
-
Solution: Visually inspect your culture medium for any signs of precipitation after adding L-745,870. If precipitation occurs, you may need to adjust the solvent or the final concentration.
-
-
Potential Cause 3: Cell Health.
-
Solution: Poor cell health can lead to inconsistent and unreliable results. Ensure your cells are healthy, within a suitable passage number, and free from contamination.
-
In Vivo Experiment Troubleshooting
Issue 1: Lack of expected behavioral or physiological effects in animal models.
-
Potential Cause 1: Insufficient Brain Penetration.
-
Solution: While L-745,870 is reported to have good brain penetration, factors such as the animal species, strain, and administration route can influence its distribution. Consider using a higher dose or a different route of administration. It may be necessary to measure the brain-to-plasma ratio of the compound in your specific model.
-
-
Potential Cause 2: Inappropriate Animal Model.
-
Solution: The chosen animal model may not be suitable for studying the effects of D4 receptor antagonism. For example, L-745,870 did not show efficacy in rodent models predictive of antipsychotic activity.[6] Carefully review the literature to select a model where the D4 receptor plays a well-defined role in the behavior or pathology being studied.
-
-
Potential Cause 3: Rapid Metabolism.
-
Solution: The half-life of L-745,870 may be short in your animal model. Consider a dosing regimen with more frequent administration or the use of a continuous delivery method like osmotic mini-pumps to maintain a stable compound concentration.
-
Issue 2: Observation of unexpected side effects.
-
Potential Cause 1: Off-target Receptor Occupancy.
-
Solution: At higher doses, L-745,870 can occupy D2 receptors, which may lead to extrapyramidal side effects such as catalepsy.[6] If such effects are observed, reduce the dose to a range where D4 receptor selectivity is maintained.
-
-
Potential Cause 2: Sedation.
-
Solution: Mild sedation has been observed in monkeys at a dose of 10 mg/kg.[2] If sedation is confounding your behavioral measurements, consider testing at lower doses or at a different time point after administration.
-
Experimental Protocols
In Vitro Dopamine D4 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of L-745,870 for the dopamine D4 receptor.
-
Materials:
-
Cell membranes prepared from a cell line expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Spiperone.
-
L-745,870 trihydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of L-745,870 in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes (typically 5-20 µg of protein per well).
-
L-745,870 or vehicle.
-
[3H]-Spiperone (at a concentration close to its Kd, e.g., 0.2 nM).
-
-
For non-specific binding, use a high concentration of a non-labeled D4 antagonist (e.g., 10 µM haloperidol).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and perform a non-linear regression analysis to determine the Ki value of L-745,870.
-
In Vivo Behavioral Assessment in Rodents
This protocol provides a general framework for assessing the effects of L-745,870 on rodent behavior. The specific behavioral test will depend on the research question.
-
Materials:
-
L-745,870 trihydrochloride.
-
Vehicle (e.g., saline or 0.5% methylcellulose).
-
Mice or rats of the desired strain, age, and sex.
-
Apparatus for the chosen behavioral test (e.g., open field, elevated plus maze, prepulse inhibition).
-
-
Procedure:
-
Acclimate the animals to the housing and testing environment.
-
Prepare fresh solutions of L-745,870 and vehicle on the day of the experiment.
-
Administer L-745,870 or vehicle to the animals via the chosen route (e.g., intraperitoneal injection, oral gavage). The dose and pre-treatment time should be determined based on pilot studies or literature data.
-
At the designated time after administration, place the animal in the behavioral apparatus and record the relevant parameters.
-
Analyze the data using appropriate statistical methods to compare the effects of L-745,870 with the vehicle control group.
-
Visualizations
Caption: Dopamine D4 receptor signaling pathway and the antagonistic action of L-745,870.
Caption: A logical workflow for troubleshooting in vitro experiments with L-745,870.
Caption: A streamlined workflow for performing a dopamine D4 receptor binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-745,870 - Wikipedia [en.wikipedia.org]
- 5. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-745,870 Trihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of L-745,870 trihydrochloride in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
Storage and Handling
Proper storage and handling of L-745,870 trihydrochloride are crucial for maintaining its stability and activity.
| Parameter | Solid Compound | Stock Solutions |
| Temperature | +4°C | -20°C (for up to 1 month) or -80°C (for up to 6 months) |
| Atmosphere | Desiccate | Sealed, away from moisture |
| Light | Protect from light | Protect from light |
| Freeze-Thaw Cycles | - | Avoid repeated cycles |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid L-745,870 trihydrochloride?
A1: Solid L-745,870 trihydrochloride should be stored at +4°C under desiccating conditions.
Q2: How should I prepare and store stock solutions of L-745,870 trihydrochloride?
A2: Stock solutions can be prepared in water, where it is soluble up to 100 mM. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Q3: My L-745,870 trihydrochloride solution appears to have precipitated after thawing. What should I do?
A3: If precipitation occurs, you can try to redissolve the compound by warming the solution to 37°C and vortexing. If the precipitate persists, sonication may be helpful. To prevent precipitation, ensure the storage concentration is not above the solubility limit and that the solution is stored in appropriate aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no antagonist effect | Degraded compound: Improper storage or multiple freeze-thaw cycles may have degraded the compound. | Use a fresh aliquot of the stock solution. If the problem persists, prepare a fresh stock solution from solid compound. |
| Incorrect concentration: The concentration of the antagonist may be too low to effectively compete with the agonist. | Perform a dose-response experiment to determine the optimal concentration range for your assay. | |
| High agonist concentration: The concentration of the agonist may be too high, overwhelming the antagonist. | Optimize the agonist concentration to be at or near its EC80 value to provide a sufficient window for observing antagonism. | |
| High background signal in assay | Constitutive receptor activity: Some cell lines may exhibit high basal receptor activity. | If applicable to your receptor, consider using an inverse agonist to lower the basal signal. |
| Non-specific binding: The compound may be binding to other sites besides the target receptor. | Increase the number of wash steps in your protocol. Include a control with a high concentration of an unlabeled ligand to assess non-specific binding. | |
| Cell toxicity observed | High antagonist concentration: The concentration of L-745,870 trihydrochloride may be too high, leading to off-target effects and cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the toxic concentration range of the compound on your cell line. |
| Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be toxic to the cells at the final concentration. | Ensure the final concentration of the solvent in your assay is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the affinity of L-745,870 trihydrochloride for the dopamine (B1211576) D4 receptor.
Materials:
-
Cell membranes expressing the dopamine D4 receptor
-
Radiolabeled ligand (e.g., [³H]-Spiperone)
-
L-745,870 trihydrochloride
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of L-745,870 trihydrochloride in binding buffer.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of L-745,870 trihydrochloride or vehicle.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with cold wash buffer to separate bound from unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 of L-745,870 trihydrochloride, which can then be converted to a Ki value.
cAMP Functional Assay
This protocol outlines a general procedure to measure the antagonist effect of L-745,870 trihydrochloride on dopamine D4 receptor-mediated inhibition of cAMP production.
Materials:
-
Cells expressing the dopamine D4 receptor (e.g., CHO or HEK293 cells)
-
Dopamine or a selective D4 agonist
-
L-745,870 trihydrochloride
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium and reagents
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of L-745,870 trihydrochloride for a specific duration.
-
Stimulate the cells with a fixed concentration of a dopamine D4 agonist in the presence of forskolin.
-
Incubate for a time sufficient to induce a change in cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the concentration of L-745,870 trihydrochloride to determine its IC50.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dopamine D4 receptor signaling pathway antagonism by L-745,870.
References
L-745,870 trihydrochloride batch to batch variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using L-745,870 trihydrochloride in their experiments. This document aims to address potential issues related to batch-to-batch variability and provide standardized protocols to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is L-745,870 trihydrochloride and what is its primary mechanism of action?
L-745,870 trihydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor.[1][2][3][4][5][6] It exhibits significantly higher affinity for the D4 subtype compared to other dopamine receptors (D1, D2, D3, D5) and other neurotransmitter receptors.[1][2][3][5] As a D2-like receptor, the dopamine D4 receptor is coupled to Gi/o proteins.[7][8][9] Consequently, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] L-745,870, as an antagonist, blocks the effects of dopamine and other D4 agonists on this signaling pathway.
Q2: I've noticed the molecular weight on the Certificate of Analysis (CoA) for my new batch of L-745,870 trihydrochloride is different from the previous one. Why is this, and how does it affect my experiments?
The molecular weight of L-745,870 trihydrochloride can vary between batches due to differences in the degree of hydration.[1] The compound is hygroscopic, meaning it can absorb water from the atmosphere. The batch-specific molecular weight provided on the CoA accounts for the mass of these water molecules. It is crucial to use the batch-specific molecular weight for all calculations to ensure accurate stock solution concentrations. Failure to do so can lead to significant errors in the final concentration of the compound in your assays, impacting the reproducibility and validity of your results.
Q3: How should I prepare a stock solution of L-745,870 trihydrochloride, and what is its solubility?
L-745,870 trihydrochloride is highly soluble in water.[2] To prepare a stock solution, it is recommended to use the batch-specific molecular weight found on the vial's label or the Certificate of Analysis.
Example Calculation for a 10 mM Stock Solution:
| Parameter | Value |
| Desired Concentration (C2) | 10 mM |
| Desired Volume (V2) | 10 mL |
| Batch-Specific Molecular Weight (MW) | Use the value from your CoA (e.g., 436.21 g/mol ) |
Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (L) x MW ( g/mol )
Calculation: Mass (mg) = 10 mmol/L * 0.010 L * 436.21 g/mol = 43.621 mg
Dissolve 43.621 mg of L-745,870 trihydrochloride in 10 mL of high-purity water.
Q4: What are the key downstream signaling pathways of the dopamine D4 receptor that can be assayed to measure the antagonist activity of L-745,870 trihydrochloride?
The primary and most commonly assayed signaling pathway for the D4 receptor is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8] Therefore, a cAMP assay is a robust method to quantify the antagonist activity of L-745,870. Additionally, the D4 receptor can modulate intracellular calcium levels and influence the MAPK signaling cascade.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Batch-to-batch variability: Using a new batch of L-745,870 trihydrochloride without adjusting for the batch-specific molecular weight. | Always use the molecular weight from the Certificate of Analysis for the specific batch you are using to calculate the concentration of your stock solutions. |
| Inaccurate stock solution concentration: Errors in weighing the compound or in the volume of the solvent. | Use a calibrated analytical balance and precision pipettes. Prepare a fresh stock solution and re-run the experiment. | |
| Lower than expected potency (higher IC50) | Incorrect stock concentration due to hydration: If you used the molecular weight of the anhydrous form for a hydrated batch, your actual concentration will be lower than calculated. | Recalculate the concentration of your stock solution using the batch-specific molecular weight and repeat the experiment. |
| Degradation of the compound: Improper storage of the stock solution. | Aliquot the stock solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| High variability within a single experiment | Cell-based assay issues: Inconsistent cell numbers per well, variable incubation times, or unhealthy cells. | Ensure a uniform cell seeding density, precise timing of reagent additions, and use cells within a consistent passage number range. |
| Compound precipitation: Exceeding the solubility of L-745,870 trihydrochloride in the assay buffer. | Although highly soluble in water, ensure the final concentration in your assay medium does not lead to precipitation, especially if using buffers with high salt concentrations. |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay for L-745,870 Trihydrochloride Activity
This protocol outlines a method to determine the IC50 value of L-745,870 trihydrochloride by measuring its ability to antagonize the dopamine-induced inhibition of cAMP production in a cell line stably expressing the human dopamine D4 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human dopamine D4 receptor
-
L-745,870 trihydrochloride (use batch-specific MW for stock solution)
-
Dopamine
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White, opaque 384-well plates
Procedure:
-
Cell Preparation: Seed the cells in 384-well plates at a pre-optimized density and incubate overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of L-745,870 trihydrochloride in water using the batch-specific molecular weight.
-
Perform serial dilutions of L-745,870 in the assay buffer to create a range of concentrations (e.g., 10 µM to 10 pM).
-
Prepare a stock solution of dopamine in water.
-
-
Antagonist Treatment:
-
Aspirate the culture medium from the cells.
-
Add the diluted L-745,870 trihydrochloride solutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
-
Agonist Stimulation:
-
Add dopamine at a concentration that elicits a sub-maximal response (e.g., EC80) to all wells except the basal and forskolin-only controls.
-
Add forskolin (to stimulate adenylyl cyclase) to all wells at a final concentration of 1-10 µM.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of L-745,870 trihydrochloride.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: New Batch Qualification
To ensure consistency between batches of L-745,870 trihydrochloride, it is recommended to qualify each new lot.
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the new batch using its specific molecular weight from the CoA.
-
Side-by-Side Comparison: Run a parallel experiment comparing the new batch with a previously validated batch.
-
Determine IC50: Perform a full dose-response curve for both batches in your standard assay (e.g., the cAMP assay described above).
-
Compare Results: The IC50 values for the two batches should be within an acceptable range (e.g., +/- 2-fold). A significant deviation may indicate an issue with the new batch or an error in stock solution preparation.
Visualizations
References
- 1. bio-techne.com [bio-techne.com]
- 2. L-745,870 trihydrochloride | D4 Receptors | Tocris Bioscience [tocris.com]
- 3. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 9. uniprot.org [uniprot.org]
- 10. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Behavioral Data with L-745,870 Trihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-745,870 trihydrochloride in behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-745,870 trihydrochloride?
L-745,870 trihydrochloride is a potent and selective antagonist of the dopamine (B1211576) D4 receptor.[1][2][3] It exhibits significantly higher affinity for the D4 receptor subtype compared to D2 and D3 receptors, and over 1000-fold selectivity over D1, D5, and 5-HT2 receptors.[2][3]
Q2: What are the expected behavioral effects of L-745,870 at doses selective for the D4 receptor?
Unlike typical and atypical antipsychotics, L-745,870 does not produce a neuroleptic-like profile in rodent models at doses that selectively block D4 receptors.[1] It fails to antagonize amphetamine-induced hyperactivity or impair conditioned avoidance responding.[1] Furthermore, it does not reverse apomorphine-induced deficits in prepulse inhibition.[1]
Q3: Can L-745,870 be used to model antipsychotic effects?
While the dopamine D4 receptor was initially a target for antipsychotic drug development, L-745,870 was found to be ineffective in alleviating psychotic symptoms in human trials.[1][4] Therefore, it is not a suitable compound for modeling the therapeutic effects of antipsychotics.
Q4: Are there any off-target effects to be aware of?
While highly selective, L-745,870 has a moderate affinity for 5-HT2 receptors, sigma sites, and α-adrenergic receptors.[3] At high doses, off-target effects at the dopamine D2 receptor are likely, which can lead to motor impairments such as catalepsy and reduced locomotor activity.[1]
Troubleshooting Guide
Problem 1: Inconsistent or unexpected behavioral results.
-
Cause: Incorrect dosage.
-
Solution: Ensure you are using a dose that is selective for the D4 receptor. High doses can lead to off-target effects at D2 receptors, causing motor deficits that can confound behavioral interpretations.[1] A minimum effective dose of 30 mg/kg has been shown to reduce spontaneous locomotor activity in rats, and 100 mg/kg can induce catalepsy in mice.[1]
-
-
Cause: Issues with drug solution preparation.
-
Solution: L-745,870 trihydrochloride is soluble in water up to 100 mM.[2] Ensure the compound is fully dissolved. If you observe any precipitate, gently warm the solution or sonicate. Prepare fresh solutions daily to avoid degradation.
-
-
Cause: Inappropriate behavioral paradigm.
-
Solution: L-745,870 is not effective in all behavioral models. For example, it does not show anxiolytic-like properties in the elevated plus-maze. It is crucial to select a behavioral test that is sensitive to D4 receptor modulation.
-
Problem 2: Difficulty dissolving L-745,870 trihydrochloride.
-
Cause: Incorrect solvent or concentration.
-
Cause: Poor quality of the compound.
-
Solution: Ensure you are using a high-purity compound (≥98%).[2] Impurities can affect solubility and experimental outcomes.
-
Problem 3: Animals exhibit motor impairments.
-
Cause: Dose is too high, leading to off-target D2 receptor blockade.
-
Solution: Reduce the dose of L-745,870. Doses as high as 100 mg/kg have been shown to impair motor performance on a rotarod in mice.[1] Conduct a dose-response study to determine the optimal dose for your experiment that avoids motor side effects.
-
Data Presentation
Table 1: Receptor Binding Affinity of L-745,870
| Receptor Subtype | Ki (nM) |
| Dopamine D4 | 0.51[2] |
| Dopamine D2 | 960[2] |
| Dopamine D3 | 2300[2] |
Table 2: Behavioral Effects of L-745,870 in Rodent Models
| Behavioral Test | Species | L-745,870 Dose Range | Observed Effect |
| Amphetamine-Induced Hyperactivity | Mice | Not specified | No antagonism at D4-selective doses[1] |
| Conditioned Avoidance Responding | Rats | Not specified | No impairment at D4-selective doses[1] |
| Prepulse Inhibition (Apomorphine-induced deficit) | Rats | Not specified | No reversal[1] |
| Spontaneous Locomotor Activity | Rats | 30 mg/kg | Significant reduction[1] |
| Rotarod | Mice | 100 mg/kg | Reduced time on rod[1] |
| Catalepsy | Mice | 100 mg/kg | Induced[1] |
Experimental Protocols
1. Amphetamine-Induced Hyperactivity
-
Objective: To assess the effect of L-745,870 on hyperactivity induced by amphetamine.
-
Animals: Male mice.
-
Procedure:
-
Habituate mice to the locomotor activity chambers for 30-60 minutes.[5][6]
-
Administer L-745,870 or vehicle via the desired route (e.g., intraperitoneally, i.p.).
-
After a pre-treatment period (e.g., 30 minutes), administer amphetamine (e.g., 0.5 mg/kg, i.p.) or saline.[7]
-
Immediately place the animals back into the locomotor activity chambers and record activity for 60-90 minutes.[5][7]
-
Analyze data by comparing the distance traveled between treatment groups.
-
2. Prepulse Inhibition (PPI) of Acoustic Startle
-
Objective: To determine if L-745,870 can reverse the PPI deficit induced by the dopamine agonist apomorphine (B128758).
-
Animals: Male rats.
-
Procedure:
-
Place rats in a startle chamber and allow a 5-minute acclimation period with background white noise.
-
Administer L-745,870 or vehicle.
-
After the appropriate pre-treatment time, administer apomorphine (e.g., 0.1-1.0 mg/kg, s.c.) or vehicle.[8][9]
-
Following a short delay (e.g., 5 minutes), begin the PPI test session.[8]
-
The session should consist of trials with the startle stimulus alone (e.g., 120 dB) and trials where a prepulse stimulus (e.g., 75 or 85 dB) precedes the startle stimulus at a specific interstimulus interval (e.g., 100 ms).[8][10]
-
Calculate PPI as the percentage reduction in the startle response in prepulse trials compared to trials with the startle stimulus alone.
-
3. Conditioned Avoidance Responding (CAR)
-
Objective: To evaluate the effect of L-745,870 on a learned avoidance response, a preclinical screen for antipsychotic activity.
-
Animals: Male rats.
-
Procedure:
-
Train rats in a two-way shuttle box. A conditioned stimulus (CS), such as a light or tone, is presented for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild footshock.
-
If the rat moves to the other compartment of the shuttle box during the CS presentation, it is recorded as an avoidance response, and the US is not delivered. If the rat moves during the US, it is an escape response.
-
Training continues until a stable baseline of avoidance responding is achieved.
-
On the test day, administer L-745,870 or vehicle 1 hour before the session.[11]
-
Conduct a test session identical to the training sessions.
-
The primary measure is the number of avoidance responses. A decrease in avoidance without an increase in escape failures is indicative of antipsychotic-like activity.[12]
-
Mandatory Visualizations
Caption: Dopamine D4 receptor signaling pathway and the antagonistic action of L-745,870.
Caption: Experimental workflow for a prepulse inhibition study with L-745,870.
Caption: Troubleshooting logic for unexpected results with L-745,870.
References
- 1. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. b-neuro.com [b-neuro.com]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. imrpress.com [imrpress.com]
- 8. "Disruption of Prepulse Inhibition by Apomorphine Across Modalities" by Landhing Moran [scholarcommons.sc.edu]
- 9. Differential effects of apomorphine on prepulse inhibition of acoustic startle reflex in two rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of apomorphine on cognitive performance and sensorimotor gating in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
L-745,870 Trihydrochloride and Motor Impairment: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with L-745,870 trihydrochloride, focusing on its potential effects on motor function.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-745,870?
L-745,870 is a potent and selective dopamine (B1211576) D4 receptor antagonist.[1][2][3] It exhibits high affinity for the D4 receptor subtype, with significantly lower affinity for D2 and D3 receptors.[1][3][4] The compound also shows moderate affinity for 5-HT2 receptors, sigma sites, and α-adrenoceptors.[1][3][5]
Q2: What are the known effects of L-745,870 on motor function?
At high doses, L-745,870 has been observed to impair motor performance in animal models.[6] In rats, it can reduce spontaneous locomotor activity, and in mice, it can decrease the time spent on a rotarod.[6] In squirrel monkeys, oral administration of L-745,870 at 10 mg/kg induced mild sedation, with extrapyramidal motor symptoms like bradykinesia becoming apparent at 30 mg/kg.[1][3] Lower doses have been reported to have no observable behavioral effects in monkeys.[1][3]
Q3: Can L-745,870 induce catalepsy?
Yes, but typically at high doses. In mice, L-745,870 was found to induce catalepsy at a dose of 100 mg/kg. This effect is likely due to the occupation of dopamine D2 receptors at such high concentrations.[6]
Q4: Has L-745,870 been effective in human trials for psychosis?
Despite showing antipsychotic effects in animal models, L-745,870 was found to be ineffective as an antipsychotic agent in human clinical trials.[2][7]
Troubleshooting Guide: Unexpected Motor Impairment
Issue: My animal subjects are exhibiting significant motor impairment (e.g., sedation, reduced locomotion, catalepsy) after administration of L-745,870, which is confounding the results of my primary experiment.
| Potential Cause | Troubleshooting Steps |
| Dose is too high | L-745,870's effects on motor function are dose-dependent. Review the literature for the minimum effective dose for D4 receptor antagonism in your model system. Consider performing a dose-response study to identify a dose that provides the desired D4 receptor occupancy without causing significant motor side effects. For instance, a dose of 30 mg/kg has been shown to reduce spontaneous locomotor activity in rats, while 100 mg/kg induced catalepsy in mice.[6] |
| Off-target effects | At higher concentrations, L-745,870 can bind to dopamine D2 receptors, which is a likely cause of extrapyramidal symptoms.[6] If your experimental goals allow, consider using a lower dose to maintain selectivity for the D4 receptor. |
| Animal model sensitivity | Different species and even strains can have varying sensitivities to pharmacological agents. The pharmacokinetic properties of L-745,870, such as its good oral bioavailability (20-60%) and plasma half-life (2.1-2.8 hours) in rats and monkeys, should be considered.[1][3] If possible, consult literature specific to your chosen animal model. |
| Interaction with other experimental factors | Consider if other elements of your experimental protocol (e.g., other administered compounds, environmental stressors) could be interacting with L-745,870 to produce the observed motor deficits. |
Quantitative Data Summary
Table 1: Receptor Binding Affinity of L-745,870
| Receptor Subtype | Ki (nM) |
| Dopamine D4 | 0.43 - 0.51[1][3][4] |
| Dopamine D2 | 960[1][3][4] |
| Dopamine D3 | 2300[1][3][4] |
Table 2: Effective Doses of L-745,870 Inducing Motor Impairment in Rodents
| Animal Model | Motor Impairment | Minimum Effective Dose |
| Rat | Reduced spontaneous locomotor activity | 30 mg/kg[6] |
| Mouse | Reduced time on rotarod | 100 mg/kg[6] |
| Mouse | Catalepsy | 100 mg/kg[6] |
Experimental Protocols
1. Assessment of Spontaneous Locomotor Activity in Rats
-
Objective: To evaluate the effect of L-745,870 on spontaneous movement.
-
Apparatus: An open-field arena equipped with automated photobeam tracking systems.
-
Procedure:
-
Acclimate rats to the testing room for at least 60 minutes prior to the experiment.
-
Administer L-745,870 or vehicle control at the desired dose(s) (e.g., 30 mg/kg).
-
Place the rat in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60 minutes).
-
Analyze the data to compare the activity levels between the L-745,870 and vehicle-treated groups.
-
2. Rotarod Test for Motor Coordination in Mice
-
Objective: To assess motor coordination and balance.
-
Apparatus: An accelerating rotarod device.
-
Procedure:
-
Train the mice on the rotarod at a constant speed for a set duration on consecutive days prior to the experiment until a stable baseline performance is achieved.
-
On the test day, administer L-745,870 or vehicle control at the desired dose(s) (e.g., 100 mg/kg).
-
At a predetermined time post-injection, place the mouse on the rotating rod.
-
The rod is then set to accelerate at a constant rate.
-
Record the latency to fall from the rod.
-
Compare the fall latencies between the different treatment groups.
-
Visualizations
Caption: Mechanism of action of L-745,870 as a D4 receptor antagonist.
Caption: Troubleshooting workflow for unexpected motor impairment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-745,870 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-745,870 trihydrochloride | D4 Receptors | Tocris Bioscience [tocris.com]
- 5. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
L-745,870 Trihydrochloride vs. Clozapine: A Comparative Analysis of Dopamine D4 Receptor Affinity
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the binding affinities of L-745,870 trihydrochloride and clozapine (B1669256) for the dopamine (B1211576) D4 receptor, supported by experimental data and protocols.
The dopamine D4 receptor, a G protein-coupled receptor, has been a significant target in the development of antipsychotic drugs, largely due to the unique pharmacological profile of clozapine, an atypical antipsychotic with a notable affinity for this receptor subtype. L-745,870 trihydrochloride was developed as a highly selective D4 receptor antagonist to investigate the therapeutic potential of specific D4 blockade. This guide delves into a direct comparison of their D4 receptor affinities.
Quantitative Affinity Data
The binding affinity of a compound for a receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors in the absence of the radioligand at equilibrium. A lower Ki value indicates a higher binding affinity.
The table below summarizes the reported Ki values for L-745,870 trihydrochloride and clozapine at the human dopamine D4 receptor.
| Compound | Ki (nM) for Dopamine D4 Receptor | Reference |
| L-745,870 trihydrochloride | 0.43 | [1] |
| L-745,870 | 2.5 | [2] |
| Clozapine | 1.3 - 1.6 | [3][4] |
It is important to note that the apparent Ki value for clozapine can vary depending on the radioligand used in the binding assay[3][4]. For instance, one study reported an extrapolated Ki value of 1.3 nM and a directly measured value of 1.6 nM for [3H]clozapine at the D4 receptor[3].
Experimental Protocols
The affinity data presented above were primarily determined through in vitro radioligand binding assays. A typical experimental protocol for determining the Ki of a compound at the dopamine D4 receptor is outlined below.
Radioligand Displacement Binding Assay
This method measures the ability of a test compound (e.g., L-745,870 or clozapine) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
1. Materials:
- Cell Membranes: Membranes prepared from cell lines (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293)) stably expressing the cloned human dopamine D4 receptor.
- Radioligand: [3H]Spiperone, a commonly used radiolabeled antagonist for dopamine receptors.
- Test Compounds: L-745,870 trihydrochloride and clozapine at various concentrations.
- Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
- Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., haloperidol (B65202) or (+)-butaclamol) to determine the amount of non-specific binding of the radioligand.
- Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
- Scintillation Counter: To measure the radioactivity on the filters.
2. Procedure:
- Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of [3H]spiperone and varying concentrations of the test compound. A parallel set of tubes containing the radioligand and a high concentration of a non-specific binding control is also prepared.
- Equilibrium: The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.
- Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
- Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
- Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathway and Experimental Workflow
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to the Gi/o class of G proteins. Upon activation by an agonist like dopamine, the D4 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.
The diagram above illustrates the primary signaling pathway of the dopamine D4 receptor. Activation of the receptor by dopamine leads to the activation of the inhibitory G protein (Gi/o), which in turn inhibits the enzyme adenylyl cyclase. This inhibition reduces the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes.
The experimental workflow for determining the binding affinity of a compound for the D4 receptor is a systematic process, as depicted in the following diagram.
This workflow highlights the key stages of the experiment, from the initial preparation of materials to the final determination of the binding affinity (Ki value). Each step is crucial for obtaining accurate and reproducible results.
References
- 1. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Dopamine D4 Receptor Antagonism: Comparative Analysis of S 18126, L 745,870, and Raclopride [synapse.patsnap.com]
- 3. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic receptor-blocking concentrations of neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Behavioral Effects of L-745,870 Trihydrochloride and Haloperidol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the behavioral effects of the selective dopamine (B1211576) D4 receptor antagonist, L-745,870 trihydrochloride, and the conventional antipsychotic, haloperidol (B65202), a potent dopamine D2 receptor antagonist. The following sections present a comprehensive overview of their mechanisms of action, comparative behavioral data from preclinical studies, and detailed experimental protocols. This information is intended to inform research and development in the field of neuropsychopharmacology.
Mechanism of Action: A Tale of Two Receptors
The divergent behavioral profiles of L-745,870 and haloperidol are rooted in their distinct molecular targets within the central nervous system. Haloperidol, a first-generation antipsychotic, primarily exerts its effects through strong antagonism of dopamine D2 receptors.[1] This D2 receptor blockade in the mesolimbic pathway is thought to mediate its antipsychotic effects, while antagonism in the nigrostriatal pathway is associated with a high propensity for extrapyramidal side effects (EPS).[1][2]
In contrast, L-745,870 was developed as a highly selective antagonist for the dopamine D4 receptor, with over 2000-fold selectivity for D4 over other dopamine receptor subtypes.[3] The rationale for its development was based on the hypothesis that selective D4 antagonism could provide antipsychotic efficacy with a lower risk of the motor side effects associated with D2 receptor blockade.[4] However, clinical trials ultimately demonstrated that L-745,870 was ineffective as an antipsychotic in humans.[4][5]
Comparative Behavioral Effects
Preclinical studies in rodents have revealed significant differences in the behavioral profiles of L-745,870 and haloperidol, which align with their distinct mechanisms of action and clinical outcomes. A key comparative study systematically evaluated both compounds in models predictive of antipsychotic activity and motor side effects.[6]
Models of Antipsychotic Efficacy
Models such as amphetamine-induced hyperlocomotion and conditioned avoidance responding are widely used to screen for antipsychotic potential. In these paradigms, haloperidol demonstrates robust, dose-dependent efficacy, consistent with its clinical use. In stark contrast, L-745,870 was found to be inactive.[6]
| Behavioral Test | L-745,870 Trihydrochloride | Haloperidol |
| Amphetamine-Induced Hyperactivity | No antagonism | Potent antagonism |
| Conditioned Avoidance Responding | No impairment | Impairs responding |
| Apomorphine-Induced Stereotypy | No effect | Potent antagonism |
| Prepulse Inhibition (PPI) Deficit | No reversal of apomorphine-induced deficit | Reverses apomorphine-induced deficit |
Table 1: Comparison in Models of Antipsychotic Efficacy
Models of Extrapyramidal Side Effects
The catalepsy test in rodents is a primary model for predicting the likelihood of a compound to induce Parkinsonian-like side effects. Haloperidol is a potent inducer of catalepsy. L-745,870 also induced catalepsy, but only at a very high dose (100 mg/kg), which is thought to be a result of off-target D2 receptor occupancy at such concentrations.[6]
| Behavioral Test | L-745,870 Trihydrochloride | Haloperidol |
| Catalepsy Induction | Induced only at a high dose (100 mg/kg) | Potent inducer of catalepsy |
| Spontaneous Locomotor Activity | Reduced at high doses (≥30 mg/kg) | Reduces locomotor activity |
| Motor Performance (Rotarod) | Impaired at a high dose (100 mg/kg) | Impairs motor performance |
Table 2: Comparison in Models of Motor Side Effects
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of behavioral pharmacology studies. Below are representative protocols for key experiments comparing L-745,870 and haloperidol.
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to counteract the stimulant effects of amphetamine, a hallmark of antipsychotic activity.
-
Animals: Male Sprague-Dawley rats or Swiss Webster mice are commonly used.
-
Apparatus: Open-field arenas equipped with automated photobeam detection systems to measure locomotor activity.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes before the experiment.
-
Animals are placed individually into the locomotor activity chambers for a 30-minute acclimatization period.[7]
-
Following acclimatization, animals are administered the test compound (L-745,870, haloperidol) or vehicle via an appropriate route (e.g., intraperitoneal, i.p.).
-
After a specified pretreatment time (e.g., 30-60 minutes), animals are injected with d-amphetamine (e.g., 0.5 mg/kg, i.p.).[8][9]
-
Locomotor activity (e.g., distance traveled, rearing, stereotypy counts) is then recorded for a period of 60 to 90 minutes.[7][8]
-
-
Data Analysis: The total distance traveled or the number of beam breaks are analyzed using statistical methods such as ANOVA to compare the effects of the test compounds to the vehicle-treated group.
Catalepsy Bar Test
This test measures the induction of motor rigidity, a classic indicator of extrapyramidal side effects.
-
Animals: Male Wistar rats or Swiss mice are frequently used.
-
Apparatus: A horizontal bar (e.g., 0.5-1 cm in diameter) is fixed at a specific height (e.g., 9 cm for rats, 4.5 cm for mice) above a flat surface.[10]
-
Procedure:
-
Animals are administered the test compound or vehicle.
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes) to assess the time course of the effect, the animal's forepaws are gently placed on the bar.[10]
-
The latency for the animal to remove both forepaws from the bar and place them on the surface below is recorded.
-
A cut-off time (e.g., 180 seconds) is typically used, and if the animal remains on the bar for this duration, it is assigned the maximum score.[11]
-
-
Data Analysis: The mean or median latencies to descend are compared across treatment groups using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA).
Conclusion
The behavioral profiles of L-745,870 trihydrochloride and haloperidol are markedly different, reflecting their selective actions on the dopamine D4 and D2 receptors, respectively. While haloperidol exhibits a classic antipsychotic-like profile in preclinical models, characterized by the attenuation of psychosis-like behaviors and the induction of motor side effects, L-745,870 is largely inactive in these same assays.[6] These findings underscore the critical role of D2 receptor antagonism in the therapeutic effects of conventional antipsychotics and are consistent with the clinical finding that selective D4 receptor antagonism is not an effective strategy for treating schizophrenia.[4][5] This comparative guide provides a valuable resource for researchers investigating novel antipsychotic mechanisms and the behavioral pharmacology of dopamine receptor subtypes.
References
- 1. Effects of haloperidol and clozapine on prepulse inhibition of the acoustic startle response and the N1/P2 auditory evoked potential in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conditioned catalepsy vs. Increase in locomotor activity induced by haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. b-neuro.com [b-neuro.com]
- 8. imrpress.com [imrpress.com]
- 9. Item - Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - La Trobe - Figshare [opal.latrobe.edu.au]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. academic.oup.com [academic.oup.com]
A Comparative Guide to L-745,870 Trihydrochloride and Other Selective Dopamine D4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-745,870 trihydrochloride with other notable dopamine (B1211576) D4 receptor antagonists. The information presented is curated from peer-reviewed scientific literature to assist researchers in selecting the most appropriate tool for their specific experimental needs.
Introduction to Dopamine D4 Receptor Antagonists
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its unique distribution and pharmacology have implicated it in various neuropsychiatric disorders, including schizophrenia, ADHD, and substance abuse, making it a significant target for drug discovery. Selective D4 receptor antagonists are invaluable tools for elucidating the physiological and pathological roles of this receptor.
L-745,870 trihydrochloride has emerged as a highly potent and selective D4 antagonist, exhibiting over 2000-fold selectivity for the D4 receptor over other dopamine receptor subtypes.[1] This guide will compare the in vitro and in vivo properties of L-745,870 with other selective D4 antagonists, including NGD-94-1 and FAUC 213 (a close analog of FAUC 365).
Comparative Analysis of D4 Antagonists
The following table summarizes the binding affinities (Ki) of L-745,870 and other selective D4 antagonists for dopamine receptor subtypes. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4/D2 Selectivity | D4/D3 Selectivity | Source(s) |
| L-745,870 | 0.43 | >1000 | >1000 | >2325 | >2325 | [2] |
| NGD-94-1 | 3.6 | >2160 | >2160 | >600 | >600 | [3] |
| FAUC 213 | ~1-10 (range) | >1000 | >1000 | >100-1000 | >100-1000 | [4] |
Functional Activity
L-745,870 acts as a potent antagonist at the human D4 receptor. In functional assays, it effectively reverses the dopamine-mediated inhibition of adenylyl cyclase and stimulation of [³⁵S]GTPγS binding.[2] Similarly, NGD-94-1 has been shown to be a functional antagonist, completely reversing the quinpirole-induced decrease in forskolin-stimulated cAMP levels and the stimulation of [³⁵S]GTPγS binding.[3] FAUC 213 has also been characterized as a complete antagonist in mitogenesis assays.[4]
In Vivo Effects
In vivo studies have further characterized the pharmacological profile of these D4 antagonists. L-745,870 has been shown to dose-dependently inhibit motor hyperactivity in animal models of ADHD.[5] It has also been found to reverse apomorphine-induced deficits in prepulse inhibition, a model used to predict antipsychotic efficacy.[6] FAUC 213 has also demonstrated atypical antipsychotic-like properties in behavioral and neurochemical models.[7]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate experimental design and replication.
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the human dopamine D4 receptor
-
Radioligand (e.g., [³H]-Spiperone)
-
Test compound (e.g., L-745,870)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., Haloperidol)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either the test compound or vehicle. For determining non-specific binding, add a high concentration of a known D4 antagonist.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest.
Materials:
-
Cell membranes expressing the human dopamine D4 receptor
-
[³⁵S]GTPγS
-
GDP
-
Dopamine (agonist)
-
Test compound (antagonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Pre-incubate cell membranes with the test antagonist at various concentrations.
-
Add a fixed concentration of GDP to the reaction mixture.
-
Initiate the reaction by adding a fixed concentration of dopamine (agonist) and [³⁵S]GTPγS.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data is expressed as the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding. The IC₅₀ value for the antagonist is determined by non-linear regression.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of the D4 receptor and a typical experimental workflow for comparing D4 antagonists.
Caption: Dopamine D4 receptor signaling pathway.
Caption: Experimental workflow for comparing D4 antagonists.
References
- 1. II. Localization and characterization of dopamine D4 binding sites in rat and human brain by use of the novel, D4 receptor-selective ligand [3H]NGD 94-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dopamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. I. NGD 94-1: identification of a novel, high-affinity antagonist at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological and functional characterization of D2, D3 and D4 dopamine receptors in fibroblast and dopaminergic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a New Selective Dopamine D4 Receptor Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Validating L-745,870 Trihydrochloride's Antagonist Activity: A Comparative Guide
This guide provides a comprehensive comparison of L-745,870 trihydrochloride's antagonist activity against other dopamine (B1211576) receptor antagonists. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
L-745,870 trihydrochloride is a potent and highly selective antagonist of the dopamine D4 receptor.[1] Its selectivity for the D4 subtype over other dopamine receptor subtypes, such as D2 and D3, makes it a valuable tool for studying the specific roles of the D4 receptor in various physiological and pathological processes.[1]
Comparative Analysis of Receptor Binding Affinity
The binding affinity of L-745,870 trihydrochloride and other dopamine receptor antagonists is a key indicator of their potency and selectivity. The inhibition constant (Ki) is a measure of the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D4 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | Dopamine D3 Receptor Ki (nM) | Selectivity (D2/D4) | Selectivity (D3/D4) |
| L-745,870 | 0.43 - 0.51[1] | 960[1] | 2300[1] | ~1882-2232 | ~4510-5349 |
| S 18126 | 2.4 - 2.5[2] | - | - | - | - |
| Clozapine | ~8.6 | - | - | - | - |
| Haloperidol | ~2.15 | - | - | - | - |
| Raclopride | Low Affinity[2] | Potent[2] | Potent[2] | - | - |
Note: Ki values can vary slightly between different studies and experimental conditions. The data presented here is a representative summary.
Functional Antagonist Activity
L-745,870 demonstrates functional antagonist activity by blocking the intracellular signaling pathways activated by dopamine at the D4 receptor. Dopamine D4 receptors are G protein-coupled receptors that couple to inhibitory Gαi/o proteins.[3] Activation of these receptors leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]
L-745,870 effectively reverses the dopamine-mediated inhibition of adenylate cyclase, the enzyme responsible for cAMP synthesis.[5] It also blocks the dopamine-induced stimulation of [35S]GTPγS binding, an assay that measures G protein activation.[2][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the dopamine D4 receptor signaling pathway and a typical experimental workflow for validating antagonist activity.
Caption: Dopamine D4 receptor signaling pathway.
Caption: Experimental workflow for antagonist validation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antagonist activity.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
-
Cell Culture and Membrane Preparation: Cells expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells) are cultured and harvested. The cell membranes are then prepared through homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand that specifically binds to the D4 receptor (e.g., [3H]spiperone) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., L-745,870).
-
Separation and Scintillation Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.
-
Cell Culture and Treatment: Cells expressing the dopamine D4 receptor are seeded in multi-well plates. The cells are then pre-incubated with the antagonist (L-745,870) at various concentrations.
-
Agonist Stimulation: The cells are stimulated with a known dopamine D4 receptor agonist (e.g., dopamine) in the presence of an adenylyl cyclase activator (e.g., forskolin).
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP levels is quantified, and the IC50 value for the antagonist is determined.
[35S]GTPγS Binding Assay
This assay measures the activation of G proteins following receptor stimulation.
-
Membrane Preparation: Cell membranes expressing the dopamine D4 receptor are prepared as described for the radioligand binding assay.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a dopamine D4 receptor agonist, varying concentrations of the antagonist (L-745,870), and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Separation and Scintillation Counting: The G protein-bound [35S]GTPγS is separated from the unbound nucleotide by filtration, and the radioactivity is measured.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is determined, and the IC50 or Kb value is calculated.[2]
In Vivo Studies
While in vitro assays provide valuable information on the molecular properties of an antagonist, in vivo studies are essential to evaluate its efficacy and potential side effects in a whole organism. However, studies have shown that selective D4 receptor antagonism with L-745,870 does not produce the same neurochemical and behavioral effects as typical antipsychotics in rodent models.[5][6] Furthermore, clinical trials in patients with schizophrenia did not demonstrate the antipsychotic efficacy of L-745,870.[7]
Conclusion
L-745,870 trihydrochloride is a highly potent and selective dopamine D4 receptor antagonist, as demonstrated by its low nanomolar Ki value and significant selectivity over D2 and D3 receptors. Its functional antagonist activity is confirmed through its ability to block dopamine-mediated inhibition of adenylyl cyclase and G protein activation. While it serves as an invaluable research tool for elucidating the role of the D4 receptor, its therapeutic potential in conditions like schizophrenia has not been established. The experimental protocols outlined in this guide provide a framework for the rigorous validation and comparison of L-745,870 and other dopamine receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Dopamine D4 Receptor Antagonism: Comparative Analysis of S 18126, L 745,870, and Raclopride [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of L-745,870, a dopamine D4 receptor antagonist, on naloxone-induced morphine dependence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group - PubMed [pubmed.ncbi.nlm.nih.gov]
L-745,870 Trihydrochloride: A Comparative Analysis of its Selectivity for the D4 Dopamine Receptor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of L-745,870 trihydrochloride's binding affinity for the dopamine (B1211576) D4 receptor versus the D2 and D3 receptor subtypes. The data presented underscores the compound's notable selectivity, supported by detailed experimental methodologies.
L-745,870 is a potent and highly selective antagonist for the dopamine D4 receptor, a target of significant interest in the research and development of treatments for neurological and psychiatric disorders.[1][2][3] Its selectivity is a key attribute, as off-target effects at other dopamine receptor subtypes, such as D2 and D3, are often associated with undesirable side effects. This guide delves into the quantitative data that establishes the selectivity profile of L-745,870.
Comparative Binding Affinity of L-745,870
The selectivity of L-745,870 is demonstrated by its significantly lower inhibition constant (Ki) for the D4 receptor compared to the D2 and D3 receptors. The Ki value is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher affinity.
| Receptor Subtype | L-745,870 Ki (nM) |
| Dopamine D4 | 0.43[1][2][3] |
| Dopamine D2 | 960[1][2][3] |
| Dopamine D3 | 2300[1][2][3] |
As the data illustrates, L-745,870 exhibits over 2,200-fold selectivity for the D4 receptor over the D2 receptor and over 5,300-fold selectivity over the D3 receptor, highlighting its potential for targeted therapeutic applications.
Experimental Protocol: Radioligand Binding Assay
The binding affinities of L-745,870 were determined using a competitive radioligand binding assay. This technique measures the ability of a test compound (L-745,870) to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the inhibition constant (Ki) of L-745,870 for human dopamine D2, D3, and D4 receptors.
Materials:
-
Membrane Preparations: Cloned human dopamine D2, D3, and D4 receptors expressed in a suitable cell line (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]spiperone, a high-affinity antagonist for D2-like receptors.
-
Test Compound: L-745,870 trihydrochloride.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing appropriate salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM haloperidol (B65202) or (+)-butaclamol) to determine non-specific binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cell membranes expressing the dopamine receptor subtypes are prepared by homogenization and centrifugation. The final pellet is resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains a final volume of 250 µL.
-
Incubation:
-
To each well, add the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
Add increasing concentrations of L-745,870.
-
Add a fixed concentration of [3H]spiperone (typically at or near its Kd value for the respective receptor).
-
For the determination of non-specific binding, a separate set of tubes will contain the membrane preparation, [3H]spiperone, and a high concentration of a competing ligand like haloperidol.
-
The plates are incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 37°C) to reach equilibrium.
-
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold assay buffer to remove any unbound radioactivity.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of L-745,870 that inhibits 50% of the specific binding of [3H]spiperone. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing Selectivity and Experimental Workflow
The following diagrams illustrate the selectivity profile of L-745,870 and the general workflow of the radioligand binding assay.
Caption: Binding affinity of L-745,870 for dopamine receptor subtypes.
Caption: Workflow of the competitive radioligand binding assay.
References
A Comparative Analysis of the D4-Selective Antagonist L-745,870 and Atypical Antipsychotics
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals. This document provides an in-depth comparative analysis of the selective dopamine (B1211576) D4 receptor antagonist, L-745,870, and a range of commonly prescribed atypical antipsychotic medications. This guide synthesizes preclinical data on receptor binding affinities, in vivo efficacy, and side-effect profiles to offer a clear, data-driven comparison. Detailed experimental methodologies and signaling pathway visualizations are included to support further research and development in the field of neuropsychopharmacology.
Introduction
The treatment of schizophrenia and other psychotic disorders has evolved significantly with the introduction of atypical antipsychotics. These agents generally exhibit a broader receptor binding profile compared to their predecessors, the typical antipsychotics, leading to a different efficacy and side-effect profile.[1] A key characteristic of many atypical antipsychotics is their potent antagonism of serotonin (B10506) 5-HT2A receptors in addition to dopamine D2 receptor blockade.[2] This dual action is thought to contribute to their efficacy against negative symptoms and a reduced risk of extrapyramidal side effects (EPS).[2][3]
In the quest for more targeted therapies with fewer side effects, researchers have explored subtype-selective dopamine receptor antagonists. L-745,870 emerged as a potent and highly selective antagonist for the dopamine D4 receptor.[4] The rationale for targeting the D4 receptor was based in part on the observation that the highly effective atypical antipsychotic, clozapine, has a relatively high affinity for this receptor subtype.[5] It was hypothesized that selective D4 antagonism could provide antipsychotic efficacy without the motor side effects associated with D2 receptor blockade.[6] However, despite promising preclinical data in animal models, L-745,870 failed to demonstrate efficacy in human clinical trials for schizophrenia.[5][6]
This guide provides a detailed comparison of the pharmacological and behavioral profiles of L-745,870 and several key atypical antipsychotics, including clozapine, olanzapine (B1677200), risperidone (B510), and quetiapine (B1663577). By presenting the available preclinical data in a structured format, we aim to provide a valuable resource for understanding the nuances of these compounds and to inform future drug discovery efforts.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data for L-745,870 and a selection of atypical antipsychotics across key preclinical parameters.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | L-745,870 | Clozapine | Olanzapine | Risperidone | Quetiapine |
| Dopamine D1 | >10,000 | 85 | 31 | 20 | 545 |
| Dopamine D2 | 960[7] | 125[8] | 11[8] | 3.3[8] | 160[8] |
| Dopamine D3 | 2300[9] | 42 | 49 | 9.8 | 270 |
| Dopamine D4 | 0.43 [7] | 21 | 27 | 7.3 | 2 |
| Serotonin 5-HT1A | >10,000 | 170 | >10,000 | 260 | 2700 |
| Serotonin 5-HT2A | 240 | 13 | 4 | 0.16 | 110 |
| Serotonin 5-HT2C | 1500 | 9.6 | 11 | 2.5 | 3200 |
| Adrenergic α1 | 180 | 7 | 19 | 0.8 | 7 |
| Adrenergic α2 | 780 | 13 | 200 | 1.8 | 35 |
| Histamine (B1213489) H1 | 1100 | 6 | 7 | 20 | 11 |
| Muscarinic M1 | >10,000 | 1.9 | 26 | >10,000 | >10,000 |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from various sources and methodologies may differ slightly between studies.
Table 2: In Vivo Efficacy in Preclinical Models of Psychosis
| Compound | Amphetamine-Induced Hyperlocomotion (ED50, mg/kg) | Conditioned Avoidance Response (ED50, mg/kg) |
| L-745,870 | Ineffective[10] | Ineffective[10] |
| Clozapine | 5.0 - 20.0[11] | 10.0 - 20.0 |
| Olanzapine | ~1.0[11] | 0.5 - 1.0 |
| Risperidone | 0.1 - 0.5 | 0.1 - 0.5 |
| Haloperidol (Typical) | 0.05 - 0.1[12] | 0.1 - 0.2 |
Note: ED50 is the dose required to produce a 50% effect. "Ineffective" indicates that the compound did not produce a significant effect in the respective assay at doses that did not cause motor impairment.
Table 3: Preclinical Side-Effect Profile
| Compound | Catalepsy (MED, mg/kg) | Body Weight Gain |
| L-745,870 | 100 (mouse)[10] | No significant effect reported |
| Clozapine | >100 (rat)[13] | High[14][15] |
| Olanzapine | >10 (rat) | High[14][15] |
| Risperidone | 1.0 - 2.0 (rat) | Moderate[15] |
| Quetiapine | >50 (rat) | Moderate[15] |
| Haloperidol (Typical) | 0.2 - 0.5 (rat) | Low |
Note: MED is the minimum effective dose required to induce a significant effect. Catalepsy is used as a preclinical predictor of extrapyramidal side effects (EPS).
Experimental Protocols
A brief description of the methodologies for the key experiments cited in this guide is provided below.
1. Receptor Binding Assays (Radioligand Displacement)
-
Objective: To determine the affinity of a test compound for a specific receptor.
-
Principle: This assay measures the ability of a test compound (unlabeled ligand) to displace a radioactively labeled ligand ([³H]-ligand) that is known to bind with high affinity and specificity to the target receptor.
-
General Protocol:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while the unbound radioligand is washed away.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[16][17][18][19]
-
2. Amphetamine-Induced Hyperlocomotion
-
Objective: To assess the potential antipsychotic activity of a compound by measuring its ability to reverse the locomotor-stimulating effects of amphetamine, a dopamine-releasing agent.[20]
-
Principle: This model is based on the dopamine hypothesis of schizophrenia, which posits that hyperactivity of dopaminergic systems contributes to psychotic symptoms.[20]
-
General Protocol:
-
Acclimation: Rodents (typically rats or mice) are placed in an open-field arena equipped with infrared beams to track their movement and allowed to acclimate for a period.
-
Drug Administration: The test compound or vehicle is administered, followed by an injection of d-amphetamine at a dose known to induce a robust increase in locomotor activity.
-
Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period following amphetamine administration.
-
Data Analysis: The locomotor activity of the drug-treated group is compared to the vehicle-treated group to determine if the test compound significantly attenuates the amphetamine-induced hyperlocomotion.[12][21][22][23]
-
3. Conditioned Avoidance Response (CAR)
-
Objective: To evaluate the antipsychotic potential of a drug by assessing its ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.[24]
-
Principle: This test has high predictive validity for antipsychotic efficacy, particularly for D2 receptor antagonists.[25][26]
-
General Protocol:
-
Training: An animal (typically a rat) is placed in a shuttle box with two compartments. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock, delivered through the grid floor. The animal learns to avoid the shock by moving to the other compartment upon presentation of the CS.
-
Testing: After the animal has learned the avoidance response, it is treated with the test compound or vehicle.
-
Data Collection: The number of successful avoidance responses (moving during the CS) and escape responses (moving during the US) is recorded over a series of trials.
-
Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses at doses that do not affect the number of escape responses.[27]
-
4. Catalepsy Bar Test
-
Objective: To assess the propensity of a drug to induce catalepsy, a state of motor rigidity, in rodents. This is a widely used preclinical screen for extrapyramidal side effects (EPS).[28][29][30]
-
Principle: Drugs that block dopamine D2 receptors in the nigrostriatal pathway can induce catalepsy.
-
General Protocol:
-
Drug Administration: The test compound or vehicle is administered to the animal (rat or mouse).
-
Testing: At a specified time after drug administration, the animal's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.
-
Data Collection: The latency to remove both forepaws from the bar is measured. A cut-off time is typically used.
-
Data Analysis: A significant increase in the time the animal remains in the imposed posture is indicative of catalepsy.[31][32]
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the comparison of L-745,870 and atypical antipsychotics.
Caption: L-745,870 acts as a selective antagonist at the dopamine D4 receptor.
Caption: Atypical antipsychotics have a multi-receptor binding profile.
Caption: Experimental workflow for the amphetamine-induced hyperlocomotion test.
Caption: Logical comparison of receptor selectivity.
Discussion and Conclusion
The comparative analysis of L-745,870 and atypical antipsychotics reveals a stark contrast in their pharmacological profiles and preclinical efficacy. L-745,870 is a highly potent and selective antagonist of the dopamine D4 receptor, with significantly lower affinity for D2 and other receptors.[4][7] In contrast, atypical antipsychotics are characterized by their multi-receptor engagement, most notably a high affinity for both dopamine D2 and serotonin 5-HT2A receptors.[2][8]
This fundamental difference in receptor interaction is reflected in their performance in preclinical models of psychosis. While atypical antipsychotics like olanzapine and risperidone effectively attenuate amphetamine-induced hyperlocomotion and suppress conditioned avoidance responding, L-745,870 was found to be ineffective in these predictive models.[10] This lack of efficacy in established animal models was consistent with its subsequent failure in human clinical trials for schizophrenia.[5]
Regarding side effects, the high selectivity of L-745,870 for the D4 receptor was predicted to result in a low propensity for EPS. Indeed, it only induced catalepsy in mice at a very high dose, likely due to off-target D2 receptor occupancy at such concentrations.[10] Atypical antipsychotics, with their lower D2 affinity compared to typicals and their potent 5-HT2A antagonism, generally have a reduced risk of EPS. However, their interaction with other receptors, such as histamine H1 and muscarinic M1, is associated with metabolic side effects like weight gain and diabetes, a concern not prominently reported for L-745,870 in preclinical studies.[14][15]
References
- 1. Atypical Antipsychotic Use in the Treatment of Psychosis in Primary Care - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. List of Atypical Antipsychotics + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 4. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of atypical antipsychotics on body weight and associated metabolic factors -ORCA [orca.cardiff.ac.uk]
- 8. psychiatrist.com [psychiatrist.com]
- 9. Anti-cataleptic effects of clozapine, but not olanzapine and quetiapine, on SCH 23390- or raclopride-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - La Trobe - Figshare [opal.latrobe.edu.au]
- 13. The story of antipsychotics: Past and present - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antipsychotic-associated weight gain: management strategies and impact on treatment adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uspharmacist.com [uspharmacist.com]
- 16. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. b-neuro.com [b-neuro.com]
- 22. imrpress.com [imrpress.com]
- 23. The Reversal of Amphetamine-Induced Locomotor Activation by a Selective Neurotensin-1 Receptor Agonist Does Not Exhibit Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 25. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Catalepsy test in rats [protocols.io]
- 30. maze.conductscience.com [maze.conductscience.com]
- 31. researchgate.net [researchgate.net]
- 32. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-745,870 Trihydrochloride and Typical Neuroleptics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological and efficacy profiles of the selective dopamine (B1211576) D4 receptor antagonist, L-745,870 trihydrochloride, and typical neuroleptics. The information presented is intended to support research and development efforts in the field of neuropsychopharmacology.
Executive Summary
L-745,870 is a potent and selective antagonist of the dopamine D4 receptor, exhibiting a significantly different receptor binding profile compared to typical neuroleptics such as haloperidol (B65202) and chlorpromazine (B137089).[1][2] Typical neuroleptics primarily exert their antipsychotic effects through the blockade of dopamine D2 receptors, a mechanism also associated with a high incidence of extrapyramidal side effects (EPS).[3][4] In contrast, L-745,870's high affinity for the D4 receptor with markedly lower affinity for the D2 receptor suggests a potential for antipsychotic efficacy with a reduced risk of motor side effects. Preclinical data indicates that while both L-745,870 and typical neuroleptics can modulate conditioned avoidance responses, a behavioral correlate of antipsychotic activity, their broader pharmacological and side-effect profiles differ substantially.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | L-745,870 | Haloperidol | Chlorpromazine |
| Dopamine D2 | ~1000 | ~1-2 | ~10 |
| Dopamine D3 | ~2500 | ~7 | ~50 |
| Dopamine D4 | ~0.5 | ~5-20 | ~20-50 |
| Serotonin 5-HT2A | Moderate Affinity | ~20-50 | ~10-20 |
| Adrenergic α1 | Moderate Affinity | ~10-20 | ~5-15 |
| Histamine H1 | Low Affinity | ~50-100 | ~5-10 |
| Muscarinic M1 | Low Affinity | ~1000 | ~20-50 |
Note: Ki values are approximate and can vary depending on the experimental conditions. Data compiled from multiple sources.
Table 2: Comparative Efficacy and Side Effect Profile in Preclinical Models
| Parameter | L-745,870 | Typical Neuroleptics (e.g., Haloperidol) |
| Conditioned Avoidance Response (CAR) | Active, suppresses CAR | Active, suppresses CAR |
| Catalepsy Induction (rodent model for EPS) | Low propensity at effective doses | High propensity at effective doses |
| Prolactin Elevation | Minimal to no effect | Significant elevation |
| Effect on Negative/Cognitive Symptoms | Under investigation, theoretically beneficial | Generally limited efficacy |
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for dopamine D2 and D4 receptors.
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing human dopamine D2 or D4 receptors are cultured and harvested.
-
Cells are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Nemonapride for D4 receptors), the cell membrane preparation, and varying concentrations of the test compound (L-745,870 or a typical neuroleptic).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., unlabeled haloperidol).
-
The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activity Assay
Objective: To assess the functional antagonist activity of a test compound at D2 and D4 receptors by measuring its effect on dopamine-mediated inhibition of adenylyl cyclase.
Methodology:
-
Cell Culture and Treatment:
-
CHO or HEK293 cells co-expressing a dopamine receptor (D2 or D4) and adenylyl cyclase are used.
-
Cells are pre-incubated with varying concentrations of the test compound (L-745,870 or a typical neuroleptic).
-
-
Adenylyl Cyclase Stimulation and Inhibition:
-
Adenylyl cyclase is stimulated using forskolin.
-
Dopamine is then added to the cells to induce inhibition of adenylyl cyclase via the Gi-coupled D2 or D4 receptors.
-
-
cAMP Measurement:
-
The intracellular cyclic AMP (cAMP) levels are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or a radioimmunoassay.
-
-
Data Analysis:
-
The ability of the test compound to reverse the dopamine-induced inhibition of cAMP production is quantified.
-
The potency of the antagonist is determined by calculating the EC50 value for the reversal of dopamine's effect.
-
Conditioned Avoidance Response (CAR) in Rats
Objective: To evaluate the antipsychotic-like potential of a test compound by assessing its ability to selectively suppress a conditioned avoidance response.
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a partition with an opening. The floor of each compartment is a grid that can deliver a mild electric footshock.
-
Training:
-
A rat is placed in one compartment.
-
A conditioned stimulus (CS), such as a light or a tone, is presented for a short duration (e.g., 10 seconds).
-
Immediately following the CS, an unconditioned stimulus (US), a mild footshock, is delivered through the grid floor.
-
The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat fails to move during the CS, it can escape the shock by moving to the other compartment after the US has started (an escape response).
-
Training consists of multiple trials until the rat consistently performs the avoidance response.
-
-
Testing:
-
Once the rats are trained, they are administered the test compound (L-745,870 or a typical neuroleptic) or a vehicle control.
-
After a pre-determined time, the rats are placed back in the shuttle box and subjected to a series of test trials.
-
The number of avoidance responses, escape responses, and failures to escape are recorded.
-
-
Data Analysis:
-
A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without affecting the number of escape responses. This indicates a selective effect on the conditioned behavior rather than a general motor impairment.
-
Mandatory Visualization
Caption: Dopamine D4 receptor signaling pathway.
Caption: Typical neuroleptic action on D2 receptor signaling.
Caption: Workflow for radioligand binding assay.
References
- 1. 3H-Haloperidol binding to dopamine receptors in rat corpus striatum: influence of chlorpromazine metabolites and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Table 2 from haloperidol and second-generation antipsychotics parent compounds and metabolites activities of chlorpromazine , 2 A and anti-serotonin 5-HT 2 Comparison of the anti-dopamine D | Semantic Scholar [semanticscholar.org]
- 3. Haloperidol versus chlorpromazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haldol vs. Chlorpromazine for Bipolar Disorder and Schizophrenia: Important Differences and Potential Risks. [goodrx.com]
Comparative Analysis of L-745,870 Trihydrochloride Cross-Reactivity: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the cross-reactivity profile of L-745,870 trihydrochloride with other selective dopamine (B1211576) D4 receptor antagonists. Tailored for researchers, scientists, and drug development professionals, this document compiles quantitative binding affinity data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to facilitate informed decisions in research applications.
Introduction to L-745,870 Trihydrochloride
L-745,870 is a potent and highly selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.[1][2][3] Its utility in research and potential therapeutic development hinges on its specific interaction with the D4 receptor and minimal engagement with other receptors, a property known as selectivity. This guide explores the cross-reactivity of L-745,870, presenting its binding affinity for a panel of receptors and comparing it with other notable D4 antagonists.
Comparative Binding Affinity Profile
The selectivity of L-745,870 is demonstrated by its significantly higher affinity for the dopamine D4 receptor compared to other dopamine receptor subtypes, as well as serotonin, adrenergic, and sigma receptors. The following tables summarize the binding affinities (Ki, in nM) of L-745,870 and a selection of alternative D4 antagonists.
Table 1: Binding Affinity (Ki, nM) of L-745,870 at Various Receptors
| Receptor Subtype | L-745,870 Ki (nM) |
| Dopamine D4 | 0.43 - 2.5 |
| Dopamine D2 | 960 |
| Dopamine D3 | 2300 |
| 5-HT2 | Moderate Affinity (<300 IC50) |
| Alpha-Adrenergic | Moderate Affinity (<300 IC50) |
| Sigma Sites | Moderate Affinity (<300 IC50) |
Data compiled from multiple sources.[1][4]
Table 2: Comparative Binding Affinity (Ki, nM) of Selected Dopamine D4 Antagonists
| Compound | Dopamine D4 | Dopamine D2 | Dopamine D3 | Reference |
| L-745,870 | 2.5 | >10000 | >10000 | [5] |
| S 18126 | 2.4 | >10000 | >10000 | [5] |
| Raclopride | 2300 | 3.5 | 1.8 | [5] |
| U-101958 | pKi 8.9 | - | - | [6] |
Note: A lower Ki value indicates a higher binding affinity. Dashes indicate data not available in the cited sources.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of compounds like L-745,870.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.
Materials:
-
Cell membranes expressing the human dopamine D4 receptor.
-
Radioligand (e.g., [3H]-Spiperone).
-
Test compound (L-745,870 or alternatives).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
For determining non-specific binding, a high concentration of a known D4 antagonist (e.g., unlabeled spiperone) is added to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor, providing information on the agonist or antagonist properties of a compound.
Objective: To assess the ability of L-745,870 to antagonize dopamine-induced G protein activation at the D4 receptor.
Materials:
-
Cell membranes expressing the human dopamine D4 receptor.
-
[35S]GTPγS.
-
GDP.
-
Dopamine (agonist).
-
Test compound (L-745,870).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of the test compound (L-745,870).
-
Add a fixed concentration of dopamine to stimulate the D4 receptors.
-
Initiate the binding reaction by adding [35S]GTPγS and GDP.
-
Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction. For filtration assays, this is done by rapid filtration through glass fiber filters. For SPA, the reaction stops upon addition of the SPA beads.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data is expressed as the percentage of inhibition of the agonist-stimulated [35S]GTPγS binding.
-
Plot the percentage of inhibition against the concentration of the test compound to determine its potency (IC50 or Kb).[5]
cAMP Accumulation Assay
This assay measures the downstream effect of Gαi-coupled receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.
Objective: To determine the antagonist activity of L-745,870 by measuring its ability to block dopamine-induced inhibition of cAMP accumulation.
Materials:
-
Whole cells expressing the human dopamine D4 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Dopamine (agonist).
-
Test compound (L-745,870).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Pre-treat the cells with varying concentrations of the test compound (L-745,870).
-
Stimulate the cells with a fixed concentration of dopamine in the presence of forsklin. Forskolin elevates basal cAMP levels, allowing for the measurement of inhibition.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
The antagonist effect is observed as a reversal of the dopamine-induced decrease in forskolin-stimulated cAMP levels.
-
Plot the cAMP levels against the concentration of the test compound to determine its potency.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.
Conclusion
L-745,870 trihydrochloride exhibits a high degree of selectivity for the dopamine D4 receptor, with significantly lower affinity for other dopamine receptor subtypes and other tested receptors. This makes it a valuable tool for specifically investigating the role of the D4 receptor in various physiological and pathological processes. When selecting a D4 antagonist for research, it is crucial to consider its cross-reactivity profile in the context of the specific experimental system and biological questions being addressed. This guide provides the necessary data and protocols to assist researchers in making an informed choice.
References
- 1. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 3. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Dopamine D4 Receptor Antagonism: Comparative Analysis of S 18126, L 745,870, and Raclopride [synapse.patsnap.com]
- 6. The agonist activities of the putative antipsychotic agents, L-745,870 and U-101958 in HEK293 cells expressing the human dopamine D4.4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking L-745,870 Trihydrochloride: A Comparative Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-745,870 trihydrochloride's performance in key functional assays against other relevant dopamine (B1211576) receptor antagonists. The data presented is compiled from publicly available research to assist in the evaluation and application of this selective D4 receptor antagonist.
Introduction to L-745,870 Trihydrochloride
L-745,870 is a potent and highly selective antagonist of the dopamine D4 receptor.[1] Its selectivity for the D4 subtype over other dopamine receptors, particularly the D2 and D3 subtypes, has made it a valuable tool in neuroscience research to elucidate the specific roles of the D4 receptor in various physiological and pathological processes. This guide will focus on its characterization in functional assays that measure the cellular consequences of D4 receptor blockade.
Comparative Performance in Functional Assays
The following tables summarize the binding affinity and functional potency of L-745,870 in comparison to other well-known dopamine receptor antagonists, such as the atypical antipsychotic clozapine (B1669256) and the typical antipsychotic haloperidol.
Table 1: Comparative Binding Affinity (Ki) of Dopamine Receptor Antagonists
| Compound | D4 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 vs D2 Selectivity | D4 vs D3 Selectivity |
| L-745,870 | 0.43 | 960 | 2300 | >2000-fold | >5000-fold |
| Clozapine | 8.6 | 160 | 480 | ~18.6-fold | ~55.8-fold |
| Haloperidol | 2.2 | 1.5 | 0.7 | ~0.68-fold | ~0.32-fold |
Data compiled from multiple sources. Ki values can vary between studies based on experimental conditions.
Table 2: Comparative Functional Antagonist Potency (pIC50) in BRET Assays
| Compound | D4R G-protein Activation (pIC50) | D4R β-arrestin Recruitment (pIC50) |
| L-745,870 | 8.80 | 8.34 |
| Compound 18 | 8.01 | 7.94 |
| Compound 21 | 7.90 | 7.70 |
| Compound 24 | 8.23 | 8.00 |
Data from a study evaluating novel D4R antagonists, with L-745,870 as a reference compound.[2] pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Upon activation by its endogenous ligand, dopamine, the D4 receptor couples to inhibitory G proteins (Gi/o), which in turn inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Caption: Dopamine D4 receptor signaling pathway.
Experimental Protocols
cAMP Inhibition Assay
This assay measures the ability of an antagonist to block the dopamine-induced inhibition of cAMP production.
Experimental Workflow:
Caption: Workflow for a cAMP inhibition assay.
Detailed Methodology:
-
Cell Culture: Cells stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells) are cultured in appropriate media and seeded into 96- or 384-well plates.
-
Antagonist Pre-incubation: The following day, the culture medium is removed, and cells are pre-incubated with varying concentrations of L-745,870 or other test antagonists for 15-30 minutes at 37°C.
-
Stimulation: A solution containing a fixed concentration of forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal) and a fixed concentration of dopamine (typically the EC80 concentration to induce D4 receptor-mediated inhibition) is added to the wells.
-
Incubation: The plate is incubated for 30 minutes at 37°C to allow for the modulation of cAMP production.
-
cAMP Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP levels are then quantified using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The measured signal (inversely proportional to cAMP levels in many competitive immunoassays) is plotted against the logarithm of the antagonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the dopamine-induced effect.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins coupled to the D4 receptor. In the presence of an agonist, the G protein exchanges GDP for GTP. A non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used to quantify this exchange. Antagonists will block the agonist-induced increase in [³⁵S]GTPγS binding.
Experimental Workflow:
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from cells overexpressing the dopamine D4 receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: An appropriate assay buffer is prepared containing buffer salts, MgCl₂, and GDP.
-
Reaction Mixture: In a microplate, the cell membranes are incubated with varying concentrations of L-745,870 or other test antagonists, a fixed concentration of dopamine (agonist), and a fixed concentration of [³⁵S]GTPγS.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 30°C.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to reduce non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the logarithm of the antagonist concentration, and the IC50 value is determined by non-linear regression.
Conclusion
L-745,870 trihydrochloride is a potent and highly selective dopamine D4 receptor antagonist, as demonstrated in both radioligand binding and functional cellular assays. Its significant selectivity over D2 and D3 receptors makes it an invaluable pharmacological tool for investigating the specific functions of the D4 receptor. The experimental protocols detailed in this guide provide a framework for the functional characterization of L-745,870 and other potential D4 receptor modulators.
References
A Head-to-Head Comparison: L-745,870 Trihydrochloride in Preclinical Antipsychotic Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-745,870 trihydrochloride, a selective dopamine (B1211576) D4 receptor antagonist, with other key antipsychotic compounds. The data presented herein is compiled from preclinical studies to offer an objective evaluation of its pharmacological profile and performance in established experimental models.
Executive Summary
L-745,870 is a potent and highly selective antagonist for the dopamine D4 receptor.[1] It exhibits significantly higher affinity for the D4 subtype compared to D2 and D3 receptors, a characteristic that distinguishes it from traditional antipsychotics.[1] Despite its promising in vitro profile, L-745,870 failed to demonstrate efficacy in human clinical trials for schizophrenia. This guide delves into the preclinical data that defined its pharmacological character, providing a comparative analysis against established first-generation (haloperidol), second-generation (clozapine), and other selective D4 antagonists.
Data Presentation
Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D4 | Dopamine D2 | Dopamine D3 | D2/D4 Selectivity Ratio | D3/D4 Selectivity Ratio |
| L-745,870 | 0.43 [1] | 960[1] | 2300[1] | ~2233 | ~5349 |
| Clozapine (B1669256) | 8.6 | 120 | - | ~14 | - |
| Haloperidol (B65202) | 2.15 | - | - | - | - |
| Raclopride | Low Affinity | Potent | Potent | - | - |
| S 18126 | 2.4[2] | - | - | - | - |
Note: A lower Ki value indicates a higher binding affinity. Data for clozapine and haloperidol are presented as found in the cited literature; direct Ki values for D2 and D3 for these compounds in the same study as L-745,870 were not consistently available. Raclopride's affinity for D4 is noted as low, with high potency at D2 and D3 receptors.[2]
Table 2: In Vitro Functional Antagonist Activity of L-745,870
| Assay | Effect of L-745,870 |
| Dopamine-mediated inhibition of adenylate cyclase | Reversed the effect of dopamine[3] |
| Dopamine-stimulated [35S]GTPγS binding | Reversed the effect of dopamine[3] |
Table 3: Performance in Rodent Behavioral Models of Antipsychotic Activity
| Behavioral Model | L-745,870 | Haloperidol | Clozapine |
| Amphetamine-induced hyperactivity (mice) | Failed to antagonize | Antagonizes | Antagonizes |
| Conditioned avoidance responding (rats) | Failed to impair | Impairs | Impairs |
Experimental Protocols
Dopamine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for dopamine receptor subtypes.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the specific human dopamine receptor subtype (e.g., D2, D4) are prepared.
-
Competitive Binding Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]spiperone) and varying concentrations of the test compound (e.g., L-745,870).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Adenylate Cyclase (cAMP) Functional Assay
Objective: To assess the functional antagonist activity of a compound at Gαi-coupled dopamine receptors.
General Protocol:
-
Cell Culture: Cells expressing the dopamine D4 receptor are cultured in appropriate media.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., L-745,870).
-
Agonist Stimulation: A fixed concentration of a dopamine receptor agonist is added to stimulate the receptor, which in turn inhibits adenylate cyclase. Forskolin is often used to stimulate basal cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified to determine its potency (e.g., IC50).
[35S]GTPγS Binding Assay
Objective: To measure the activation of G-proteins following agonist stimulation of a G-protein coupled receptor (GPCR) and its inhibition by an antagonist.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the dopamine D4 receptor are prepared.
-
Incubation Mixture: The membranes are incubated in a buffer containing GDP, the test antagonist (e.g., L-745,870), and a dopamine agonist.
-
Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.
-
Termination and Filtration: The incubation is terminated by rapid filtration, separating the membrane-bound [35S]GTPγS from the unbound nucleotide.
-
Scintillation Counting: The amount of [35S]GTPγS bound to the G-proteins in the membranes is quantified by liquid scintillation counting.
-
Data Analysis: The antagonist's ability to inhibit the agonist-stimulated increase in [35S]GTPγS binding is measured to determine its functional potency.
Mandatory Visualizations
Caption: Dopamine D4 receptor signaling cascade and the inhibitory action of L-745,870.
Caption: A simplified workflow for determining compound binding affinity via a competitive radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Dopamine D4 Receptor Antagonism: Comparative Analysis of S 18126, L 745,870, and Raclopride [synapse.patsnap.com]
- 3. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-745,870 Trihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of L-745,870 trihydrochloride, a potent and selective dopamine (B1211576) D4 receptor antagonist. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
L-745,870 trihydrochloride is identified by CAS Number 866021-03-6. While it does not meet the classification criteria for hazardous materials according to EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008, and is not classified as hazardous for transport, proper handling and disposal are still necessary to minimize environmental impact and ensure personnel safety.[1] The toxicological, chemical, and physical properties of this compound have not been fully investigated.[1]
Personal Protective Equipment (PPE) and Handling
Before handling L-745,870 trihydrochloride, it is imperative to be equipped with the appropriate personal protective equipment. Safe handling procedures are crucial to avoid direct contact and inhalation.
| PPE / Handling Procedure | Specification | Rationale |
| Ventilation | Use in a chemical fume hood with an independent air supply.[1] | To prevent inhalation of dust or aerosols.[1] |
| Eye Protection | Safety glasses or goggles. | To protect eyes from potential irritation and redness.[1] |
| Hand Protection | Appropriate chemical-resistant gloves (minimum standard BS EN 374:2003).[1] | To prevent skin contact, which may cause mild irritation.[1] |
| Body Protection | Protective clothing. | To prevent contact with skin.[1] |
| Respiratory Protection | A suitable respirator may be necessary if a risk assessment indicates it.[1] | To prevent irritation of the throat and respiratory tract.[1] |
Spill Management
In the event of a spill, immediate and appropriate action is required to contain and clean the affected area.
| Spill Scenario | Action |
| Minor Spill | 1. Cover the spill with a suitable absorbent material. 2. Sweep up the material and place it in an appropriate, sealed container for disposal.[1] 3. Clean the spill area with soap and water. |
| Major Spill | 1. Evacuate the area and prevent entry. 2. Ensure adequate ventilation. 3. Follow institutional protocols for large chemical spills. |
Disposal Protocol
The disposal of L-745,870 trihydrochloride must be conducted in a manner that is compliant with national and local regulations. Do not allow the product to enter drains.[1]
| Waste Type | Disposal Method |
| Unused Product | Transfer to a suitable, labeled container and arrange for collection by a specialized disposal company.[1] |
| Contaminated Materials (e.g., PPE, absorbent) | Place in a sealed container and dispose of as hazardous or toxic waste in accordance with national legislation.[1] |
Below is a workflow diagram illustrating the decision-making process and steps for the proper disposal of L-745,870 trihydrochloride.
Caption: Disposal workflow for L-745,870 trihydrochloride.
First Aid Procedures
In case of accidental exposure, follow these first aid measures and seek immediate medical attention.[1]
| Exposure Route | First Aid Measure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Consult a doctor.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Consult a doctor.[1] |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Consult a doctor.[1] |
By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and disposal of L-745,870 trihydrochloride, fostering a secure and compliant research environment. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before handling any chemical.
References
Personal protective equipment for handling L-745870 trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling and disposal of L-745,870 trihydrochloride. The following procedural guidance is designed to ensure the safe and effective use of this potent and selective D₄ dopamine (B1211576) receptor antagonist in a laboratory setting.
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure to L-745,870 trihydrochloride. The following table summarizes the recommended PPE for various tasks.
| Task | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Handling Solid Compound (Weighing, Aliquoting) | Safety glasses with side shields or chemical splash goggles | Double-gloving with nitrile gloves (minimum 4 mil thickness) | NIOSH-approved half-mask or full-face respirator with organic vapor (OV) cartridges and P100 particulate filters | Lab coat, long pants, and closed-toe shoes |
| Preparing Solutions | Chemical splash goggles or a full-face shield | Double-gloving with nitrile gloves (minimum 4 mil thickness) | NIOSH-approved half-mask or full-face respirator with organic vapor (OV) cartridges | Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes |
| General Laboratory Operations | Safety glasses with side shields | Single pair of nitrile gloves | Not generally required if solutions are handled in a fume hood | Lab coat, long pants, and closed-toe shoes |
| Spill Cleanup | Chemical splash goggles and a full-face shield | Heavy-duty nitrile or butyl rubber gloves | NIOSH-approved half-mask or full-face respirator with organic vapor (OV) cartridges and P100 particulate filters | Chemical-resistant suit or coveralls |
Note: Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for the safe handling of L-745,870 trihydrochloride. All procedures involving the solid compound or concentrated solutions should be performed in a certified chemical fume hood.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage.
-
Don a lab coat, safety glasses, and nitrile gloves before opening the package inside a chemical fume hood.
-
Verify that the container is sealed and the label matches the order information.
2. Weighing the Solid Compound:
-
Place a balance inside the chemical fume hood.
-
Use anti-static weigh paper or a disposable weigh boat.
-
Carefully open the container and use a clean, dedicated spatula to transfer the desired amount of powder.
-
Avoid creating dust. If any dust is generated, gently wipe the area with a damp cloth or paper towel, and dispose of it as contaminated waste.
-
Securely close the main container immediately after weighing.
3. Preparing Stock Solutions:
-
Slowly add the solvent to the weighed solid to avoid splashing.
-
If sonication is required for dissolution, ensure the vial is securely capped.
-
Once dissolved, cap the solution container and vortex to ensure homogeneity.
4. Storage:
-
Store the solid compound and stock solutions according to the manufacturer's recommendations, typically at -20°C or -80°C in a tightly sealed container.[1][2]
5. General Handling of Solutions:
-
Always handle solutions within a chemical fume hood.
-
Use calibrated pipettes with disposable tips for transferring solutions.
-
Avoid skin and eye contact.
III. Emergency Procedures: Spill Cleanup
In the event of a spill, remain calm and follow these procedures. A spill kit containing the necessary materials should be readily accessible in the laboratory.
A. Solid Spill (less than 1 gram):
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don PPE: Wear a respirator, chemical splash goggles, a face shield, a chemical-resistant suit or coveralls, and heavy-duty nitrile or butyl rubber gloves.
-
Contain the Spill: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.
-
Clean Up: Carefully scoop the spilled material and absorbent pads into a sealable plastic bag or container.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the waste bag.
-
Dispose: Seal the bag and label it as "Contaminated Waste: L-745,870 trihydrochloride." Dispose of it according to your institution's chemical waste guidelines.
B. Liquid Spill (solution):
-
Evacuate and Secure: Alert others and restrict access to the spill area.
-
Don PPE: Wear a respirator, chemical splash goggles, a face shield, a chemical-resistant suit or coveralls, and heavy-duty nitrile or butyl rubber gloves.
-
Contain the Spill: Create a dike around the spill using absorbent material from the spill kit.
-
Absorb the Liquid: Cover the spill with absorbent pads or other suitable absorbent material, working from the outside in.
-
Clean Up: Use tongs or a scoop to collect the absorbent material and place it in a sealable plastic bag or container.
-
Decontaminate: Wipe the spill area with a detergent solution, followed by water. Dispose of all cleaning materials in the waste bag.
-
Dispose: Seal and label the waste bag for disposal through your institution's chemical waste program.
IV. Disposal Plan
While L-745,870 trihydrochloride is not classified as a hazardous substance according to EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008, it is prudent to handle its disposal with care due to its biological activity.[3] Always follow your institution's and local regulations for chemical waste disposal.
1. Unused Solid Compound and Concentrated Solutions:
-
These should be collected in a designated, sealed, and clearly labeled waste container.
-
Arrange for collection by a specialized chemical waste disposal company.[3]
2. Contaminated Materials (PPE, weigh boats, pipette tips, etc.):
-
Collect all contaminated disposable materials in a dedicated, sealed waste bag.
-
Label the bag as "Contaminated Waste" and include the chemical name.
-
Dispose of the bag through your institution's chemical or laboratory waste stream.
3. Empty Containers:
-
The original container should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, deface or remove the label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
V. Visual Workflow Diagrams
The following diagrams illustrate the key workflows for handling L-745,870 trihydrochloride safely.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
